molecular formula C14H19NO4 B1141246 3-(Boc-Amino)-3-phenylpropionic acid CAS No. 103365-86-2

3-(Boc-Amino)-3-phenylpropionic acid

Cat. No.: B1141246
CAS No.: 103365-86-2
M. Wt: 265.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-Amino)-3-phenylpropionic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373558
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-01-8
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14676-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Boc-Amino)-3-phenylpropionic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic Acid

This technical guide provides comprehensive information on 3-(tert-butoxycarbonylamino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields. This document covers the compound's chemical and physical properties, applications, and detailed experimental protocols.

Chemical Identification and Properties

This compound is a derivative of β-phenylalanine protected with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances stability and solubility, making it a valuable reagent in organic synthesis, particularly for constructing peptide backbones and developing peptidomimetics.[1][2][3] The compound exists as a racemic mixture and as individual enantiomers, each with a distinct CAS Registry Number.

CAS Numbers:

  • Racemic (DL) Mixture: 14676-01-8[][5][6]

  • (S)-Enantiomer: 103365-47-5[7][8]

  • (R)-Enantiomer: 161024-80-2[9]

The following tables summarize the key quantitative data for the racemic mixture and its enantiomers.

Table 1: Physicochemical Properties of this compound (Racemic)

PropertyValueSource(s)
CAS Number 14676-01-8[][5][6][10]
Molecular Formula C14H19NO4[][5][10]
Molecular Weight 265.30 g/mol [][5][10]
Appearance White to off-white powder or crystals[][5][6]
Melting Point 186 °C[][5]
Boiling Point 423.2 °C at 760 mmHg[]
Density 1.158 g/cm³[][5]
Purity ≥95%[]
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid[][10]

Table 2: Physicochemical Properties of Enantiomers

Property(S)-Enantiomer(R)-EnantiomerSource(s)
CAS Number 103365-47-5161024-80-2[7][8][9]
Molecular Formula C14H19NO4C14H19NO4[7][9]
Molecular Weight 265.31 g/mol 265.31 g/mol [9][11]
Appearance White to off-white powder-[7]
Melting Point -123.4 °C[9]
Purity ≥94.0% - 95%-[7]
Storage Temp. 2 - 8 °CRoom Temperature[11]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas of research:

  • Peptide Synthesis : As a Boc-protected β-amino acid, it is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis for creating peptidomimetics and other complex peptide structures.[1][2][11] The Boc group provides stable protection of the amine under basic and nucleophilic conditions and can be readily removed under acidic conditions.

  • Pharmaceutical Development : The compound is a key intermediate in the synthesis of bioactive molecules. Its phenyl group and chiral center make it valuable for designing novel therapeutics, particularly for neurological disorders and cancer.[1][2][3][11] The chiral nature is often critical for drug efficacy and specificity.[3][11]

  • Biochemical Research : It is used to study protein-protein interactions and enzyme functions, helping to elucidate metabolic pathways and disease mechanisms.[11]

Experimental Protocols

The following section details a representative protocol for the incorporation of this compound into a peptide chain using manual Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Protocol: Manual Boc-SPPS for Peptide Synthesis

This protocol outlines the general steps for coupling this compound to a resin-bound amino acid.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • First Boc-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)

  • Diethyl ether (for precipitation)

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes in a suitable reaction vessel.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove impurities.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Activate the carboxylic acid by adding a coupling reagent (e.g., DCC or HBTU/HOBt) and DIPEA.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.[12]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the coupled amino acid.

    • Wash the resin with DCM (3x) to remove excess TFA.[12]

  • Neutralization:

    • Neutralize the resulting ammonium salt on the resin with a solution of 10% DIPEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x) to remove excess base.[12]

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.

    • Activate the carboxylic acid group as described in step 2.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Wash the resin as in step 2.

  • Chain Elongation:

    • Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection step, dry the resin under vacuum.

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions). [12]

  • Purification:

    • Precipitate the crude peptide product with cold diethyl ether.

    • Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Boc-SPPS workflow described above.

Boc_SPPS_Workflow Start Start: Resin Swelling Couple1 1. First Amino Acid Coupling Start->Couple1 Deprotect1 2. Boc Deprotection (TFA in DCM) Couple1->Deprotect1 Neutralize1 3. Neutralization (DIPEA in DCM) Deprotect1->Neutralize1 Couple2 4. Couple 3-(Boc-Amino)-3- phenylpropionic acid Neutralize1->Couple2 Repeat Repeat Steps 2-4 for Chain Elongation Neutralize1->Repeat Next Cycle Couple2->Repeat Cleavage Final Cleavage & Deprotection (HF) Repeat->Cleavage Final Cycle Purify Purification (RP-HPLC) Cleavage->Purify

References

An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in contemporary drug discovery and peptide chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, provides explicit experimental protocols for its synthesis and application, and illustrates key processes through logical and workflow diagrams.

Physicochemical and Structural Data

This compound, also known as N-Boc-β-phenyl-β-alanine, is a protected form of the β-amino acid 3-amino-3-phenylpropionic acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, preventing unwanted side reactions.[1] The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, each with specific applications in the synthesis of chiral molecules.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
Appearance White to off-white powder or chunks[1]
Melting Point 142-147 °C (racemate), 186 °C, 122.9 °C (S-enantiomer)[1]
Boiling Point 423.2 °C at 760 mmHg (estimated)[1]
Density 1.158 g/cm³ (estimated)[1]
CAS Number 14676-01-8 (racemate), 103365-47-5 (S-enantiomer), 161024-80-2 (R-enantiomer)[1]

Synthesis of this compound: Experimental Protocol

The following protocol details the synthesis of this compound through the protection of the amine group of 3-amino-3-phenylpropionic acid using di-tert-butyl dicarbonate (Boc anhydride). This procedure is adapted from a similar synthesis of Boc-protected phenylalanine.

Materials:

  • 3-amino-3-phenylpropionic acid

  • 1,4-Dioxane

  • 1(N) Sodium hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 2(N) Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh)

  • Methanol

  • Chloroform

Procedure:

  • In a 100 ml round bottom flask, dissolve 2.5 g of 3-amino-3-phenylpropionic acid in 22 ml of 1,4-dioxane. Stir the mixture vigorously for 15-20 minutes.

  • Add 13 ml of 1(N) NaOH solution to the flask. Continue to stir vigorously for another 20 minutes in an ice bath to cool the solution.

  • Add 6 ml of Boc anhydride to the reaction mixture drop by drop using a dropping funnel. A minute amount of additional 1,4-dioxane can be used to wash the container containing the Boc anhydride.

  • Stir the reaction mixture overnight at room temperature.

  • Make the reaction mixture acidic (pH 2-3) by adding 2(N) KHSO₄ solution drop by drop. Check the acidity of the solution with pH paper.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Extract the concentrated mixture three times with ethyl acetate in a 1:1 ratio by volume in a separating funnel.

  • Pass the combined ethyl acetate extracts through a brine solution and then add anhydrous sodium sulfate to absorb any moisture.

  • Concentrate the final product using a rotary evaporator and keep it in a vacuum desiccator with phosphorous pentoxide (P₂O₅).

  • Analyze the synthesized product using Thin Layer Chromatography (TLC) with 5% methanol in chloroform as the mobile phase.

  • Purify the product by silica gel column chromatography using 2% methanol in chloroform as the mobile phase.

Application in Solid-Phase Peptide Synthesis: Experimental Protocol

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptidomimetics with enhanced pharmacological properties. The following protocol describes the manual incorporation of Boc-(S)-3-amino-3-phenylpropionic acid into a model dipeptide-mimetic using Boc-SPPS.

Materials:

  • Merrifield resin

  • Boc-L-Alanine

  • Boc-(S)-3-amino-3-phenylpropionic acid

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Activate the carboxylic acid by adding DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes. Wash the resin with DCM (3x).

  • Boc-γ-Phe Coupling:

    • Dissolve Boc-(S)-3-amino-3-phenylpropionic acid (2-3 equivalents) in a minimal amount of DMF.

    • Activate the carboxylic acid group as described in step 2.

    • Add the activated Boc-γ-Phe solution to the resin and agitate for 2-4 hours.

    • Wash the resin as in step 2.

  • Final Boc Deprotection: Repeat the deprotection step as described in step 3.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Perform the cleavage of the peptidomimetic from the resin and removal of any side-chain protecting groups using HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training) .

  • Purification: Precipitate the crude product with cold diethyl ether and purify by High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and the experimental workflow for its application in solid-phase peptide synthesis.

G cluster_synthesis Logical Workflow: Synthesis of this compound start Start: 3-amino-3-phenylpropionic acid dissolve Dissolve in 1,4-Dioxane and cool in ice bath start->dissolve add_base Add 1(N) NaOH dissolve->add_base add_boc Add (Boc)₂O dropwise add_base->add_boc react Stir overnight at room temperature add_boc->react acidify Acidify to pH 2-3 with KHSO₄ react->acidify concentrate1 Concentrate (Rotary Evaporator) acidify->concentrate1 extract Extract with Ethyl Acetate (3x) concentrate1->extract wash Wash with Brine and dry over Na₂SO₄ extract->wash concentrate2 Final Concentration and drying wash->concentrate2 purify Purify by Column Chromatography concentrate2->purify end_product End: this compound purify->end_product

Caption: Logical workflow for the synthesis of this compound.

G cluster_spps Experimental Workflow: Manual Boc-SPPS resin Start: Merrifield Resin swell Swell Resin in DCM resin->swell couple1 Couple first Boc-Amino Acid (e.g., Boc-L-Alanine) swell->couple1 deprotect1 Boc Deprotection (TFA/DCM) couple1->deprotect1 neutralize Neutralize (DIPEA/DCM) deprotect1->neutralize couple2 Couple Boc-(S)-3-amino- 3-phenylpropionic acid neutralize->couple2 deprotect2 Final Boc Deprotection (TFA/DCM) couple2->deprotect2 cleave Cleave from Resin (HF or TFMSA) deprotect2->cleave purify Purify Peptide (HPLC) cleave->purify peptide End: Purified Peptide purify->peptide

Caption: Experimental workflow for manual Boc-SPPS using this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Boc-Amino)-3-phenylpropionic acid from its precursor, 3-amino-3-phenylpropionic acid. The focus is on the widely employed method of N-protection using di-tert-butyl dicarbonate (Boc₂O), a cornerstone reaction in peptide synthesis and drug discovery. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical processes and workflows involved.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other pharmaceutically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal choice in multi-step synthetic routes. The synthesis from 3-amino-3-phenylpropionic acid is a straightforward yet critical transformation that enables the selective modification of the carboxylic acid moiety.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the amino group of 3-amino-3-phenylpropionic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic proton of the carboxylic acid and the tert-butoxycarbamic acid intermediate.

Reaction:

3-amino-3-phenylpropionic acid + Di-tert-butyl dicarbonate → this compound + tert-Butanol + CO₂

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the product, as well as typical reaction parameters.

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
3-amino-3-phenylpropionic acidC₉H₁₁NO₂165.19220-221White crystalline solid40856-44-8
This compoundC₁₄H₁₉NO₄265.31186Off-white or white powder14676-01-8

Table 2: Typical Reaction Parameters for Boc Protection

ParameterValue/ConditionNotes
Stoichiometry
3-amino-3-phenylpropionic acid1.0 equivalent
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the starting material.
Base (e.g., NaOH, TEA)2.0 - 2.2 equivalentsSufficient to deprotonate the amine and neutralize acidic protons.
Solvent System Dioxane/Water (1:1), THF/WaterA mixed solvent system is often used to dissolve both the polar amino acid and the non-polar Boc₂O.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently at ambient temperature.
Reaction Time 12 - 24 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
Typical Yield >90%High yields are generally achieved under optimized conditions.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.

Materials:

  • 3-amino-3-phenylpropionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 15 minutes. The reaction mixture may become cloudy.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with an appropriate stain like ninhydrin to visualize the disappearance of the starting material).

  • Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the 1,4-dioxane.

  • Work-up - Extraction: To the remaining aqueous solution, add ethyl acetate. Cool the mixture in an ice bath and acidify to a pH of 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

  • Work-up - Washing: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant1 3-amino-3-phenylpropionic acid Intermediate Nucleophilic Attack Reactant1->Intermediate Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Intermediate Base Base (e.g., NaOH) Base->Intermediate Deprotonation Product This compound Intermediate->Product Protection Byproduct1 tert-Butanol Intermediate->Byproduct1 Byproduct2 CO₂ Intermediate->Byproduct2

Caption: Reaction pathway for the Boc protection of 3-amino-3-phenylpropionic acid.

Experimental Workflow

Experimental_Workflow Start Start Step1 Dissolve 3-amino-3-phenylpropionic acid in Dioxane/aq. NaOH Start->Step1 Step2 Add Di-tert-butyl dicarbonate Step1->Step2 Step3 Stir at Room Temperature (12-24h) Step2->Step3 Step4 Remove Dioxane (Rotary Evaporation) Step3->Step4 Step5 Acidify with 1M HCl and Extract with Ethyl Acetate Step4->Step5 Step6 Wash Organic Layer (Water, Brine) Step5->Step6 Step7 Dry and Concentrate Organic Layer Step6->Step7 Step8 Purify by Recrystallization Step7->Step8 End End Step8->End

Caption: A step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via Boc protection of 3-amino-3-phenylpropionic acid is a highly efficient and reliable method. The procedure is robust, scalable, and utilizes readily available reagents. This technical guide provides the necessary information for researchers and professionals in drug development to successfully perform this synthesis and utilize the product in their synthetic endeavors. The provided protocols and data serve as a solid foundation for practical application and further optimization.

Enantioselective Synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(Boc-Amino)-3-phenylpropionic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptidomimetics and other pharmaceutical agents necessitates access to enantiomerically pure forms. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of the (S)-enantiomer, focusing on enzymatic kinetic resolution, asymmetric hydrogenation, and organocatalytic Mannich reactions.

Core Synthetic Strategies

The enantioselective synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid can be broadly categorized into three main approaches:

  • Enzymatic Kinetic Resolution: This highly effective method utilizes lipases to selectively hydrolyze or transesterify a racemic ester of 3-(Boc-amino)-3-phenylpropionic acid, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester. Lipases such as Candida antarctica lipase B (Cal-B) and Burkholderia cepacia lipase (lipase PSIM) have demonstrated excellent enantioselectivity and yield in this transformation.[1][2]

  • Asymmetric Hydrogenation: This atom-economical approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium. The catalyst's chiral ligands direct the hydrogenation to stereoselectively form the desired (S)-enantiomer.[3][4][5]

  • Organocatalytic Mannich Reaction: This method involves the asymmetric addition of a ketene silyl acetal to an N-Boc protected imine, catalyzed by a chiral organocatalyst such as a chiral phosphoric acid or a thiourea derivative. This reaction directly constructs the β-amino acid backbone with high enantiocontrol.[6][7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for different enantioselective methods to provide a basis for comparison.

MethodCatalyst/EnzymeSubstrateSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Enzymatic Resolution Candida antarctica lipase B (Cal-B)Racemic methyl 3-(Boc-amino)-3-phenylpropanoateOrganic SolventRT-45>40>99[1]
Enzymatic Resolution Burkholderia cepacia lipase (PSIM)Racemic ethyl 3-amino-3-phenylpropanoate hydrochlorideiPr₂O45>48≥99[2]
Asymmetric Hydrogenation Rh-Me-DuPhos(E)-β-(Acetylamino)-β-phenylacrylate methyl esterTolueneRTHigh>99[4]
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhosMethyl 3-acetamido-3-phenylpropenoateMethanolRT>9596
Organocatalytic Mannich Chiral Phosphoric AcidN-Boc-benzaldimine and silyl ketene acetalDichloromethane-40Excellent94-99[6]
Organocatalytic Mannich Thiourea derived from cinchona alkaloidN-Boc-imine and malonateToluene-6055-9988-99[6]

Experimental Protocols

Lipase-Catalyzed Enantioselective Hydrolysis of Racemic Methyl 3-(Boc-amino)-3-phenylpropanoate

This protocol is based on the highly efficient kinetic resolution using Candida antarctica lipase B (Cal-B).

Materials:

  • Racemic methyl 3-(Boc-amino)-3-phenylpropanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diisopropyl ether (iPr₂O) or other suitable organic solvent

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Aqueous HCl (e.g., 1 M)

  • Aqueous NaHCO₃ (saturated solution)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of racemic methyl 3-(Boc-amino)-3-phenylpropanoate (1.0 equiv) in diisopropyl ether, add phosphate buffer (pH 7.0, a small percentage of the total volume).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 10-50% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 40-45 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Work-up:

    • Filter off the immobilized enzyme and wash it with ethyl acetate.

    • Combine the organic filtrates and wash with water.

    • To separate the unreacted (R)-ester from the (S)-acid, extract the organic layer with a saturated aqueous solution of NaHCO₃.

    • The organic layer contains the unreacted (R)-methyl 3-(Boc-amino)-3-phenylpropanoate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

    • Combine the organic extracts containing the (S)-acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-(Boc-Amino)-3-phenylpropionic acid.

  • Purification: If necessary, the product can be further purified by silica gel column chromatography.

Asymmetric Hydrogenation of a β-(Acylamino)acrylate Precursor

This protocol is a general representation for the synthesis of β-amino acids via rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • (E)- or (Z)-Methyl 3-(acetylamino)-3-phenylpropenoate

  • [Rh(COD)₂]BF₄ or other suitable rhodium precursor

  • Chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos)

  • Anhydrous, degassed methanol or toluene

  • Hydrogen gas

  • Palladium on carbon (Pd/C) for deprotection (if necessary)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in the reaction solvent in a suitable pressure vessel. Stir for a short period to allow for complex formation.

  • Reaction Setup: Add the β-(acylamino)acrylate substrate to the catalyst solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm). Stir the reaction at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the N-acetylated β-amino ester.

  • Deprotection and Boc Protection (if starting with a different acyl group):

    • Hydrolyze the ester and the acetyl group under appropriate acidic or basic conditions.

    • Protect the resulting amino acid with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to obtain the final product.

Visualizations

Enantioselective_Synthesis_Workflow cluster_racemization Racemic Ester Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_products Products rac_ester Racemic Methyl 3-(Boc-amino)-3-phenylpropanoate reaction Lipase-catalyzed hydrolysis (e.g., Cal-B) rac_ester->reaction Substrate separation Separation of Acid and Ester reaction->separation Mixture of (S)-acid and (R)-ester s_acid (S)-3-(Boc-Amino)-3-phenylpropionic acid (Desired Product) separation->s_acid r_ester (R)-Methyl 3-(Boc-amino)-3-phenylpropanoate (Unreacted) separation->r_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-(Boc-amino)-3-phenylpropanoate.

Asymmetric_Hydrogenation_Pathway prochiral β-(Acylamino)acrylate Precursor catalyst Chiral Rhodium Catalyst + H₂ prochiral->catalyst Hydrogenation product (S)-N-Acyl-3-amino-3-phenylpropanoate catalyst->product final_product (S)-3-(Boc-Amino)-3-phenylpropionic acid product->final_product Deprotection & Boc Protection

Caption: General pathway for asymmetric hydrogenation to synthesize the target molecule.

References

In-Depth Technical Guide to the Physical Properties of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Boc-Amino)-3-phenylpropionic acid, a crucial amino acid derivative utilized in peptide synthesis and pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery, offering detailed data, experimental protocols, and a workflow visualization to facilitate its application.

Core Physical and Chemical Properties

This compound is a synthetic amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility in organic solvents, making it an ideal building block in solid-phase peptide synthesis (SPPS). The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct physical properties.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of the racemic and enantiomeric forms of this compound.

PropertyRacemic (DL) Form(R)-Enantiomer(S)-Enantiomer
CAS Number 14676-01-8161024-80-2103365-47-5
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₉NO₄C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol 265.31 g/mol 265.31 g/mol
Appearance White to off-white solid/powder or crystals.[1][2]Powder.[3]White chunks or off-white solid.[4][5]
Melting Point 186 °C.[1][2]123.4 °C.[3]122.9 °C.[4]
Boiling Point 329.46 °C (rough estimate).[1][2]408.52 °C (rough estimate).[3]408.52 °C (rough estimate).[4]
Density 1.158 g/cm³ (estimate).[1][2]1.1356 g/cm³ (rough estimate).[3]1.1356 g/cm³ (rough estimate).[4]
pKa 4.32 ± 0.10 (Predicted).[1][2]4.32 ± 0.10 (Predicted).[3]-
Optical Rotation Not Applicable--
Storage Temperature Room Temperature, sealed in dry conditions.[1][2]Room Temperature, sealed in dry conditions.[3]Room Temperature, sealed in dry conditions.[4]

Solubility Profile : While specific quantitative data is not widely published, Boc-protected amino acids like this compound are generally soluble in organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. They are typically insoluble in water.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating : The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an organic acid, it can be determined experimentally through potentiometric titration.

Methodology: Potentiometric Titration

  • Sample Preparation : A precisely weighed sample of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration Setup : A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

  • Titration : A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.

  • Data Collection : The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This relationship is described by the Henderson-Hasselbalch equation.

Mandatory Visualization

The following diagram illustrates the general workflow for the use of this compound in solid-phase peptide synthesis (SPPS), a fundamental application for this compound.

SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) Attach 1. Attachment of First Amino Acid Resin->Attach Deprotection 2. Boc Deprotection (TFA in DCM) Attach->Deprotection Neutralization 3. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 4. Coupling of This compound (e.g., DCC/HOBt) Neutralization->Coupling Wash Wash Step Coupling->Wash Repeat Repeat Steps 2-4 for Subsequent Amino Acids Wash->Repeat Chain Elongation Cleavage 5. Cleavage from Resin (e.g., HF) Wash->Cleavage Final Cycle Repeat->Deprotection Peptide Final Peptide Cleavage->Peptide

Caption: Boc-SPPS Workflow.

This diagram outlines the cyclical process of solid-phase peptide synthesis (SPPS) using a Boc-protected amino acid. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by a repetitive cycle of deprotection of the Boc group, neutralization, and coupling of the next Boc-protected amino acid, in this case, this compound. Each coupling step is followed by a wash to remove excess reagents. The cycle is repeated until the desired peptide sequence is assembled, after which the final peptide is cleaved from the resin.

References

Navigating the Solubility of 3-(Boc-Amino)-3-phenylpropionic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview based on established chemical principles and data from structurally related compounds. This guide also furnishes a detailed experimental protocol for determining solubility and a workflow for the synthesis of the title compound, offering practical insights for laboratory applications.

Understanding the Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar (carboxylic acid and the carbamate group) and non-polar (phenyl ring and the tert-butyl group) moieties. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility characteristics compared to its unprotected parent amino acid.

Qualitative Solubility Assessment:

Based on its structure and the general properties of Boc-protected amino acids, the following qualitative solubility profile can be anticipated:

  • Good Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which are excellent solvents for protected amino acids used in solid-phase peptide synthesis.[1]

  • Moderate to Good Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers like tetrahydrofuran (THF).[2]

  • Moderate Solubility: Expected in lower alcohols such as methanol and ethanol. The solubility in alcohols may be influenced by temperature.

  • Low Solubility: Anticipated in non-polar hydrocarbon solvents like hexanes and petroleum ether.

  • Sparingly Soluble: In aqueous solutions, particularly around its isoelectric point. The solubility can be enhanced in acidic or basic aqueous solutions due to salt formation.

Quantitative Solubility Data of a Structurally Related Compound: 3-Phenylpropanoic Acid

While specific quantitative data for this compound is scarce, the solubility of its parent acid, 3-phenylpropanoic acid, can offer some directional insights. It is crucial to note that the absence of the bulky, non-polar Boc group in 3-phenylpropanoic acid will result in different solubility values. The following table summarizes the available data for 3-phenylpropanoic acid.

Organic SolventTemperature (°C)Solubility ( g/100 g of solvent)
Methanol0202[3]
Methanol20517[3]
Ethanol20471[3]
1-Propanol20283[3]
iso-Butanol19.6206[3]
Chloroform2055.2[3]
Carbon Tetrachloride2043.2[3]
Tetrachloroethene2043.51[3]
Trichloroethylene2052.49[3]
Diethyl Ether-Soluble[3]
Benzene-Very Soluble[3]
Acetic Acid-Soluble[3]
Carbon Disulfide-Soluble[3]
Petroleum Ether-Soluble[3]

Disclaimer: The data presented in this table is for 3-phenylpropanoic acid, not this compound. This information should be used for qualitative comparison and estimation purposes only.

Experimental Protocol for Solubility Determination: Gravimetric Method

For accurate quantitative solubility data, experimental determination is necessary. The gravimetric method is a straightforward and reliable technique for this purpose.[4][5]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, DCM)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly and place it in a constant temperature bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[4]

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear filtrate into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.[6]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final constant mass.

    • The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate collected.

Synthesis Workflow of this compound

The most common method for preparing this compound is through the protection of the amino group of 3-amino-3-phenylpropionic acid using di-tert-butyl dicarbonate (Boc anhydride).[7][8]

synthesis_workflow reactant1 3-Amino-3-phenylpropionic acid reaction Boc Protection Reaction reactant1->reaction reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->reaction base Base (e.g., NaOH, TEA) base->reaction solvent Solvent (e.g., Dioxane/Water, THF) solvent->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains elusive in the literature, a qualitative assessment based on its chemical structure and data from a related compound offers valuable guidance. For precise applications, the provided experimental protocol for solubility determination is recommended. The included synthesis workflow further supports the practical application of this important chemical entity in research and development.

References

1H NMR spectrum of 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Boc-Amino)-3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of a complete, formally published spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds, including its isomer N-Boc-L-phenylalanine and the parent compound 3-phenylpropionic acid.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are derived from established chemical shift principles and data from analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~11-12Broad Singlet1HN/A
Phenyl (-C₆H₅)7.20 - 7.40Multiplet5HN/A
Methine (-CH)~5.0 - 5.2Multiplet1H~6-8
Methylene (-CH₂)~2.8 - 3.0Doublet of Doublets2H~6-8 (vicinal), ~15-17 (geminal)
Boc (-C(CH₃)₃)~1.4Singlet9HN/A
Amide (-NH)~5.5 - 6.5Broad Singlet or Doublet1HN/A or ~7-9

Structural and Spectral Correlation

The structure of this compound with the predicted proton assignments is illustrated below. The diagram highlights the key proton environments that give rise to the distinct signals in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire Spectrum Shim->Acquire Fourier Fourier Transform Acquire->Fourier Phase Phase Correction Fourier->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate

In-Depth Technical Guide: ¹³C NMR Spectral Analysis of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Boc-Amino)-3-phenylpropionic acid. Due to the limited public availability of the specific ¹³C NMR spectral data for this compound, this guide presents representative data from closely related structures and established experimental protocols for N-Boc protected amino acids. This information serves as a valuable resource for the characterization and analysis of this compound in research and drug development settings.

Chemical Structure and Carbon Numbering

The structure of this compound with systematic numbering for ¹³C NMR assignment is presented below.

structure cluster_main Main Chain C1 C1 O1 O C1->O1 O2 O C1->O2 N N C1->N C2 C2 O1->C2 C3 C3 C2->C3 C4 C4 C2->C4 C5 C5 C2->C5 C6 C6 N->C6 C7 C7 C6->C7 C9 C9 C6->C9 C8 C8 C7->C8 O3 O C8->O3 O4 OH C8->O4 C10 C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C14 C14 C13->C14 C14->C9

Caption: Chemical structure of this compound with carbon numbering.

Representative ¹³C NMR Spectral Data

While a definitive, publicly accessible spectrum for this compound is not available, the following table presents expected chemical shift ranges based on data from structurally similar compounds, such as N-Boc protected phenylalanine and other β-amino acids. These values are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) and referenced to the solvent signal.

Carbon AtomChemical Shift (δ) ppm (Expected Range)Notes
C=O (Carboxylic Acid)172.0 - 176.0The chemical shift can be sensitive to solvent and concentration.
C=O (Boc)155.0 - 156.0Carbonyl of the tert-butoxycarbonyl protecting group.
C (Quaternary, Boc)79.0 - 81.0Quaternary carbon of the tert-butyl group.
C (Phenyl, C-ipso)140.0 - 143.0The carbon atom of the phenyl ring attached to the main chain.
C (Phenyl, C-ortho)128.0 - 129.0
C (Phenyl, C-meta)127.0 - 128.5
C (Phenyl, C-para)126.0 - 127.0
CH (α-carbon)50.0 - 55.0The chiral center, its shift is influenced by the phenyl and amino groups.
CH₂ (β-carbon)38.0 - 42.0
CH₃ (Boc)28.0 - 29.0Methyl groups of the tert-butyl moiety.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, representative methodology for acquiring a ¹³C NMR spectrum of a Boc-protected amino acid like this compound.

Sample Preparation
  • Dissolution: Accurately weigh 20-50 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the solvent, a small amount can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, it may be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Spectrometer Frequency: 100 or 125 MHz for ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K (25 °C).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum to confirm the structure of this compound follows a logical workflow.

workflow A Acquire ¹³C NMR Spectrum B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Identify Solvent and Reference Peaks B->C D Peak Picking and Integration C->D E Assign Chemical Shifts to Carbon Atoms D->E F Compare with Expected Values and Literature Data E->F G Structure Confirmation F->G

Caption: Workflow for ¹³C NMR spectral analysis.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire a spectrum of the specific compound and perform a full assignment, potentially aided by two-dimensional NMR techniques such as HSQC and HMBC.

Mass Spectrometry of 3-(Boc-Amino)-3-phenylpropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-(Boc-Amino)-3-phenylpropionic acid, a crucial building block in peptide synthesis and drug development. This document outlines common ionization techniques, expected fragmentation patterns, and a generalized experimental protocol for its characterization.

Introduction

tert-Butyloxycarbonyl (Boc) protected amino acids are fundamental reagents in solid-phase and solution-phase peptide synthesis. The Boc group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. Its facile removal under moderately acidic conditions makes it an invaluable tool.[1] Accurate characterization of these building blocks is critical for ensuring the quality and purity of synthetic peptides. Mass spectrometry is a primary analytical technique for confirming the molecular weight and structural integrity of compounds like this compound.[1]

Ionization Techniques

Electrospray ionization (ESI) is the most common and suitable soft ionization technique for the analysis of Boc-protected amino acids.[1] ESI allows for the gentle ionization of the molecule, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. This is crucial for accurately determining the molecular weight of the parent compound.

Fragmentation Analysis in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through controlled fragmentation of the parent ion. The fragmentation of Boc-protected amino acids and peptides is well-characterized and typically involves cleavages within the Boc group and along the amino acid backbone.[2][3][4][5]

For this compound (Molecular Weight: 279.33 g/mol ), the protonated molecule [M+H]+ at m/z 280.14 is selected for fragmentation. Key fragmentation pathways include:

  • Loss of Isobutylene (C4H8): A characteristic fragmentation of the Boc group, resulting in a neutral loss of 56 Da.

  • Loss of tert-Butanol (C4H10O): Another common fragmentation pathway for the Boc group, leading to a neutral loss of 74 Da.[4]

  • Loss of the entire Boc group (C5H9O2): This results in a neutral loss of 101 Da.

  • Cleavage of the Carboxylic Acid Group: Loss of the carboxyl group as COOH (45 Da).

Table 1: Predicted Major Fragment Ions of Protonated this compound ([M+H]+ = m/z 280.14)
Fragment Ion DescriptionProposed StructureCalculated m/z
[M+H]+C14H20NO4+280.14
[M+H - C4H8]+C10H12NO4+224.08
[M+H - C4H9OH]+C10H10NO3+208.07
[M+H - C5H8O2]+C9H12NO2+166.09
[M+H - H2O]+C14H18NO3+262.13
[M+H - COOH]+C13H19NO2+235.15
[C6H5CH=NH2]+C7H8N+106.07

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

4.2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of mobile phase B (e.g., 95%) to elute the compound, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Full scan (MS1) to identify the parent ion, followed by product ion scan (MS2 or MS/MS) of the selected parent ion (m/z 280.14).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-30 eV) should be tested to optimize the fragmentation pattern.

Data Visualization

The following diagrams illustrate the logical workflow for the mass spectrometric analysis and the expected fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc LC Separation (C18 Column) working->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Scan (Identify [M+H]+ at m/z 280.14) esi->ms1 ms2 MS2 Scan (Fragment m/z 280.14) ms1->ms2 spectra Mass Spectra Analysis ms2->spectra frag Fragmentation Pattern (Compare with Table 1) spectra->frag

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_frags Primary Fragments parent [M+H]+ m/z 280.14 frag1 [M+H - C4H8]+ m/z 224.08 parent->frag1 - C4H8 (56 Da) frag2 [M+H - C5H8O2]+ m/z 166.09 parent->frag2 - C5H8O2 (100 Da) frag3 [C6H5CH=NH2]+ m/z 106.07 frag2->frag3 - CO2 (44 Da) - H2O (18 Da)

Caption: Key fragmentation pathways of the parent ion.

References

stability of 3-(Boc-Amino)-3-phenylpropionic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of 3-(Boc-Amino)-3-phenylpropionic Acid Under Acidic Conditions

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds. Its utility is defined by its stability under a wide range of synthetic conditions and its facile, selective removal under mild acidic conditions.[1] this compound, a protected β-amino acid, is a valuable building block in the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical intermediates.

Understanding the stability of this molecule, specifically the lability of the Boc group, under various acidic conditions is critical for researchers, scientists, and drug development professionals. Inefficient cleavage can lead to incomplete reactions and purification challenges, while unintended deprotection can result in undesired side products, compromising yield and purity. This guide provides a comprehensive technical overview of the stability of this compound, focusing on the kinetics, degradation pathways, and analytical methodologies for monitoring its acid-catalyzed cleavage.

Core Chemical Properties and the Boc Group

The Boc group is valued for its robustness in neutral, basic, and many nucleophilic environments.[2] Its primary characteristic is its susceptibility to cleavage under acidic conditions, which proceeds through a mechanism that generates gaseous byproducts, helping to drive the reaction to completion.[2] This acid lability provides the necessary orthogonality for complex multi-step syntheses where other protecting groups (e.g., the base-labile Fmoc or hydrogenolysis-labile Cbz groups) are used.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of this compound in the presence of acid follows a well-established pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes into the free amine (3-amino-3-phenylpropionic acid) and carbon dioxide.[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine This compound Protonated Protonated Carbamate BocAmine->Protonated 1. Protonation Acid Acid (H⁺) Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation 2. Fragmentation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Fragmentation Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation Amine 3-Amino-3-phenylpropionic acid CarbamicAcid->Amine 3. Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 3. Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Stability Data

The data below, summarized from studies on analogous compounds, illustrates the influence of the acidic reagent on deprotection kinetics.

Compound TypeAcidSolventKey FindingCitation
Boc-protected amineHClToluene/Propan-2-olReaction rate shows a second-order dependence on HCl concentration.[4]
Boc-protected amineH₂SO₄Toluene/Propan-2-olSecond-order kinetic dependence on acid concentration observed.[4]
Boc-protected amineCH₃SO₃HToluene/Propan-2-olSecond-order kinetic dependence on acid concentration observed.[4]
Boc-protected amineTFAToluene/Propan-2-olInverse kinetic dependence on trifluoroacetate concentration.[4][5]

These findings suggest that for this compound, the rate of deprotection with acids like HCl will be highly sensitive to changes in acid concentration, increasing exponentially as the concentration rises.

Experimental Protocols

To rigorously assess the stability of this compound, a structured experimental approach is required. The following protocols outline methodologies for kinetic analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: HPLC-Based Stability Assessment

Objective: To quantify the rate of acidic degradation of this compound over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Acid reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Thermostatted reaction vessel

Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ACN).

    • Prepare a corresponding stock solution of the deprotected standard (3-amino-3-phenylpropionic acid) for peak identification and calibration.

  • Reaction Initiation:

    • In a thermostatted vessel at a controlled temperature (e.g., 25°C), add a known volume of the acidic solution (e.g., 50% TFA in Dichloromethane (DCM) or 4M HCl in dioxane).

    • To this, add a precise volume of the this compound stock solution to achieve the desired starting concentration. Start a timer immediately.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a neutralizing mobile phase or buffer to prevent further degradation before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of ACN and water with an acidic modifier (e.g., 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Inject each quenched time-point sample.

  • Data Analysis:

    • Integrate the peak areas for the parent compound (this compound) and the primary degradant (3-amino-3-phenylpropionic acid).

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Protocol 2: ¹H NMR-Based Kinetic Monitoring

Objective: To monitor the disappearance of the Boc group signal in real-time to determine deprotection kinetics.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Acid reagent compatible with the deuterated solvent

  • NMR spectrometer and tubes

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in the chosen deuterated solvent directly in an NMR tube.

    • Acquire an initial spectrum (t=0) to confirm the starting material's purity and record the integral of the characteristic tert-butyl proton singlet (around 1.4 ppm).

  • Reaction Initiation:

    • Add a precise amount of the acid reagent to the NMR tube.

    • Quickly mix and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at fixed time intervals. The disappearance of the tert-butyl singlet and the appearance of new signals corresponding to the deprotected product should be observed.

  • Data Analysis:

    • At each time point, integrate the tert-butyl proton signal relative to a stable internal standard or a non-reacting solvent peak.

    • Plot the integral value (proportional to concentration) versus time to determine the reaction rate.

Visualization of Experimental Workflow

The logical flow of a kinetic stability study can be visualized to ensure a systematic approach.

G start Start: Define Stability Study Parameters (Acid, Temp, Conc.) prep Prepare Stock Solutions (Analyte & Standards) start->prep initiate Initiate Deprotection Reaction in Thermostatted Vessel prep->initiate sampling Withdraw Aliquots at Defined Time Points (t₀, t₁, t₂...) initiate->sampling quench Immediately Quench Reaction in Neutralizing Buffer sampling->quench analysis Analyze Samples (HPLC or NMR) quench->analysis data Process Data: Integrate Peaks & Calculate Concentrations analysis->data plot Plot Concentration vs. Time data->plot kinetic Determine Rate Constant (k) and Half-Life (t½) plot->kinetic end End: Report Stability Profile kinetic->end

References

Stability of 3-(Boc-Amino)-3-phenylpropionic Acid Under Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-(Boc-amino)-3-phenylpropionic acid under basic conditions. The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and general organic synthesis due to its robustness under a wide range of conditions and its susceptibility to cleavage under mild acidic conditions. A thorough understanding of its stability profile, particularly under basic conditions encountered during synthesis, purification, and formulation, is critical for process optimization and ensuring the integrity of intermediates and final products. This document outlines the theoretical basis for the Boc group's stability, presents detailed experimental protocols for forced degradation studies, and provides a framework for analyzing potential degradation pathways.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and peptidomimetics. The Boc protecting group is prized for its general stability to basic and nucleophilic conditions, which allows for the selective deprotection of other protecting groups (e.g., Fmoc, Cbz) in complex synthetic schemes.[1][2] While generally stable, extreme basic conditions, elevated temperatures, or prolonged exposure can lead to the cleavage of the Boc group. Understanding the kinetics and pathways of this degradation is essential for controlling impurity profiles and ensuring the quality of synthetic intermediates.

Theoretical Stability of the Boc Group

The Boc group's stability in basic media stems from the mechanism of carbamate hydrolysis. Under basic conditions, the hydroxide ion attacks the carbonyl carbon of the carbamate. The bulky tert-butyl group sterically hinders this attack, slowing down the rate of hydrolysis compared to less hindered carbamates (e.g., methyl or ethyl carbamates).[3]

The acid lability of the Boc group, in contrast, proceeds through a different mechanism involving the formation of a stable tert-butyl cation, which is not a feasible pathway under basic conditions.[3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][4][5] The following protocol outlines a systematic approach to assess the stability of this compound under basic stress conditions.

Materials and Reagents
  • This compound (high purity)

  • Sodium hydroxide (NaOH), 0.1 M, 0.5 M, and 1.0 M solutions

  • Potassium hydroxide (KOH), 0.1 M, 0.5 M, and 1.0 M solutions (optional, for comparison)

  • Hydrochloric acid (HCl), suitable concentration for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components for HPLC mobile phase

  • Primary and secondary reference standards for this compound and any known impurities.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for the separation of polar and non-polar compounds (e.g., C18, 5 µm, 4.6 x 250 mm)

  • pH meter

  • Analytical balance

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study under basic conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing prep Prepare stock solution of This compound stress_samples Prepare stress samples in different basic solutions (e.g., 0.1 M, 1 M NaOH) prep->stress_samples control_sample Prepare control sample in solvent prep->control_sample stress_rt Incubate at Room Temperature stress_samples->stress_rt stress_ht Incubate at Elevated Temperature (e.g., 60°C) stress_samples->stress_ht sampling Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) stress_rt->sampling stress_ht->sampling neutralize Neutralize aliquots sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc quantify Quantify parent compound and degradation products hplc->quantify mass_balance Calculate mass balance quantify->mass_balance

Caption: Experimental workflow for the forced degradation study.

Detailed Procedure
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For each stress condition, transfer a known volume of the stock solution into a volumetric flask and add the basic solution (e.g., 0.1 M NaOH, 1 M NaOH) to achieve the desired final concentration of the drug substance.

    • Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Stress Conditions:

    • Expose the test solutions to the basic conditions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of acid (e.g., HCl) to stop the degradation reaction.

    • Dilute the neutralized samples with the HPLC mobile phase to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. An example of HPLC conditions is provided in Table 1.

HPLC Method Example

Table 1: Example HPLC Parameters for Stability Indicating Method

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm
Injection Vol. 10 µL

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Data Summary

The following table provides a hypothetical but realistic representation of the expected data from a forced degradation study under basic conditions.

Table 2: Hypothetical Degradation of this compound under Basic Conditions

ConditionTime (hours)Assay of Parent (%)Main Degradation Product (%)Total Impurities (%)Mass Balance (%)
0.1 M NaOH at RT 0100.0NDND100.0
2499.50.40.5100.0
4899.00.81.0100.0
1 M NaOH at RT 0100.0NDND100.0
898.21.51.8100.0
2495.14.24.9100.0
0.1 M NaOH at 60°C 0100.0NDND100.0
496.53.03.5100.0
892.86.57.2100.0
1 M NaOH at 60°C 0100.0NDND100.0
289.79.110.3100.0
480.118.219.9100.0
ND: Not Detected; RT: Room Temperature
Mass Balance

The mass balance should be calculated to account for all the material after degradation. A good mass balance (typically between 98% and 102%) indicates that the analytical method is capable of detecting and quantifying all major degradation products.

Degradation Pathway Analysis

Under strong basic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the carbamate bond, leading to the formation of 3-amino-3-phenylpropionic acid, carbon dioxide, and tert-butanol.

G cluster_reaction Base-Catalyzed Hydrolysis reactant This compound products 3-amino-3-phenylpropionic acid + CO2 + tert-butanol reactant->products OH-, H2O

Caption: Primary degradation pathway under basic conditions.

Further degradation of the resulting amino acid is possible under harsh conditions, but the initial and most significant degradation is the cleavage of the Boc group. The identity of the degradation products should be confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

While this compound is generally considered stable under basic conditions, this guide highlights the importance of conducting systematic forced degradation studies to quantify its stability profile under specific process or formulation conditions. The provided experimental framework allows researchers and drug development professionals to generate crucial data for process optimization, impurity control, and the development of robust, stability-indicating analytical methods. The illustrative data and degradation pathway serve as a practical guide for what to expect and how to interpret the results of such studies. A thorough understanding of the stability of this key synthetic intermediate is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

A Comprehensive Technical Guide to 3-(Boc-Amino)-3-phenylpropionic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its various synonyms, chemical properties, and established experimental protocols for its use, particularly in the realm of peptide synthesis.

Chemical Identity and Synonyms

This compound is a protected amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, making it an ideal reactant for peptide synthesis.[1] The compound exists in several forms, including as a racemic mixture and as individual enantiomers, each with unique identifiers.

A comprehensive list of synonyms and identifiers is provided in the table below to aid researchers in literature searches and material sourcing.

| Systematic Name | 3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid[][3] | | Common Abbreviations | Boc-β-Phe-OH, N-Boc-β-phenylalanine | | Synonyms | (S)-N-Boc-3-Amino-3-phenylpropanoic acid[4], (R)-N-Boc-3-Amino-3-phenylpropanoic acid[5][6], Boc-DL-beta-Phe-OH[3], 3-N-Boc-3-Phenylpropionic acid[3], (S)-3-(Boc-amino)-3-phenylpropionic Acid[] | | Stereoisomer-Specific CAS Numbers | (S)-enantiomer: 103365-47-5[][4], (R)-enantiomer: 161024-80-2[5][6], Racemate: 14676-01-8[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Property Value Reference
Molecular Formula C₁₄H₁₉NO₄[][3][5]
Molecular Weight 265.31 g/mol [5]
Appearance White to off-white powder or chunks[4]
Melting Point 122.9 °C (for (S)-enantiomer)[4]
Boiling Point 408.52°C (rough estimate)[4]
Solubility Soluble in organic solvents such as DMF and DCM.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide-Mimetic

This protocol outlines the manual solid-phase synthesis of a model dipeptide-mimetic incorporating (S)-3-(Boc-amino)-3-phenylpropionic acid.

Materials:

  • Merrifield resin

  • Boc-L-Alanine

  • (S)-3-(Boc-amino)-3-phenylpropionic acid (Boc-β-Phe)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-L-Alanine):

    • Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Activate the carboxylic acid by adding DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents).

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes. Wash the resin with DCM (3x).

  • Boc-β-Phe Coupling:

    • Dissolve Boc-β-Phe (2-3 equivalents) in a minimal amount of DMF.

    • Activate the carboxylic acid group as described in step 2.

    • Add the activated Boc-β-Phe solution to the resin and agitate for 2-4 hours.

    • Wash the resin as in step 2.

  • Final Boc Deprotection: Repeat the deprotection step as described in step 3.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the peptidomimetic from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Couple_Ala Couple Boc-L-Alanine Swell->Couple_Ala Wash1 Wash Couple_Ala->Wash1 Deprotect1 Boc Deprotection (50% TFA/DCM) Wash1->Deprotect1 Neutralize Neutralize (10% DIPEA/DCM) Deprotect1->Neutralize Couple_Phe Couple Boc-β-Phe Neutralize->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect2 Final Boc Deprotection Wash2->Deprotect2 Cleave Cleave from Resin (HF or TFMSA) Deprotect2->Cleave Peptide Dipeptide-Mimetic Cleave->Peptide

Solid-Phase Peptide Synthesis Workflow.
Liquid-Phase Synthesis of a Dipeptide Analogue

This protocol details the synthesis of a dipeptide analogue using liquid-phase chemistry.

Materials:

  • L-phenylalanine

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH)

  • Potassium bisulfate (KHSO₄)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Amberlyst-15 resin

  • Methanol

  • Chloroform

Procedure:

  • N-Boc Protection of L-phenylalanine:

    • Dissolve L-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH.

    • Add Boc anhydride dropwise while stirring in an ice bath.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the mixture to pH 2-3 with 2(N) KHSO₄.

    • Extract the product with ethyl acetate.

  • N-Boc Protection of Ethylenediamine: A similar procedure is followed for the protection of ethylenediamine.

  • Coupling Reaction:

    • Dissolve Boc-phenylalanine in dry DCM.

    • Add Boc-ethylenediamine, HOBt, and DMAP.

    • Cool the mixture in an ice-salt bath under a nitrogen atmosphere.

    • Add DCC in DCM dropwise and stir overnight.

  • Work-up and Purification:

    • Perform a series of aqueous washes at different pH values.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified coupled product in DCM.

    • Add Amberlyst-15 resin and stir overnight.

    • Filter the resin and concentrate the filtrate to obtain the final dipeptide analogue.

Liquid_Phase_Synthesis cluster_reactants Reactant Preparation Phe L-Phenylalanine Boc_Phe N-Boc-L-Phenylalanine Phe->Boc_Phe Boc Anhydride EDA Ethylenediamine Boc_EDA N-Boc-Ethylenediamine EDA->Boc_EDA Boc Anhydride Coupling Coupling Reaction (DCC, HOBt, DMAP in DCM) Boc_Phe->Coupling Boc_EDA->Coupling Workup Aqueous Workup & Column Chromatography Coupling->Workup Deprotection Boc Deprotection (Amberlyst-15 in DCM) Workup->Deprotection Final_Product Dipeptide Analogue Deprotection->Final_Product

Liquid-Phase Dipeptide Analogue Synthesis.

Biological Significance and Signaling Pathway Involvement

While this compound is primarily a synthetic intermediate, its unprotected counterpart, 3-phenylpropionic acid, and other derivatives have demonstrated biological activity. For instance, gut microbiota-derived 3-phenylpropionic acid has been shown to promote intestinal epithelial barrier function through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7]

The incorporation of Boc-protected β-amino acids like this compound into peptides can confer increased resistance to enzymatic degradation and induce specific secondary structures, which is of significant interest in the design of novel therapeutics.[5] Derivatives of β-phenylalanine are being explored for their potential in treating a range of conditions, including neurological disorders.[1]

AhR_Signaling PPA 3-Phenylpropionic Acid (from gut microbiota) AhR Aryl Hydrocarbon Receptor (AhR) PPA->AhR activates Complex AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) Complex->XRE binds to Gene_Expression Target Gene Expression (e.g., tight junction proteins) XRE->Gene_Expression promotes Barrier Enhanced Intestinal Epithelial Barrier Gene_Expression->Barrier

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Conclusion

This compound and its synonyms are indispensable tools in the field of medicinal chemistry and drug development. A thorough understanding of their properties and reaction protocols is essential for their effective application. The provided experimental workflows and signaling pathway diagram offer a foundational understanding for researchers and scientists. Further exploration into the biological activities of peptides and peptidomimetics derived from this compound is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase synthesis of peptides incorporating the unnatural β-amino acid, 3-(Boc-Amino)-3-phenylpropionic acid (Boc-β-hPhe-OH). The inclusion of β-amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, induce specific secondary structures, and modulate biological activity.

Introduction

This compound is a derivative of phenylalanine where the amino group is on the β-carbon. This structural modification makes peptides containing this residue resistant to degradation by peptidases. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its use in standard Boc-SPPS protocols. Peptides incorporating β-phenylalanine derivatives have shown potential in various therapeutic areas, including as HIV entry inhibitors and neuroprotective agents.

Data Presentation

The successful incorporation of this compound into a peptide sequence via Boc-SPPS depends on several factors, including the chosen coupling strategy and the peptide sequence itself. Due to the steric hindrance of the β-amino acid, modifications to standard protocols may be necessary to achieve high coupling efficiency. Below is a summary of expected quantitative data based on typical results for sterically hindered amino acids in Boc-SPPS.

ParameterTypical ValueMethod of AnalysisNotes
Resin Loading 0.3 - 0.8 mmol/gGravimetric or Spectroscopic (e.g., Fmoc cleavage UV absorbance)Lower loading is often preferred for longer or more complex peptides.
Single Coupling Efficiency >98%Qualitative Ninhydrin (Kaiser) TestA negative Kaiser test indicates a complete coupling. For sterically hindered residues, a double coupling may be required to achieve this.
Crude Peptide Purity 60 - 85%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Highly dependent on the peptide sequence and length.
Final Peptide Yield (after purification) 10 - 40%Gravimetric AnalysisYields vary significantly based on the number of purification steps and the peptide's solubility.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

Materials and Reagents
  • Merrifield resin (or other suitable resin for C-terminal acid)

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail (e.g., HF/anisole or a low-HF alternative)

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Standard Boc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

1. Resin Swelling and Preparation:

  • Place the desired amount of resin in a reaction vessel.
  • Add DCM to swell the resin for 1-2 hours.
  • Wash the resin several times with DCM.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (repeat twice).
  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
  • Add HBTU (2.9 equivalents) to the amino acid solution.
  • Add DIPEA (6 equivalents) to the activation mixture.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Modified Coupling for this compound

Due to the increased steric hindrance of the β-amino acid, a double coupling strategy is often employed to ensure a high yield.

1. First Coupling:

  • Follow steps 1-3 of the Standard Boc-SPPS Cycle.
  • Perform the coupling step (Step 4) with this compound as described.
  • After the initial 2-hour coupling, wash the resin with DMF (3x).

2. Second Coupling (Double Coupling):

  • Prepare a fresh solution of activated this compound as described in Step 4 of the standard protocol.
  • Add the freshly activated amino acid solution to the resin and agitate for another 1-2 hours.
  • Wash the resin with DMF (3x) and DCM (3x).
  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Peptide Cleavage from the Resin

Caution: This step involves the use of strong, hazardous acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum.
  • Place the dried resin in a specialized HF cleavage apparatus.

2. Cleavage:

  • Add a scavenger, such as anisole, to the reaction vessel.
  • Cool the vessel to -5 to 0°C.
  • Carefully condense anhydrous HF into the reaction vessel.
  • Stir the mixture at 0°C for 1-2 hours.
  • Evaporate the HF under a vacuum.

3. Peptide Precipitation and Washing:

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
  • Collect the peptide by filtration or centrifugation and wash several times with cold diethyl ether.
  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification

1. Dissolution:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

2. RP-HPLC:

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).

3. Lyophilization:

  • Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each amino acid) Deprotection Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA in DMF) *Double coupling for Boc-β-hPhe-OH Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Next cycle Cleavage Final Cleavage (HF/Anisole) Wash3->Cleavage Final cycle Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Purified Peptide Purification->FinalPeptide

Boc-SPPS workflow for incorporating this compound.
Signaling Pathway: HIV Entry via CCR5

Peptides containing β-amino acid derivatives have been instrumental in the development of HIV entry inhibitors, such as Maraviroc, which target the CCR5 co-receptor. The following diagram illustrates the mechanism of HIV entry into a host T-cell, the process that these inhibitors are designed to block.

HIV_Entry_Pathway cluster_virus HIV Virion cluster_cell Host T-Cell Membrane cluster_events Entry Process gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding Conformational_Change 2. Conformational change in gp120 CD4->Conformational_Change Fusion 4. gp41 mediates membrane fusion CCR5->Fusion Binding 1. gp120 binds to CD4 CoReceptor_Binding 3. gp120 binds to CCR5 Entry 5. Viral entry Fusion->Entry Block Inhibition by CCR5 Antagonist (e.g., Maraviroc) Block->CCR5 Blocks gp120 binding

Mechanism of HIV entry into a host cell via the CCR5 co-receptor.

Application Notes and Protocols: Coupling Reaction of 3-(Boc-Amino)-3-phenylpropionic Acid with Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of N-Boc-protected β-amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid, with amino esters is a fundamental reaction in the synthesis of β-peptides and peptidomimetics. These modified peptides are of significant interest in drug discovery due to their enhanced proteolytic stability and unique conformational properties compared to their α-peptide counterparts. This document provides detailed application notes and protocols for the solution-phase coupling of this compound with various amino esters, utilizing common and efficient coupling reagents. The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the reactants.

Data Presentation: Comparison of Coupling Reagents

The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent and additives. Below is a summary of typical yields and reaction conditions for the coupling of this compound with representative amino esters using various common coupling reagents.

This compoundAmino EsterCoupling Reagent/AdditiveSolventReaction Time (h)Typical Yield (%)
1.0 eqGlycine methyl ester hydrochloride (1.1 eq)EDC (1.2 eq) / HOBt (1.1 eq)DCM/DMF12-1685-95
1.0 eqAlanine benzyl ester hydrochloride (1.1 eq)HBTU (1.1 eq) / DIPEA (2.5 eq)DMF2-4>95
1.0 eqPhenylalanine methyl ester hydrochloride (1.1 eq)HATU (1.1 eq) / DIPEA (2.5 eq)DMF1-3>95
1.0 eqValine methyl ester hydrochloride (1.1 eq)PyBOP (1.2 eq) / DIPEA (3.0 eq)DCM12-1880-90
1.0 eqLeucine ethyl ester hydrochloride (1.1 eq)DCC (1.1 eq) / HOBt (1.1 eq)DCM12-1685-92

Experimental Protocols

Detailed methodologies for the coupling of this compound with amino esters using different coupling reagents are provided below.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a cost-effective and widely used method for standard peptide couplings.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add anhydrous DCM to the flask.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.

  • Add the neutralized amino ester solution to the solution of the Boc-β-amino acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Protocol 2: HBTU Mediated Coupling

HBTU is a highly efficient uronium-based coupling reagent that provides rapid reaction times and high yields.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Alanine benzyl ester hydrochloride)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 10 minutes at room temperature to generate the free amine.

  • Add the amino ester solution to the solution of the Boc-β-amino acid and HBTU.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired product.

Protocol 3: HATU Mediated Coupling

HATU is one of the most effective coupling reagents, particularly for sterically hindered amino acids, and it minimizes the risk of racemization.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Phenylalanine methyl ester hydrochloride)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate vessel, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 10 minutes.

  • Add the amino ester solution to the activated acid solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x).

  • Perform subsequent washes with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizations

General Workflow for Solution-Phase Peptide Coupling

G General Workflow for Solution-Phase Peptide Coupling cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification Boc_AA This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) Boc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (EDC, HBTU, HATU) Coupling_Reagent->Activated_Ester Coupling Peptide Bond Formation Activated_Ester->Coupling Amino_Ester_HCl Amino Ester Hydrochloride Free_Amine Free Amino Ester Amino_Ester_HCl->Free_Amine Neutralization Base Base (DIPEA) Base->Free_Amine Free_Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Pure Dipeptide Purification->Dipeptide G Simplified EDC/HOBt Coupling Mechanism Boc_Beta_Phe Boc-β-Phe-OH Acylisourea O-Acylisourea Intermediate Boc_Beta_Phe->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt DCU Urea Byproduct Acylisourea->DCU Rearrangement/ Side Reactions HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Dipeptide Boc-β-Phe-NH-R (Dipeptide) HOBt_Ester->Dipeptide + R-NH2 Amino_Ester R-NH2 (Amino Ester) Amino_Ester->Dipeptide

Application Note: A Comprehensive Guide to the Boc Deprotection of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol and in-depth scientific background for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-(Boc-Amino)-3-phenylpropionic acid to yield 3-amino-3-phenylpropionic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2][] Its widespread use stems from its stability under a variety of reaction conditions and, most importantly, its facile removal under mild acidic conditions.[] 3-Amino-3-phenylpropionic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[4][5] The efficient and clean deprotection of its Boc-protected precursor is therefore a critical step in many synthetic routes.

This application note will detail a robust protocol using trifluoroacetic acid (TFA) for the deprotection of this compound. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss crucial safety considerations, and outline methods for reaction monitoring and product characterization.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established E1 elimination mechanism.[1][6]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[1][6]

  • Formation of a Stable Carbocation: The protonated intermediate then undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.[6] The stability of the tertiary carbocation is a key driving force for this step.

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][6] This is an irreversible step that drives the reaction to completion.

  • Formation of the Amine Salt: The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt, in this case, the trifluoroacetate salt of 3-amino-3-phenylpropionic acid.[6]

It is important to note that the reaction should be conducted in a well-ventilated fume hood as isobutylene gas can be formed from the deprotonation of the tert-butyl cation.[6]

Experimental Protocol

This protocol outlines the deprotection of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR Chemicals
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory grade---
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Laboratory grade---
Diethyl etherACS grade---
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] The product, being more polar, will have a lower Rf value on the TLC plate compared to the starting material.[7] Staining with ninhydrin can be used to visualize the primary amine product.[7]

  • Work-up:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[8]

    • Dissolve the resulting residue in water and carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

    • The free amine product, 3-amino-3-phenylpropionic acid, is soluble in water.[9][10] To isolate the product, it is often preferable to wash the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities.

  • Isolation: The aqueous solution containing the product can be lyophilized or carefully evaporated to yield the solid 3-amino-3-phenylpropionic acid. Alternatively, if the product precipitates upon neutralization, it can be collected by filtration, washed with cold water, and dried under vacuum.

Visual Workflow

Boc_Deprotection_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation start Dissolve this compound in DCM add_tfa Cool to 0°C and add TFA start->add_tfa react Stir at RT for 1-4h add_tfa->react monitor Monitor by TLC/HPLC react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Dissolve in H₂O and neutralize with NaHCO₃ concentrate->neutralize extract Wash with organic solvent neutralize->extract isolate Lyophilize or evaporate aqueous layer extract->isolate

Caption: Experimental workflow for the Boc deprotection of this compound.

Safety and Handling Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and requires careful handling in a well-ventilated chemical fume hood at all times.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are suitable for low volumes), safety goggles, and a lab coat.[11][13] For larger volumes, a face shield and a chemical-resistant apron are recommended.[11]

  • Inhalation: Avoid inhaling TFA vapors, which can cause severe respiratory irritation.[14]

  • Skin and Eye Contact: TFA can cause severe skin burns and eye damage upon contact.[12][14][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][14] An emergency eyewash and safety shower should be readily accessible.[12]

  • Storage: Store TFA in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[11][15] Keep the container tightly closed.

  • Waste Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.[15]

Characterization of 3-Amino-3-phenylpropionic acid

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the removal of the Boc group (disappearance of the tert-butyl signal at ~1.4 ppm in ¹H NMR) and the presence of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: The melting point of the isolated solid can be compared to the literature value.

Troubleshooting

  • Incomplete Reaction: If monitoring indicates an incomplete reaction, extend the reaction time or add an additional equivalent of TFA.

  • Low Yield: Poor solubility of the product during workup can lead to low yields. Ensure complete neutralization and consider alternative isolation techniques if precipitation is not efficient. The use of ion-exchange resins can also be an effective method for purification.[16]

  • Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings, although this is less common with TFA as the acid.[2] If side products are observed, purification by recrystallization or chromatography may be necessary.

Conclusion

The Boc deprotection of this compound using trifluoroacetic acid is a reliable and efficient method for obtaining the corresponding free amine. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can confidently perform this crucial synthetic transformation. Careful monitoring and appropriate workup procedures are key to achieving a high yield and purity of the desired 3-amino-3-phenylpropionic acid.

References

Application Note and Protocol: HPLC Analysis for Purity of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-Amino)-3-phenylpropionic acid is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The purity of this starting material is critical as impurities can lead to side reactions, decreased yields, and the introduction of unwanted substances in the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity of such compounds. This document provides a detailed protocol for the analysis of this compound purity using reverse-phase HPLC.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability and ease of removal under acidic conditions. However, impurities can arise during the manufacturing process, including the unprotected parent amino acid, diastereomers, or by-products from the introduction of the Boc group. A robust HPLC method is therefore essential for quality control.

Materials and Methods

This section outlines the necessary equipment, reagents, and chromatographic conditions for the HPLC analysis.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 30% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

1. Preparation of Mobile Phases:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

2. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Preparation of Sample Solution:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject 10 µL of the standard solution and record the chromatogram.

  • Inject 10 µL of the sample solution and record the chromatogram.

  • After each run, re-equilibrate the column with the initial mobile phase composition.

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Table 1: Chromatographic Data for Purity Analysis

Sample IDRetention Time (min)Peak Area% Area
Reference Standard 12.51,500,00099.9
Sample A 12.51,450,00098.5
Impurity 1 (Sample A)8.220,0001.3
Impurity 2 (Sample A)15.12,5000.2

Note: The retention times and peak areas are hypothetical and will vary depending on the specific HPLC system and column used.

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Solution Preparation Injection Inject Sample/ Standard StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLCEquilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Integration and Area Calculation DataAcquisition->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation

Caption: Workflow for HPLC purity analysis of this compound.

Diagram 2: Logical Relationship for Purity Calculation

Purity_Calculation TotalArea Total Peak Area (Sum of all peaks) Purity Purity (%) TotalArea->Purity Denominator MainPeakArea Main Peak Area (3-(Boc-Amino)-3- phenylpropionic acid) MainPeakArea->Purity Numerator

Caption: Logical relationship for calculating the purity of the target compound.

Application Notes and Protocols for the Use of 3-(Boc-Amino)-3-phenylpropionic Acid in β-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(Boc-Amino)-3-phenylpropionic acid in the synthesis of β-peptides. This β-amino acid is a valuable building block for the creation of peptidomimetics with unique structural and biological properties. The protocols outlined below cover both solid-phase and solution-phase synthesis methodologies, offering flexibility for various research and development applications.

Introduction

β-peptides are polymers of β-amino acids that fold into stable secondary structures, including helices, sheets, and turns. Unlike their α-peptide counterparts, β-peptides exhibit significant resistance to proteolytic degradation, making them attractive candidates for therapeutic development. This compound, a Boc-protected form of β-phenylalanine, is a key monomer for introducing aromatic and hydrophobic interactions, which can be crucial for molecular recognition and biological activity. The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the amino group due to its stability under various coupling conditions and its facile removal under moderately acidic conditions.[1]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency in peptide synthesis, especially when incorporating sterically hindered residues like this compound. The following table summarizes the performance of common coupling reagents used in Boc-based peptide synthesis.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Efficient and widely used. Requires a base for activation.
HATU Uronium/AminiumVery FastVery HighLowHighly effective for sterically hindered couplings; forms a more reactive OAt-ester.[2][3]
DCC/DIC CarbodiimideModerateGoodModerate (reduced with HOBt)Cost-effective. Byproduct removal can be challenging in solution-phase.[4]
PyBOP PhosphoniumFastHighLowGenerates non-toxic byproducts. Good for sensitive sequences.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model β-Peptide

This protocol describes the manual solid-phase synthesis of a model β-dipeptide using this compound on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Boc-β-Alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Kaiser Test Kit

Protocol:

  • Resin Swelling and Preparation:

    • Swell 1 g of Merrifield resin in DCM (10 mL) for 1 hour in a peptide synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL).

  • Attachment of the First Amino Acid (Boc-β-Alanine):

    • Dissolve Boc-β-Alanine (2 mmol) and HOBt (2 mmol) in a minimum amount of DMF.

    • Add DIC (2 mmol) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (2 mmol) and agitate the mixture for 4 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.[5]

    • Wash the resin with DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the presence of a free amine (a positive test results in a blue color).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (10 mL) for 10 minutes.[5]

    • Wash the resin with DCM (3 x 10 mL).

  • Coupling of this compound:

    • Dissolve this compound (2 mmol) and HOBt (2 mmol) in a minimum amount of DMF.

    • Add DIC (2 mmol) and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours. For sterically hindered amino acids, a more powerful coupling reagent like HATU can be used.[2]

    • Monitor the coupling reaction with the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Final Boc Deprotection:

    • Repeat step 3.

  • Cleavage from Resin:

    • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

    • Treat the resin with HF or TFMSA in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin. (Caution: HF is extremely hazardous and requires specialized equipment and training). [5]

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

Solution-Phase Synthesis of a Model β-Peptide

This protocol describes the synthesis of a β-dipeptide in solution using this compound.

Materials:

  • This compound

  • H-β-Ala-OMe·HCl (β-Alanine methyl ester hydrochloride)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 mmol) and HBTU (1 mmol) in DCM (10 mL).

    • Add DIEA (2 mmol) and stir the solution for 15 minutes at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve H-β-Ala-OMe·HCl (1 mmol) in DCM (5 mL) and add DIEA (1 mmol) to neutralize the hydrochloride salt.

    • Add the activated this compound solution to the β-Alanine methyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected β-dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection (optional, for further chain elongation):

    • Dissolve the purified Boc-protected dipeptide in a solution of 4 M HCl in dioxane or 50% TFA in DCM.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to obtain the deprotected dipeptide salt.

Visualizations

Experimental Workflows

SPPS_Workflow start Start: Merrifield Resin swell 1. Resin Swelling (DCM) start->swell attach 2. Attach First Amino Acid (Boc-β-Ala, DIC, HOBt, DIEA) swell->attach wash1 Wash (DMF, DCM, MeOH) attach->wash1 deprotect1 3. Boc Deprotection (50% TFA/DCM) wash1->deprotect1 kaiser1 Kaiser Test (Positive) deprotect1->kaiser1 neutralize 4. Neutralization (10% DIEA/DCM) kaiser1->neutralize Proceed couple 5. Couple Second Amino Acid (Boc-β-Phe(β), DIC/HOBt or HATU) neutralize->couple wash2 Wash (DMF, DCM, MeOH) couple->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 kaiser2->couple Incomplete Recouple deprotect2 6. Final Boc Deprotection (50% TFA/DCM) kaiser2->deprotect2 Proceed cleave 7. Cleavage from Resin (HF or TFMSA) deprotect2->cleave purify Purification (RP-HPLC) cleave->purify end_product Final β-Peptide purify->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Solution_Phase_Workflow start_aa1 This compound activate 1. Activation (HBTU, DIEA in DCM) start_aa1->activate start_aa2 H-β-Ala-OMe·HCl neutralize Neutralize (DIEA in DCM) start_aa2->neutralize couple 2. Coupling Reaction (Stir overnight) activate->couple neutralize->couple workup 3. Work-up (Wash with HCl, NaHCO₃, Brine) couple->workup purify 4. Purification (Column Chromatography) workup->purify protected_dipeptide Boc-Protected β-Dipeptide purify->protected_dipeptide deprotect 5. Boc Deprotection (Optional) (4M HCl in dioxane or TFA/DCM) protected_dipeptide->deprotect final_product Deprotected β-Dipeptide Salt deprotect->final_product

Caption: Solution-Phase β-Peptide Synthesis Workflow.

Logical Relationships

Boc_Protection_Logic boc_protected Boc-Protected β-Amino Acid coupling Peptide Coupling (e.g., HBTU, DIC/HOBt) boc_protected->coupling peptide_chain Growing Peptide Chain (Boc at N-terminus) coupling->peptide_chain deprotection Boc Deprotection (TFA/DCM) peptide_chain->deprotection free_amine Free N-terminus deprotection->free_amine next_coupling Ready for next coupling cycle free_amine->next_coupling next_coupling->coupling Add next Boc-AA

Caption: Logic of Boc Protection in Peptide Synthesis.

References

Application Notes and Protocols for the Synthesis of Neuroprotective Agents Using 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential neuroprotective agents derived from 3-(Boc-Amino)-3-phenylpropionic acid. This starting material offers a versatile scaffold for the development of novel therapeutics targeting neurodegenerative diseases.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and other small molecules with therapeutic potential. Its derivatives, such as β-phenyl-γ-aminobutyric acid (phenibut) and its analogs, have shown promise as neuroprotective agents.[1][2][3] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled and specific chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries for neuroprotective screening.

Recent studies have explored the synthesis of various derivatives, including baicalein amino acid conjugates, which have demonstrated significant neuroprotective effects in cellular models of neurotoxicity.[4][5] These compounds are thought to exert their protective effects through various mechanisms, including the modulation of key signaling pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.

Data Presentation: Neuroprotective Activity of 3-Amino-3-phenylpropionic Acid Derivatives

The following tables summarize quantitative data on the neuroprotective effects of various compounds synthesized from or related to 3-amino-3-phenylpropionic acid.

Table 1: In Vitro Neuroprotective Effects of Baicalein Amino Acid Derivatives [4][5]

CompoundProtecting GroupEC50 (µM) against t-BHP-induced SH-SY5Y cell injury
Baicalein-24.77
Edaravone (Positive Control)-5.62
Compound 8 Cbz4.31
Compound 9Cbz> 5.62
Compound 2Cbz> 5.62
Compound 5Boc> 5.62
Compound 6Boc> 5.62
Compound 11Boc> 5.62
Compound 15Boc> 5.62

Note: Lower EC50 values indicate higher neuroprotective activity. Cbz-protected derivatives generally showed better activity than Boc-protected derivatives in this study.[4][5]

Table 2: In Vivo Neuroprotective Effects of R-phenibut in a Stroke Model [6]

Treatment GroupDoseOutcome MeasureResult
R-phenibut10 mg/kgImproved histological outcome (ET1-MCAO)Significant improvement at day 7
R-phenibut50 mg/kgReduced brain volume reduction (f-MCAO & ET1-MCAO)Significant alleviation
R-phenibut50 mg/kgBDNF gene expressionSignificantly increased
R-phenibut50 mg/kgVEGF gene expressionSignificantly increased

Note: MCAO refers to Middle Cerebral Artery Occlusion, a model for ischemic stroke.

Experimental Protocols

General Synthesis of Neuroprotective Agents from this compound

This protocol describes a general method for the synthesis of amide derivatives of this compound, which can be further modified to generate a library of potential neuroprotective compounds.

Workflow for Synthesis

Synthesis_Workflow Start This compound Coupling Amide Coupling (e.g., HATU, HOBt, DIPEA) Start->Coupling Intermediate Boc-protected amide intermediate Coupling->Intermediate Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection Final_Product Final Amide Derivative Deprotection->Final_Product

Caption: General synthetic workflow for amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1 equivalent) in DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected amide intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected amide intermediate in DCM.

    • Add TFA (10-20 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amide derivative. Further purification may be performed if necessary.

In Vitro Neuroprotection Assay: MTT Assay

This protocol assesses the ability of synthesized compounds to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from oxidative stress-induced cell death.

Workflow for MTT Assay

MTT_Workflow Seed Seed SH-SY5Y cells in 96-well plate Treat Treat with test compounds Seed->Treat Induce Induce neurotoxicity (e.g., with t-BHP) Treat->Induce MTT_add Add MTT solution Induce->MTT_add Incubate Incubate for formazan formation MTT_add->Incubate Solubilize Solubilize formazan crystals (DMSO) Incubate->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Caption: Workflow for the MTT neuroprotection assay.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • tert-Butyl hydroperoxide (t-BHP) or another neurotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Induction of Neurotoxicity: Add t-BHP (to a final concentration of 50-100 µM) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC50 value for each compound.

In Vitro Reactive Oxygen Species (ROS) Measurement

This protocol measures the intracellular ROS levels in neuronal cells to assess the antioxidant potential of the synthesized compounds.

Workflow for ROS Measurement

ROS_Workflow Seed Seed neuronal cells in a black 96-well plate Treat Treat with test compounds Seed->Treat Induce Induce oxidative stress (e.g., with H2O2) Treat->Induce DCFHDA Add DCFH-DA probe Induce->DCFHDA Incubate Incubate for probe uptake and deacetylation DCFHDA->Incubate Measure Measure fluorescence (Ex/Em = 485/535 nm) Incubate->Measure

Caption: Workflow for intracellular ROS measurement.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Black 96-well microplates

  • Test compounds

  • Hydrogen peroxide (H2O2)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • HBSS (Hank's Balanced Salt Solution)

Procedure:

  • Cell Seeding: Seed neuronal cells in a black 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with the test compounds for a specified duration.

  • Induction of Oxidative Stress: Induce oxidative stress by adding H2O2 to the cells.

  • Probe Loading: Wash the cells with HBSS and then incubate with DCFH-DA solution (e.g., 10 µM in HBSS) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with HBSS to remove excess probe and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Quantify the reduction in ROS levels in treated cells compared to the vehicle-treated, H2O2-exposed control.

Signaling Pathways in Neuroprotection

The neuroprotective effects of compounds derived from this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate cellular responses to oxidative stress and inflammation. Two such critical pathways are the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Many neuroprotective compounds exert their effects by activating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Neuroprotective Compound Compound->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

Caption: Nrf2 signaling pathway in neuroprotection.

NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. In the context of neurodegenerative diseases, chronic activation of NF-κB in glial cells can lead to the production of pro-inflammatory cytokines and neurotoxic molecules. Inhibition of the NF-κB pathway is a promising strategy for neuroprotection.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Stimuli->IKK activates Compound Neuroprotective Compound Compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB IκB (degraded) IkB_NFkB->IkB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes activates transcription Inflammation Neuroinflammation Genes->Inflammation

Caption: NF-κB signaling pathway in neuroinflammation.

References

Application Notes and Protocols for 3-(Boc-Amino)-3-phenylpropionic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Boc-Amino)-3-phenylpropionic acid as a PROTAC Building Block

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

This compound is a versatile building block for the synthesis of PROTAC linkers. The Boc-protected amine provides a stable handle for controlled, stepwise synthesis, while the carboxylic acid allows for facile coupling to either the POI ligand or the E3 ligase ligand. The phenylpropionic acid core offers a degree of rigidity and defined spatial orientation that can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination.

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E2 E2-Ub E2->E3 Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical PROTAC molecule incorporating a this compound-derived linker, targeting a generic kinase (as the POI) and recruiting the Cereblon (CRBN) E3 ligase.

Protocol 1: Synthesis of the Linker Building Block

This protocol details the initial coupling of this compound to an amine-functionalized E3 ligase ligand (e.g., pomalidomide with an amino-linker).

Materials:

  • This compound

  • Amine-functionalized Pomalidomide derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) and the amine-functionalized Pomalidomide derivative (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected linker-E3 ligase conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine for subsequent coupling to the POI ligand.

Materials:

  • Boc-protected linker-E3 ligase conjugate from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the Boc-protected linker-E3 ligase conjugate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the completion of the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis

This protocol details the final coupling of the deprotected linker-E3 ligase conjugate to a carboxylic acid-functionalized POI ligand (e.g., a kinase inhibitor).

Materials:

  • Amine-TFA salt from Protocol 2

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and stir for 5 minutes.

  • Add a solution of the amine-TFA salt from Protocol 2 (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow start This compound + Amine-Pomalidomide step1 Protocol 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Boc-Linker-Pomalidomide step1->intermediate1 step2 Protocol 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 H2N-Linker-Pomalidomide step2->intermediate2 step3 Protocol 3: Amide Coupling (COOH-POI Ligand, HATU, DIPEA, DMF) intermediate2->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC purification->final_protac

Caption: General workflow for PROTAC synthesis.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein in a cellular context. Key parameters for quantitative assessment are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Representative Degradation Data for a Hypothetical PROTAC

PROTAC ConstructTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-AKinase XCancer Cell Line A2450>95
PROTAC-B (negative control)Kinase XCancer Cell Line A24>1000<10

PROTAC-A incorporates the this compound-derived linker. PROTAC-B is an inactive epimer or a version with a non-binding E3 ligase ligand.

Protocol 4: Western Blotting for Protein Degradation

This protocol describes the standard method for quantifying the degradation of the target protein.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amount for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe (Loading Control) detection->reprobe analysis Data Analysis (DC50 & Dmax) reprobe->analysis end Results analysis->end

Caption: Workflow for Western Blot analysis.

Conclusion

This compound serves as a valuable and versatile building block in the modular synthesis of PROTACs. Its defined stereochemistry and semi-rigid structure can aid in the rational design of linkers to achieve optimal ternary complex formation and potent protein degradation. The protocols and data presentation guidelines provided herein offer a framework for researchers to incorporate this building block into their PROTAC discovery workflows and to rigorously evaluate the efficacy of the resulting degraders.

Application Notes and Protocols: Coupling of 3-(Boc-Amino)-3-phenylpropionic acid with DCC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a detailed overview and experimental protocol for the amide bond formation using 3-(Boc-Amino)-3-phenylpropionic acid and a primary or secondary amine, facilitated by the coupling reagents N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). This method is fundamental in peptide synthesis and the development of various pharmaceutical agents.[1][2]

Introduction

This compound is a valuable building block in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures regioselective reaction at the carboxylic acid moiety.[1][2] The DCC/HOBt coupling system is a widely used method for forming amide bonds from carboxylic acids and amines. DCC activates the carboxyl group, making it susceptible to nucleophilic attack by an amine.[3] HOBt is used as an additive to increase reaction rates, minimize side reactions, and suppress racemization, which can be a significant issue with carbodiimide reagents alone.[4][5][6]

The overall reaction is as follows:

Boc-NH-CH(Ph)-CH₂-COOH + R-NH₂ --(DCC, HOBt)--> Boc-NH-CH(Ph)-CH₂-CO-NHR + DCU

Where 'Ph' is a phenyl group, 'Boc' is the tert-butyloxycarbonyl protecting group, 'R' is a generic organic substituent, and 'DCU' is the N,N'-dicyclohexylurea byproduct.

Reaction Mechanism and the Role of HOBt

The formation of the amide bond proceeds through a multi-step mechanism. The primary role of DCC is to activate the carboxylic acid. HOBt is then introduced to form a more reactive and stable intermediate, which subsequently reacts with the amine.

  • Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Ester: The O-acylisourea intermediate is prone to side reactions, including racemization and the formation of a stable N-acylurea byproduct.[4] HOBt rapidly reacts with the O-acylisourea to form an active HOBt-ester.[7] This ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile.[5]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the HOBt-ester.

  • Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product, releasing HOBt. The protonated DCC byproduct becomes N,N'-dicyclohexylurea (DCU).[4]

The addition of HOBt is crucial as it minimizes the risk of racemization at the alpha-carbon and prevents the intramolecular rearrangement of the O-acylisourea to the unreactive N-acylurea.[4][6]

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_hobt_ester Step 2: HOBt Ester Formation cluster_coupling Step 3: Amide Formation cluster_side_reaction Side Reaction (Minimized by HOBt) Carboxylic_Acid Boc-NH-CH(Ph)-CH₂-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC HOBt_Ester Active HOBt Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (unreactive) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R-NH₂ Amine R-NH₂ DCU DCU Byproduct Amide->DCU releases

Caption: DCC/HOBt peptide coupling reaction mechanism.

Data Presentation

The following table summarizes typical reaction parameters for a DCC/HOBt mediated coupling of a Boc-protected amino acid. Yields are generally good, but can be influenced by the steric hindrance of the amine component and the reaction conditions.

ParameterValue/ConditionNotes
Stoichiometry
This compound1.0 eqLimiting reagent.
Amine (R-NH₂)1.0 - 1.2 eqA slight excess can drive the reaction to completion.
DCC1.1 - 1.2 eqExcess ensures full activation of the carboxylic acid.
HOBt1.1 - 1.2 eqUsed in slight excess, similar to DCC.[8]
Reaction Conditions
SolventDichloromethane (DCM) or Dimethylformamide (DMF)DCM is common; DMF is used for less soluble reactants.[9]
Temperature0 °C to Room TemperatureThe reaction is typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[4]
Reaction Time12 - 24 hoursMonitored by TLC or LC-MS for disappearance of starting material.
Outcome
Expected Yield75 - 95%Highly dependent on the substrate and purification method.
Purity>95% (after chromatography)Column chromatography is usually required to remove the DCU byproduct and any unreacted starting materials.

Experimental Protocols

This protocol describes a general procedure for the coupling of this compound with a generic primary amine.

Materials and Reagents
  • This compound

  • Amine (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_reactants 1. Dissolve Boc-amino acid, amine, and HOBt in anhydrous DCM. start->dissolve_reactants cool_solution 2. Cool the solution to 0 °C in an ice bath. dissolve_reactants->cool_solution add_dcc 3. Add a solution of DCC in DCM dropwise. cool_solution->add_dcc reaction_progress 4. Stir at 0 °C for 30 min, then warm to RT and stir for 12-24h. add_dcc->reaction_progress filter_dcu 5. Filter the reaction mixture to remove precipitated DCU. reaction_progress->filter_dcu workup_wash 6. Wash filtrate sequentially with 1M HCl, sat. NaHCO₃, and brine. filter_dcu->workup_wash dry_concentrate 7. Dry the organic layer over MgSO₄ and concentrate in vacuo. workup_wash->dry_concentrate purify 8. Purify the crude product by silica gel column chromatography. dry_concentrate->purify end_node End: Pure Amide Product purify->end_node

References

Application Notes and Protocols: The Role of 3-(Boc-Amino)-3-phenylpropionic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-Amino)-3-phenylpropionic acid is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a β-amino acid backbone, a phenyl ring, and a tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable component in the synthesis of peptides, peptidomimetics, and other complex therapeutic agents. The Boc group provides stable protection of the amino functionality, which is crucial for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] The phenyl group can introduce beneficial aromatic interactions with biological targets and influence the overall lipophilicity and pharmacokinetic profile of a molecule. Furthermore, the inherent chirality of this compound is critical for achieving stereospecificity in drug-receptor interactions, which can significantly impact efficacy and safety.[1]

These application notes provide a comprehensive overview of the utility of this compound, along with detailed protocols for its application in both solid-phase and solution-phase synthesis.

Core Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry include:

  • β-Peptide and Peptidomimetic Synthesis: As a β-amino acid, it is a fundamental component in the synthesis of β-peptides, which can adopt stable secondary structures and exhibit enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.[2]

  • Chiral Building Block for Drug Discovery: Its stereochemistry is exploited to synthesize enantiomerically pure pharmaceuticals, where specific stereoisomers are responsible for the desired therapeutic effect.

  • Development of Neuroprotective Agents: This amino acid derivative is instrumental in the synthesis of molecules designed to protect nerve cells and improve cognitive function, making it a key intermediate in the development of therapeutics for neurological disorders.[1]

  • Enzyme Inhibitors: Peptides and small molecules incorporating 3-amino-3-phenylpropionic acid can be designed to target the active sites of enzymes, with applications in various disease areas.

Quantitative Data Summary

The following tables summarize representative quantitative data for peptide synthesis utilizing this compound. Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Representative Data for Solid-Phase Peptide Synthesis (SPPS)

ParameterTypical Value
Resin Loading0.5 - 1.0 mmol/g
Coupling Efficiency>99% (as monitored by the Kaiser test)
Crude Peptide Yield (post-cleavage)70-90%
Final Yield (post-purification)30-60%
Purity (by HPLC)>95%

Data adapted from representative Boc-SPPS protocols.[3]

Table 2: Representative Data for Solution-Phase Dipeptide Synthesis

ParameterTypical Value
Coupling Reaction Time1-3 hours
Crude Product Yield>90%
Purified Product Yield70-85%
Purity (by NMR and/or HPLC)>98%

Data extrapolated from typical solution-phase coupling protocols.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using Boc Chemistry

This protocol describes the manual synthesis of a model dipeptide, for instance, by coupling Boc-L-Alanine followed by Boc-(S)-3-amino-3-phenylpropionic acid onto a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-Alanine

  • Boc-(S)-3-amino-3-phenylpropionic acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.[3]

    • Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Activate the carboxylic acid with DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIEA (2-3 equivalents).

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[3]

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).[3]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[4]

    • Wash the resin with DCM (3x).[3]

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.[3]

    • Wash the resin with DCM (3x).[3]

  • Coupling of Boc-(S)-3-amino-3-phenylpropionic acid:

    • Dissolve Boc-(S)-3-amino-3-phenylpropionic acid (2-3 equivalents) in a minimal amount of DMF.

    • Activate the carboxylic acid as described in step 1.

    • Add the activated solution to the resin and agitate for 2-4 hours.[3]

    • Wash the resin as in step 1.

  • Final Boc Deprotection:

    • Repeat the deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Perform the cleavage of the dipeptide from the resin and removal of any side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training). [3]

  • Purification:

    • Precipitate the crude product with cold diethyl ether.[3]

    • Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Boc_SPPS_Workflow start Start with Merrifield Resin swell 1. Swell Resin in DCM start->swell couple1 2. Couple First Boc-Amino Acid (e.g., Boc-L-Alanine) swell->couple1 wash1 Wash (DMF, DCM, MeOH) couple1->wash1 deprotect1 3. Boc Deprotection (50% TFA in DCM) wash1->deprotect1 wash2 Wash (DCM) deprotect1->wash2 neutralize 4. Neutralization (10% DIEA in DCM) wash2->neutralize wash3 Wash (DCM) neutralize->wash3 couple2 5. Couple Boc-(S)-3-amino- 3-phenylpropionic acid wash3->couple2 wash4 Wash (DMF, DCM, MeOH) couple2->wash4 final_deprotect 6. Final Boc Deprotection (50% TFA in DCM) wash4->final_deprotect cleavage 7. Cleavage from Resin (HF or TFMSA) final_deprotect->cleavage purify 8. Purification (RP-HPLC) cleavage->purify end_product Purified Dipeptide purify->end_product

Caption: Workflow for Boc-Solid Phase Peptide Synthesis.

Protocol 2: Solution-Phase Synthesis of a Dipeptide-Mimetic

This protocol outlines the synthesis of a model dipeptide, Boc-(S)-3-amino-3-phenylpropionyl-L-Alanine methyl ester (Boc-β-Phe-Ala-OMe).

Materials:

  • Boc-(S)-3-amino-3-phenylpropionic acid

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Boc-(S)-3-amino-3-phenylpropionic acid:

    • Dissolve Boc-(S)-3-amino-3-phenylpropionic acid (1.0 equivalent) in ethyl acetate.

    • Add HBTU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

    • Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.2 equivalents) in ethyl acetate and add DIEA (3 equivalents) to neutralize the hydrochloride salt.[3]

    • Add the neutralized alanine solution to the activated Boc-β-Phe solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup and Extraction:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization to yield the pure Boc-β-Phe-Ala-OMe.

Solution_Phase_Synthesis start_boc_phe Boc-(S)-3-amino-3-phenylpropionic acid activation 1. Carboxyl Activation (HBTU, HOBt in EtOAc) start_boc_phe->activation start_ala H-Ala-OMe·HCl neutralization Neutralization (DIEA in EtOAc) start_ala->neutralization coupling 2. Coupling Reaction activation->coupling neutralization->coupling workup 3. Aqueous Workup & Extraction coupling->workup purification 4. Purification (Chromatography/Recrystallization) workup->purification end_product Protected Dipeptide (Boc-β-Phe-Ala-OMe) purification->end_product

Caption: General workflow for solution-phase peptide coupling.

Signaling Pathways and Logical Relationships

The incorporation of this compound into a peptide sequence can influence its interaction with various biological targets and signaling pathways. For instance, if this building block is part of a synthesized enzyme inhibitor, it will interfere with the normal catalytic cycle of that enzyme.

Signaling_Pathway_Inhibition substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to active site product Product enzyme->product Catalyzes reaction pathway Downstream Signaling Pathway product->pathway Activates inhibitor Synthesized Inhibitor (containing 3-amino-3-phenylpropionic acid) inhibitor->enzyme Blocks active site response Biological Response pathway->response

Caption: Enzyme inhibition by a synthesized peptide.

Conclusion

This compound is a versatile and indispensable tool in the arsenal of medicinal chemists. Its application in the synthesis of peptides and peptidomimetics allows for the creation of novel therapeutic candidates with potentially enhanced stability, selectivity, and efficacy. The provided protocols offer a foundational guide for the practical application of this valuable building block in both solid-phase and solution-phase synthesis methodologies.

References

Application Notes and Protocols for the Synthesis of Dipeptides using 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dipeptides incorporating 3-(Boc-Amino)-3-phenylpropionic acid, a valuable building block in the development of peptidomimetics and other therapeutic agents. The unique structure of this β-amino acid can impart favorable conformational constraints and metabolic stability to the resulting peptides.[1] The following sections detail both solid-phase and solution-phase synthesis methodologies, including representative quantitative data and experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

Solid-phase peptide synthesis offers a highly efficient method for the stepwise assembly of peptides on a solid support.[2] The tert-butyloxycarbonyl (Boc) protection strategy is a well-established approach for SPPS.[2]

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the manual synthesis of a dipeptide on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin

  • This compound

  • Boc-protected α-amino acid (e.g., Boc-L-Alanine)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) / 1-Hydroxybenzotriazole (HOBt)[2]

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-L-Alanine, 2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add the coupling reagent (DCC, 1 equivalent, or HBTU/HOBt, 2-3 equivalents) and DIPEA (2-3 equivalents) to the amino acid solution to activate the carboxylic acid group.[2]

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[2]

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[2]

  • Boc Deprotection:

    • Treat the resin with a 50% TFA solution in DCM for 30 minutes to remove the Boc protecting group.[2]

    • Wash the resin with DCM (3x).[2]

  • Neutralization:

    • Neutralize the resin with a 10% DIPEA solution in DCM for 10 minutes.[2]

    • Wash the resin with DCM (3x).[2]

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.[2]

    • Activate the carboxylic acid group as described in step 2.

    • Add the activated this compound solution to the resin and agitate for 2-4 hours.[2]

    • Wash the resin as in step 2.

  • Final Boc Deprotection: Repeat the deprotection step as described in step 3.[2]

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the dipeptide from the resin and remove any side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training) .[2]

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.[2]

    • Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Quantitative Data for Solid-Phase Synthesis

The following table summarizes representative quantitative data for the solid-phase synthesis of a dipeptide using this compound.

ParameterTypical ValueMonitoring Method
Resin Loading0.5 - 1.0 mmol/gManufacturer's specification
Coupling Efficiency>99%Kaiser test
Cleavage Crude Yield70-90%Gravimetric analysis
Final Yield after Purification30-60%Gravimetric analysis
Purity>95%RP-HPLC

(Data is representative and may vary depending on the specific amino acid sequence and reaction conditions).[2]

Solid-Phase Synthesis Workflow

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Couple1 Couple First Boc-Amino Acid (e.g., Boc-Ala-OH) + DCC/DIPEA Swell->Couple1 Wash1 Wash (DMF, DCM, MeOH) Couple1->Wash1 Deprotect1 Boc Deprotection (50% TFA in DCM) Wash1->Deprotect1 Neutralize Neutralize (10% DIPEA in DCM) Deprotect1->Neutralize Couple2 Couple This compound + DCC/DIPEA Neutralize->Couple2 Wash2 Wash (DMF, DCM, MeOH) Couple2->Wash2 Deprotect2 Final Boc Deprotection (50% TFA in DCM) Wash2->Deprotect2 Cleave Cleave from Resin (HF or TFMSA) Deprotect2->Cleave Purify Purify (RP-HPLC) Cleave->Purify Dipeptide Purified Dipeptide Purify->Dipeptide Solution_Phase_Workflow cluster_activation Carboxyl Activation cluster_coupling Coupling Reaction Boc_AA This compound Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester 10 min Coupling_Reagents TBTU, HOBt in EtOAc Coupling_Reagents->Activated_Ester Coupling Coupling Reaction Activated_Ester->Coupling AA_Ester Amino Acid Methyl Ester + DIPEA in EtOAc AA_Ester->Coupling Workup Aqueous Workup & Extraction Coupling->Workup 12 h Purification Purification (Chromatography/ Recrystallization) Workup->Purification Protected_Dipeptide Protected Dipeptide Purification->Protected_Dipeptide

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-Amino)-3-phenylpropionic acid is a valuable chiral building block in synthetic organic chemistry and plays a crucial role in the development of peptidomimetics and other pharmaceutical compounds. Its structure, featuring a Boc-protected amine and a phenyl group, allows for its incorporation into peptide chains to introduce conformational constraints and enhance biological activity and stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, facilitating its removal under mild conditions, which is advantageous in multi-step syntheses.[]

These application notes provide a comprehensive overview of a viable method for the large-scale synthesis of this compound, including detailed experimental protocols and data presentation. The described synthesis is based on established chemical transformations, adapted for larger scale production.

Synthetic Workflow Overview

The large-scale synthesis of this compound can be logically approached in a multi-step sequence, starting from readily available precursors. The overall workflow involves the synthesis of a racemic or chiral 3-amino-3-phenylpropionic acid, followed by the protection of the amino group using a Boc anhydride.

G cluster_workflow Synthetic Workflow start Starting Materials (e.g., Cinnamic Acid Derivatives) step1 Synthesis of 3-Amino-3-phenylpropionic Acid start->step1 step2 Boc Protection step1->step2 step3 Purification step2->step3 end Final Product: This compound step3->end G reactant1 3-Amino-3-phenylpropionic acid product This compound reactant1->product Base (e.g., NaOH, DIPEA) Solvent (e.g., Dioxane, DCM) reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the incomplete Boc deprotection of 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection, and what makes it challenging for this compound?

The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The reaction is initiated by the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes into the free amine and carbon dioxide.[1][2] For this compound, the steric hindrance from the bulky phenyl group adjacent to the nitrogen may slow down the reaction rate, potentially leading to incomplete deprotection under standard conditions.[3]

Q2: What are the most common reasons for observing incomplete Boc deprotection with this substrate?

Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage is highly dependent on the acid concentration. A low concentration of TFA or an insufficient reaction time may not be enough to fully deprotect the sterically hindered amine.[3]

  • Steric Hindrance: The phenyl group on the beta-carbon can sterically hinder the approach of the acid to the Boc group, requiring more forcing conditions or longer reaction times for complete removal.[3]

  • Reagent Quality: Degradation of the acidic reagent (e.g., TFA) due to improper storage can reduce its effectiveness.

Q3: What are the potential side reactions during the Boc deprotection of this compound?

The major side reaction is the tert-butylation of the aromatic phenyl ring.[4] The highly reactive tert-butyl cation generated during the deprotection is an electrophile that can attack the electron-rich phenyl ring, leading to the formation of tert-butyl-3-amino-3-phenylpropionic acid isomers.[4] This results in a mass increase of 56 Da for each tert-butyl group added.[4]

Q4: How can I minimize the formation of tert-butylation side products?

The most effective method is to use "scavengers" in the reaction mixture.[3] Scavengers are compounds that are more nucleophilic than the phenyl ring and will react with the tert-butyl cation, effectively trapping it before it can cause unwanted side reactions.[3] Common scavengers for this purpose include triisopropylsilane (TIS) and water.[4] A typical cleavage cocktail is a mixture of TFA, TIS, and water.[4]

Q5: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, being a more polar amine, will have a lower Rf value compared to the Boc-protected starting material. The product can be visualized using a ninhydrin stain, which reacts with the primary amine to give a colored spot.[5]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product.[5] In reverse-phase HPLC, the more polar product will have a shorter retention time.[5] LC-MS can also help in identifying any side products, such as the tert-butylated derivative (+56 Da).[4]

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection of this compound, refer to the following guide.

Problem: Significant amount of starting material remains after the reaction.
Possible CauseSuggested Solution
Insufficient Acid Concentration Increase the concentration of TFA in the reaction mixture. A common range is 25-50% (v/v) TFA in dichloromethane (DCM). For sterically hindered substrates, a higher concentration may be necessary.[6]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction by TLC or HPLC every 30-60 minutes until the starting material is no longer visible. For some substrates, the reaction may need to be stirred overnight.[7]
Steric Hindrance Consider switching to a stronger acidic system, such as 4M HCl in dioxane.[8] Gentle warming (e.g., to 40°C) can also be attempted, but be aware that this may increase the rate of side reactions.[3]
Poor Reagent Quality Use fresh, high-purity TFA and anhydrous DCM.
Problem: Presence of unexpected peaks in HPLC or LC-MS analysis.
Possible CauseSuggested Solution
Tert-butylation of the Phenyl Ring Add scavengers to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3] The side product can often be separated by reverse-phase HPLC.[4]
Trifluoroacetylation of the Amine This can occur if the deprotected amine reacts with excess TFA. To remove residual TFA after the reaction, co-evaporate the crude product with a solvent like toluene or perform a basic work-up.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is a general procedure for the acidic removal of the Boc group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Water (optional, as scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether, ice-cold

Procedure:

  • Dissolve the this compound in anhydrous DCM (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Optional: Add scavengers such as TIS (2.5-5% v/v) and water (2.5-5% v/v) to the solution.[3]

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[3]

  • Work-up Option A (Isolation as TFA salt): Dissolve the crude oil in a minimal amount of DCM and add it dropwise to a stirred, 10-fold volume of ice-cold diethyl ether to precipitate the product as its TFA salt.[4] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[4]

  • Work-up Option B (Isolation as free amine): Dissolve the crude residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is an alternative for substrates that may be sensitive to TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Suspend or dissolve the this compound in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC or HPLC.[8]

  • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

  • The product can often be precipitated by the addition of diethyl ether.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Check Completion cluster_troubleshooting Troubleshooting cluster_workup Work-up & Isolation cluster_product Final Product start This compound reaction Dissolve in DCM Add TFA (25-50%) +/- Scavengers (TIS/H2O) start->reaction monitor Monitor by TLC/HPLC (1-4 hours at RT) reaction->monitor decision Reaction Complete? monitor->decision incomplete Incomplete Reaction decision->incomplete No workup Concentrate in vacuo decision->workup Yes troubleshoot Increase TFA concentration Increase reaction time Consider 4M HCl/dioxane incomplete->troubleshoot troubleshoot->monitor workup_options Choose Isolation Method workup->workup_options tfa_salt Precipitate with Et2O to get TFA salt workup_options->tfa_salt free_amine Basic Work-up (NaHCO3) to get free amine workup_options->free_amine product 3-Amino-3-phenylpropionic acid tfa_salt->product free_amine->product

Boc Deprotection Experimental Workflow

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine - CO2 Alkylated_Product tert-Butylated Side Product tBu_cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Phenyl_Ring Phenyl Ring on Substrate Scavenger Scavenger (e.g., TIS)

Mechanism of Boc Deprotection and Side Reaction Prevention

References

Technical Support Center: Peptide Synthesis with 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS) involving the sterically hindered beta-amino acid, 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

The primary challenge is steric hindrance originating from the β-carbon substitution and the bulky phenyl group. This hindrance can significantly slow down coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[1] Consequently, more potent coupling reagents and optimized reaction conditions are often necessary to achieve high coupling efficiency.

Q2: Which coupling reagents are recommended for this sterically hindered amino acid?

Standard carbodiimide reagents like DCC and DIC may prove insufficient for achieving complete coupling.[2] It is highly recommended to use more powerful uronium or phosphonium salt-based coupling reagents. Reagents such as HATU, HBTU, and PyBOP are preferred as they form highly reactive activated esters that can overcome the steric barrier.[2][3] HATU is often considered superior for particularly difficult couplings due to the formation of a more reactive OAt-ester intermediate.[4][5]

Q3: What is epimerization and is it a concern with this compound?

Epimerization is the change in the stereochemical configuration at a chiral center. It is a significant concern with sterically hindered amino acids, especially during the activation step of the coupling reaction. The prolonged reaction times and the use of strong bases required for coupling can increase the risk of epimerization, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[6][7][8]

Q4: Can peptide aggregation be an issue when using this amino acid?

Yes, peptide aggregation on the solid support can be a problem, particularly in longer peptide sequences. The phenyl group of this compound can contribute to intermolecular hydrophobic interactions, leading to the formation of secondary structures that hinder reagent accessibility to the reactive sites.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating the presence of unreacted free amines.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the desired peptide minus the hindered amino acid).

  • Low overall yield of the desired peptide.

Root Causes & Solutions:

Root CauseRecommended Solution
Insufficiently reactive coupling reagent Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt reagents. HATU is often the most effective for highly hindered couplings.[2][3][4][5]
Inadequate reaction time Due to steric hindrance, coupling reactions will be slower. Increase the coupling time significantly, for example, from the standard 1-2 hours to 4 hours, or even overnight.[2] Monitor the reaction progress with a Kaiser test.
Suboptimal Solvent Poor solvation of the growing peptide chain can lead to aggregation and reduced reactivity. Replace DMF with NMP, which has superior solvating properties, especially for aggregating sequences.[2]
Single coupling is insufficient For particularly difficult couplings, a single coupling step may not be enough to drive the reaction to completion. Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling.[2][3]
Issue 2: Presence of Diastereomeric Impurities (Epimerization)

Symptoms:

  • Chromatographic analysis (e.g., RP-HPLC) of the crude peptide shows a peak eluting close to the main product peak, with the same mass as confirmed by MS.

  • Chiral amino acid analysis of the hydrolyzed peptide reveals the presence of the D-isomer of the beta-amino acid.

Root Causes & Solutions:

Root CauseRecommended Solution
Prolonged exposure to basic conditions during coupling Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, although this may require longer coupling times.[9]
Inappropriate coupling reagent/additive Use coupling reagents known to suppress epimerization. Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are crucial for minimizing this side reaction when using carbodiimides.[6] HATU is generally associated with a lower risk of epimerization compared to HBTU.[5][10]
Elevated temperature Avoid using elevated temperatures to force the coupling reaction, as this significantly increases the rate of epimerization. If microwave synthesis is employed, use carefully controlled temperature settings.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected coupling efficiencies of different reagents for sterically hindered amino acids like this compound. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveTypical Coupling TimeExpected Yield (Illustrative)Key Considerations
DICHOBt4 - 12 hours60-80%May require double coupling. Higher risk of epimerization with prolonged reaction times.
HBTU-1 - 4 hours85-95%Good for many hindered couplings. Generally better than DIC/HOBt.[4]
HATU-30 min - 2 hours>95%Highly recommended for very hindered residues due to its high reactivity and lower risk of epimerization.[4][5][10]
PyBOP-1 - 4 hours85-95%A good alternative to HBTU, particularly effective in reducing epimerization.

Experimental Protocols

Protocol 1: Double Coupling using HATU for this compound

This protocol is recommended for achieving high coupling efficiency when incorporating this compound.

  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Repeat the coupling step (Step 2) with a fresh solution of activated this compound.

    • Agitate the reaction mixture for another 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

Protocol 2: Standard Coupling using DIC/HOBt

This protocol can be attempted but may require optimization and is more prone to incomplete coupling.

  • Resin Preparation: Following standard Boc deprotection and neutralization, swell the resin in DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Monitoring and Recoupling: Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, a second coupling (recoupling) is recommended.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS Cycle deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Coupling of this compound neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling (Positive Test) kaiser_test->incomplete Positive complete Complete Coupling (Negative Test) kaiser_test->complete Negative troubleshoot Troubleshooting Strategies incomplete->troubleshoot next_cycle Proceed to Next Cycle complete->next_cycle troubleshoot->coupling Recouple

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Decision_Tree start Choosing a Coupling Reagent for This compound steric_hindrance High Steric Hindrance? start->steric_hindrance standard_coupling Standard Coupling (e.g., non-hindered amino acid) steric_hindrance->standard_coupling No hindered_coupling Sterically Hindered Coupling steric_hindrance->hindered_coupling Yes use_dcc_dic Use DIC/HOBt standard_coupling->use_dcc_dic use_potent_reagent Use Potent Reagent (HATU, HBTU, PyBOP) hindered_coupling->use_potent_reagent epimerization_concern High Risk of Epimerization? use_potent_reagent->epimerization_concern use_hatu Prefer HATU epimerization_concern->use_hatu Yes use_hbtu_pybop HBTU or PyBOP are good options epimerization_concern->use_hbtu_pybop No

Caption: Decision tree for selecting a suitable coupling reagent.

References

Technical Support Center: Purification of 3-(Boc-Amino)-3-phenylpropionic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-(Boc-Amino)-3-phenylpropionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My product separated as an oil instead of crystals. How can I induce crystallization?

A1: "Oiling out" is a common challenge when purifying Boc-protected amino acids. This occurs when the compound separates from the solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid. Here are several strategies to promote the formation of solid crystals:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. It is crucial to dry the crude product under a high vacuum, sometimes with gentle heating (e.g., 40-60 °C), to obtain a viscous oil or a dry foam before attempting recrystallization.[1]

  • Trituration/Pulping: If you have an oily product after solvent evaporation, vigorous stirring of the oil with a non-polar solvent in which the this compound is insoluble can induce solidification.[1] Suitable solvents for trituration include n-hexane, diethyl ether, or cyclohexane.[1][2]

  • Seeding: The introduction of a "seed crystal" (a small amount of the pure crystalline product) to the supersaturated solution can initiate the crystallization process.[1][2][3] A patented method involves adding a seed crystal to the oily residue, allowing it to stand and solidify, and then breaking up the solid in a weak polar solvent.[1][2][3]

  • Adjust Solvent System: The choice of solvent is critical. If using a binary solvent system, such as ethyl acetate/hexane, you may have too much of the "good" solvent (ethyl acetate). Try slowly adding more of the "poor" solvent (hexane).

  • Slow Cooling: Rapid cooling often leads to oil formation. Allow the hot, saturated solution to cool gradually to room temperature before further cooling in a refrigerator or ice bath.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

Q2: I am not observing any crystal formation even after slow cooling. What should I do?

A2: A lack of crystal formation can be due to insufficient supersaturation or the presence of impurities that inhibit crystallization.

  • Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the dissolved compound and then attempt to cool and crystallize again.

  • Check for Impurities: Impurities from the synthesis, such as unreacted starting materials or reagents like triethylamine (TEA), can interfere with the formation of a crystal lattice. Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the workup is essential to remove acidic or basic impurities.

  • Experiment with Different Solvent Systems: The solubility profile of your compound may not be ideal for the chosen solvent. Common solvent systems for the recrystallization of Boc-protected amino acids include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[1]

Q3: My yield after recrystallization is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling Too Rapidly: This can trap impurities and result in the formation of smaller, less pure crystals, which can be lost during filtration.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product may crystallize in the filter funnel. To prevent this, use a pre-warmed funnel and a slight excess of solvent.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize the precipitation of the crystals.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the recrystallization of this compound?

A: A widely used and effective solvent system for Boc-protected amino acids is a binary mixture of a "good" solvent, where the compound is soluble, and a "poor" solvent (anti-solvent), where it is sparingly soluble.[1] A common and recommended starting point is ethyl acetate and hexane (or heptane).[1] The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added slowly until the solution becomes cloudy. A few drops of ethyl acetate are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Q: How can I be sure my product is pure after recrystallization?

A: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point range that is consistent with the literature value is a good indicator of purity. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be used to check for the presence of impurities.

Q: Can I reuse the filtrate (mother liquor) to recover more product?

A: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the filtrate by evaporating some of the solvent and then cooling the solution again. However, be aware that the second crop of crystals may be less pure than the first.

Quantitative Data

The following table summarizes representative quantitative data for the purification of Boc-protected amino acids using methods applicable to this compound. Note that the specific values may vary depending on the exact experimental conditions and the purity of the crude material.

ParameterValueCompoundMethodReference
Initial Purity (HPLC) 92.8%N-Boc-L-phenylalanineSeeding and pulping with diethyl ether[2][3]
Final Purity (HPLC) 99.2%N-Boc-L-phenylalanineSeeding and pulping with diethyl ether[2][3]
Yield 90.5%N-Boc-L-phenylalanineSeeding and pulping with diethyl ether[2][3]
Initial Purity (HPLC) 93.2%N-Boc-L-phenylglycineSeeding and pulping with n-hexane[1]
Final Purity (HPLC) 99.3%N-Boc-L-phenylglycineSeeding and pulping with n-hexane[1]
Yield 87.5%N-Boc-L-phenylglycineSeeding and pulping with n-hexane[2][3]
Seed Crystal Amount 0.5 - 1.0% (w/w)N-Boc-L-phenylalanineSeeding and pulping[2][3]
Standing Time 18 - 27 hoursN-Boc-L-phenylalanineSolidification after seeding[2][3]
Pulping Solvent Volume 10x the weight of the oilN-Boc-L-phenylalaninePulping[2][3]

Experimental Protocols

Protocol 1: General Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
  • Place the crude this compound (either as an oil or a solid) into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask. Gently heat the mixture with stirring (e.g., on a hot plate) until the compound is completely dissolved.

  • Once the compound is fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, you may then place the flask in an ice bath or a refrigerator.[1]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under a vacuum until a constant weight is achieved.

Protocol 2: Crystallization from an Oil by Seeding and Pulping
  • Ensure the crude this compound is free of residual solvents by drying under a high vacuum to obtain a viscous oil.

  • Add a small seed crystal of the pure product (approximately 0.5-1.0% of the weight of the oil) to the oil.[2][3]

  • Allow the mixture to stand at room temperature for 15-27 hours, or until the oil has completely solidified.[2][3]

  • Add a weak polar solvent, such as diethyl ether or n-hexane (approximately 10 times the initial weight of the oil), to the solidified mass.[2][3]

  • Break up the solid and stir the resulting slurry (pulping) at room temperature for a few hours.

  • Collect the solid product by vacuum filtration, wash with a small amount of the cold pulping solvent, and dry under a vacuum.

Visualizations

Troubleshooting_Recrystallization cluster_oil Troubleshooting: Oiling Out cluster_no_precipitate Troubleshooting: No Precipitate start Start: Crude 3-(Boc-Amino)-3- phenylpropionic acid dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve cool Slowly cool to room temperature dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oil Product Oils Out outcome->oil Problem no_precipitate No Precipitate outcome->no_precipitate Problem collect Collect crystals by vacuum filtration crystals->collect oil_action Action: - Ensure complete solvent removal - Try trituration/pulping - Use a seed crystal - Re-dissolve and cool slower - Scratch the flask oil->oil_action no_precipitate_action Action: - Increase concentration - Check for impurities - Try a different solvent system no_precipitate->no_precipitate_action end End: Purified Crystalline Product collect->end oil_action->dissolve Retry no_precipitate_action->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow start Start: Crude Product (Solid or Oil) dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_antisolvent Add 'poor' anti-solvent (e.g., Hexane) until cloudy dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_further Cool further in ice bath/refrigerator cool_rt->cool_further filter Collect crystals by vacuum filtration cool_further->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Experimental workflow for recrystallization using a binary solvent system.

References

Navigating Coupling Challenges: A Technical Support Guide for 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful incorporation of sterically hindered amino acids like 3-(Boc-Amino)-3-phenylpropionic acid is a critical step in the synthesis of novel peptides and peptidomimetics. This technical support center provides a comprehensive resource for troubleshooting common issues and optimizing coupling efficiency.

Troubleshooting Guide

This guide addresses specific problems encountered during the coupling of this compound in a question-and-answer format.

Q1: My coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low coupling yields with this sterically hindered β-amino acid are a common challenge. The primary reasons often revolve around inefficient activation of the carboxylic acid, steric hindrance impeding the approach of the coupling partners, and suboptimal reaction conditions.

Here is a systematic approach to troubleshoot and enhance your coupling efficiency:

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting Low Coupling Yield cluster_reagent Coupling Reagent Strategies cluster_conditions Reaction Condition Optimization start Low Coupling Yield Detected (e.g., via LC-MS or TLC) reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If using a potent reagent carbodiimide Using DCC/DIC? reagent->carbodiimide double_coupling Perform Double Coupling conditions->double_coupling If yield is still low solvent Solvent Choice (DMF, NMP) conditions->solvent temperature Temperature (Room Temp to 40-50°C) conditions->temperature time Reaction Time (2-24 hours) conditions->time base Base Selection (DIPEA, NMM) conditions->base purification Check Purification Strategy double_coupling->purification If yield remains low success Improved Yield double_coupling->success Can drive reaction to completion purification->success switch_reagent Switch to Uronium/Phosphonium Salt (e.g., HATU, HBTU, PyBOP) carbodiimide->switch_reagent Often inefficient for hindered couplings switch_reagent->success Often improves yield significantly

Caption: A workflow diagram for troubleshooting low coupling yields.

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often insufficient for sterically demanding couplings.[1] It is highly recommended to switch to uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP.[1] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1]

  • Optimize the Solvent: The choice of solvent is crucial for solvating the growing peptide chain and the reagents.[2] N,N-Dimethylformamide (DMF) is a common choice, but N-methyl-2-pyrrolidone (NMP) often provides superior solvating properties for difficult couplings.

  • Increase Reaction Time and/or Temperature: Steric hindrance can slow down the reaction kinetics.[3] Extending the reaction time to several hours or even overnight can be beneficial. Cautiously increasing the temperature (e.g., to 40°C) can also improve the reaction rate, but this must be balanced against the increased risk of racemization.[3]

  • Perform a Double Coupling: After the initial coupling reaction, a second coupling with fresh reagents can be performed to drive the reaction to completion.[3]

  • Increase Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help improve the yield.[3]

Q2: I am observing a significant amount of a diastereomeric impurity in my final product. What is causing this and how can I prevent it?

A: The presence of a diastereomeric impurity strongly suggests that racemization is occurring at the stereocenter of either this compound or the coupling partner.

Strategies to Minimize Racemization:

  • Use an Additive: The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially when using carbodiimide-based coupling reagents.[4] Oxyma Pure is another excellent, non-explosive alternative to HOBt.[5]

  • Choose the Right Base: The choice and amount of base can significantly impact racemization. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid using an excessive amount of base.

  • Control the Temperature: Elevated temperatures can increase the rate of racemization.[2] Perform the coupling at room temperature or even at 0°C if racemization is a persistent issue.

  • Minimize Pre-activation Time: The longer the activated amino acid exists before coupling, the higher the risk of racemization.[2] A short pre-activation time of 1-5 minutes is often recommended.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is generally the most effective for this compound?

A: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are generally the most effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard due to its high reactivity and ability to suppress racemization.[3] HBTU and HCTU are also excellent choices.[3] Phosphonium salt reagents like PyBOP are also highly effective.

Q2: Can I use microwave-assisted peptide synthesis for coupling this amino acid?

A: Yes, microwave-assisted peptide synthesis (MAPS) can be highly advantageous for difficult couplings. The use of microwave energy can help overcome the activation energy barrier and reduce aggregation, leading to faster and more efficient reactions.

Q3: What is the recommended solvent for coupling this compound?

A: While N,N-Dimethylformamide (DMF) is widely used, N-Methyl-2-pyrrolidone (NMP) often proves to be a better solvent for challenging couplings due to its superior solvating properties, which can help to disrupt peptide aggregation on the solid support.

Q4: What is "in situ neutralization" and can it be beneficial?

A: In situ neutralization is a protocol where the neutralization of the protonated N-terminal amine (after deprotection) and the subsequent coupling step are performed concurrently without an intermediate washing step.[3] This is achieved by adding a non-nucleophilic base directly to the coupling mixture.[3] This method can be advantageous for difficult sequences as it minimizes the time the deprotected amine is free, potentially reducing side reactions.[3]

Data Presentation

The following table provides a qualitative comparison of the expected performance of various coupling reagents for sterically hindered amino acids like this compound, based on literature consensus.

Coupling ReagentReagent ClassRelative SpeedExpected Yield for Hindered CouplingsRisk of RacemizationKey Considerations
DCC/DIC CarbodiimideSlowLow to ModerateHigh (without additives)Economical, but often inefficient for hindered couplings; byproduct can be difficult to remove.
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Widely used and effective for many difficult couplings.[3]
HATU Uronium/AminiumVery FastVery HighVery LowGenerally considered superior to HBTU for challenging couplings due to the formation of a more reactive OAt-ester.[3]
HCTU Uronium/AminiumVery FastVery HighLowMore reactive than HBTU.
PyBOP PhosphoniumFastHighLowHigh efficiency and rapid reaction times.
COMU Uronium/AminiumVery FastVery HighVery LowA newer generation reagent with performance comparable to HATU, but with improved safety and solubility profiles.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol describes a standard method for coupling this compound in solid-phase peptide synthesis (SPPS) using HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Activation and Coupling: Add the amino acid/HATU solution to the swollen resin. Immediately add DIPEA to the reaction vessel to initiate the coupling reaction.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

Protocol 2: Standard Coupling using DIC/HOBt

This protocol is a more traditional approach and may require optimization for this specific amino acid.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • DMF or DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF.

  • Reagent Preparation: In a separate vessel, dissolve this compound and HOBt in DMF.

  • Coupling: Add the dissolved amino acid and HOBt solution to the resin. Then, add DIC to the resin slurry.

  • Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.[3]

  • Monitoring: Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider performing a second coupling.[3]

  • Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).

Visualizations

Coupling_Reagent_Activation_Pathway cluster_carbodiimide Carbodiimide Pathway (e.g., DCC/DIC) cluster_uronium Uronium/Phosphonium Pathway (e.g., HATU/PyBOP) BocAA_C 3-(Boc-Amino)-3- phenylpropionic acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) BocAA_C->O_Acylisourea + DCC DCC or DIC DCC->O_Acylisourea ActiveEster_C OBt/OAt Active Ester (More Stable, Less Racemization) O_Acylisourea->ActiveEster_C + HOBt/HOAt HOBt HOBt / HOAt ResinAmine Resin-Bound Amine (R-NH2) ActiveEster_C->ResinAmine BocAA_U 3-(Boc-Amino)-3- phenylpropionic acid ActiveEster_U OAt/OBt Active Ester (Highly Reactive, Low Racemization) BocAA_U->ActiveEster_U + HATU HATU / HBTU / PyBOP HATU->ActiveEster_U Base Base (e.g., DIPEA) Base->ActiveEster_U activates ActiveEster_U->ResinAmine PeptideBond Peptide Bond Formation ResinAmine->PeptideBond ResinAmine->PeptideBond

Caption: Activation pathways for different classes of coupling reagents.

References

Technical Support Center: Preventing Racemization During Coupling of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to mitigate and troubleshoot racemization issues encountered during the peptide coupling of 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer. In peptide and drug synthesis, maintaining the specific three-dimensional arrangement of atoms (stereochemistry) is crucial, as different enantiomers can have drastically different biological activities or toxicities. This compound is particularly susceptible to racemization because the hydrogen atom on the carbon adjacent to the phenyl group and the carboxyl group (the α-carbon) is acidic. During the carboxyl group activation required for coupling, this hydrogen can be removed by a base, leading to a planar enolate intermediate, which can be re-protonated from either side, scrambling the stereochemistry.[1]

Q2: What is the primary chemical mechanism causing racemization in this specific β-amino acid?

A2: The primary mechanism is direct enolization.[2] Unlike typical α-amino acids where racemization often proceeds through an oxazolone intermediate (a pathway generally suppressed by the Boc protecting group), β-amino acids like this one racemize via direct deprotonation at the α-carbon (the C2 position).[3] The phenyl group stabilizes the resulting planar carbanion intermediate through resonance, increasing the acidity of the α-proton and making the molecule more prone to racemization under basic conditions.[1]

Q3: Which factors have the greatest influence on racemization during the coupling reaction?

A3: Several factors significantly impact the degree of racemization:

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily deprotonate the α-carbon.[4]

  • Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate and how susceptible it is to racemization.[3][5]

  • Additives: Additives like HOBt, HOAt, and Oxyma can suppress racemization by forming active esters that are more reactive towards the amine component than they are towards enolization.[4][6]

  • Temperature: Higher temperatures increase reaction rates, including the rate of racemization.[6]

  • Pre-activation Time: The duration between activating the carboxylic acid and introducing the amine component can be critical. Longer pre-activation times can increase the opportunity for racemization to occur.[7]

Troubleshooting Guide

Problem: My reaction shows significant epimerization (>5%). What are the likely causes and how can I resolve this?

Answer: High epimerization is a common issue. Systematically evaluate the following factors to identify and solve the problem.

Potential CauseRecommended SolutionRationale
Incorrect Base Selection Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine.[4] Use the minimum necessary amount of base (typically 1-2 equivalents).Sterically hindered bases are less likely to abstract the α-proton but are still capable of facilitating the coupling reaction.[4] Excess base increases the risk of racemization.
High Reaction Temperature Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[6]Lowering the temperature reduces the rate of enolization more significantly than the rate of the desired coupling reaction, thus preserving stereochemical integrity.
Suboptimal Coupling Reagent Use a modern uronium/aminium or phosphonium-based coupling reagent known for low racemization, such as HATU, HBTU, or PyAOP.[5] DEPBT is also reported to be very effective at minimizing epimerization.[8]These reagents, especially when used with additives, promote rapid amide bond formation, which outcompetes the rate of racemization.[5][9]
Ineffective or Absent Additive Always use a racemization-suppressing additive. HOAt (1-hydroxy-7-azabenzotriazole) and Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) are generally more effective than HOBt (1-hydroxybenzotriazole).[4][6]Additives form highly reactive, less racemization-prone active esters, accelerating the desired reaction pathway.[4][10] Oxyma is a non-explosive and highly effective alternative to HOAt.[6]
Prolonged Pre-activation Minimize the pre-activation time. Ideally, add the coupling reagent to the acid and immediately introduce the amine component and base (in situ activation).A long interval between carboxyl activation and amine addition provides more time for the activated intermediate to racemize before the desired reaction can occur.[7]

Data Presentation: Comparison of Reaction Conditions

The selection of reagents is critical for minimizing racemization. The following tables summarize literature findings on the impact of different reagents on stereochemical purity.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseTypical RacemizationKey Advantages
EDC / DICNoneDIPEAHighInexpensive, but high risk of racemization without additives.[6]
EDC / DICHOBtNMMModerateA classic combination that reduces racemization significantly.[6][11]
EDC / DICHOAt / OxymaNMMLowHOAt and Oxyma are superior to HOBt in suppressing racemization.[4][8]
HBTU / TBTUHOBt (optional)DIPEA / NMMLowFast and efficient coupling with minimal side reactions.[5][6]
HATUNone (contains HOAt moiety)DIPEA / NMMVery LowGenerally considered one of the best reagents for fast coupling with minimal epimerization.[5][12]
PyBOPNoneDIPEA / NMMLowA phosphonium-based reagent, effective for sterically hindered couplings.[9][13]
DEPBTNoneDIPEAVery LowExcellent for coupling easily epimerized amino acids.[5][8]

Table 2: Influence of Base on Racemization

BasepKaSteric HindranceRelative Racemization Rate
Triethylamine (TEA)10.75LowHigh
Diisopropylethylamine (DIPEA)10.1HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighVery Low

Data compiled from literature indicates that weaker, more sterically hindered bases produce less racemization.[4]

Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for couplings where speed and high purity are essential.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 eq) to the solution.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Cost-Effective, Low-Racemization Coupling using EDC/Oxyma

This protocol is a reliable and more economical alternative.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the amine component (1.0-1.2 eq), and Oxyma Pure (1.0 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup: If using DMF, perform an aqueous workup as described in Protocol 1. If using DCM, filter to remove the urea byproduct and wash the filtrate as described above.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Visualizations

Racemization Mechanism via Enolization

The diagram below illustrates the base-catalyzed racemization pathway for this compound following activation of the carboxylic acid.

racemization_mechanism Figure 1. Racemization via Direct Enolization cluster_0 Chiral Starting Material cluster_1 Racemization Pathway cluster_2 Products start Activated (R)-Acid enolate Planar Enolate (Achiral Intermediate) start->enolate + Base - H⁺ product_R (R)-Product enolate->product_R + H⁺ (re-face attack) product_S (S)-Product (Epimer) enolate->product_S + H⁺ (si-face attack)

Caption: Base-catalyzed abstraction of the alpha-proton leads to a planar, achiral enolate, which can be protonated from either face to yield a racemic mixture.

Troubleshooting Workflow for High Epimerization

This workflow provides a logical sequence of steps to diagnose and resolve issues of high racemization in your coupling reaction.

troubleshooting_workflow Figure 2. Troubleshooting Workflow start High Epimerization Detected (>5%) check_base Is the base strong (e.g., DIPEA, TEA)? start->check_base check_temp Was the reaction run above 0°C? check_base->check_temp No sol_base Action: Switch to NMM or 2,4,6-collidine. Use 1-2 eq. check_base->sol_base Yes check_reagent Are you using a carbodiimide (EDC/DIC) without an additive? check_temp->check_reagent No sol_temp Action: Run reaction at 0°C, allowing slow warming. check_temp->sol_temp Yes check_additive Is the additive HOBt? check_reagent->check_additive No sol_reagent Action: Add Oxyma or HOAt (1.0 eq) to the reaction. check_reagent->sol_reagent Yes final_solution Consider using HATU or DEPBT for maximum suppression. check_additive->final_solution No sol_additive Action: Replace HOBt with the more effective Oxyma or HOAt. check_additive->sol_additive Yes

Caption: A decision tree to systematically identify and correct the cause of unwanted epimerization during peptide coupling.

References

Technical Support Center: A Troubleshooting Guide for Solid-Phase Synthesis with Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

A1: Incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group is a common issue that can stem from several factors.[1][2][3] These include:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to effectively remove the Boc group.[1][3]

  • Inadequate Reaction Time: The deprotection step may be too short, especially for sterically hindered amino acids.[1]

  • Poor Resin Swelling: If the resin is not adequately swollen, the TFA cannot efficiently access all the peptide chains.[1][3]

  • Steric Hindrance: Bulky side chains of adjacent amino acids can physically block the acid from reaching the Boc group.[1][2]

  • Peptide Aggregation: The formation of secondary structures within the growing peptide chain can prevent reagent diffusion.[1][4]

Q2: How can I detect incomplete coupling of a Boc-amino acid?

A2: The most common method for monitoring the completion of the coupling reaction is the Kaiser test (or ninhydrin test).[1][5] This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result, indicated by a blue or purple color, signifies the presence of free primary amines, meaning the coupling was incomplete.[1][5] For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to detect deletion sequences.[5]

Q3: What leads to peptide chain truncation during synthesis?

A3: Peptide chain truncation, the premature termination of the growing peptide chain, is primarily caused by either incomplete removal of the N-terminal Boc group or incomplete coupling of the subsequent amino acid.[6] If the Boc group is not removed, the N-terminus remains blocked and cannot react with the next activated amino acid. Similarly, if the coupling reaction is incomplete, a portion of the peptide chains will lack the newly added amino acid.

Q4: What are scavengers and why are they crucial during the final cleavage step?

A4: Scavengers are nucleophilic reagents added during the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6] Their purpose is to "trap" reactive carbocations, such as the tert-butyl cation, that are generated from the cleavage of the Boc group and side-chain protecting groups.[6][7] Without scavengers, these carbocations can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[6]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • HPLC/LC-MS analysis of the crude peptide shows significant deletion sequences.[1]

  • Presence of Boc-protected starting material in the final product.[1]

  • Kaiser test is negative after the deprotection step, indicating a blocked N-terminus.

Troubleshooting Workflow:

G start Incomplete Deprotection Suspected check_reagents Verify Reagent Quality (e.g., fresh TFA) start->check_reagents increase_time Increase Deprotection Time check_reagents->increase_time monitor Monitor with Kaiser Test increase_time->monitor increase_tfa Increase TFA Concentration increase_tfa->monitor improve_swelling Optimize Resin Swelling (Choose appropriate solvent) improve_swelling->monitor monitor->increase_tfa Positive monitor->improve_swelling Still Positive continue_synthesis Proceed to Coupling monitor->continue_synthesis Negative reevaluate Re-evaluate Protocol monitor->reevaluate Persistently Positive

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary: Boc Deprotection Conditions

ParameterStandard ConditionTroubleshooting Adjustment
TFA Concentration 25-50% in Dichloromethane (DCM)Increase to 50-100% TFA
Reaction Time 20-30 minutesExtend to 45-60 minutes
Repetitions 1Perform a second deprotection step
Solvent Dichloromethane (DCM)Use N-Methyl-2-pyrrolidone (NMP) for "difficult sequences" to improve swelling
Issue 2: Incomplete Coupling

Symptoms:

  • A positive Kaiser test (blue/purple beads) after the coupling step.[5]

  • HPLC/MS analysis of the crude product reveals deletion sequences (peptides missing one or more amino acids).[5]

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting incomplete coupling.

Quantitative Data Summary: Coupling Conditions

ParameterStandard ConditionTroubleshooting Adjustment
Amino Acid Equivalents 2-3 equivalentsIncrease to 4-5 equivalents
Coupling Reagent Equivalents 2-3 equivalentsIncrease to 4-5 equivalents
Reaction Time 1-2 hoursExtend to 4-6 hours or overnight
Coupling Reagent DCC/HOBtSwitch to HBTU, HATU, or HCTU for sterically hindered amino acids[5]
Issue 3: Common Side Reactions

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCommon SequencesMitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin.[6][8][9]Proline or Glycine as the second amino acid.[6]Use 2-chlorotrityl chloride (2-CTC) resin due to its steric bulk.[6] Synthesize the first two amino acids as a dipeptide in solution before coupling to the resin.[6]
Aspartimide Formation The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide.[6][8]Asp-Gly, Asp-Ala, Asp-Ser.[6][8]Add 1-hydroxybenzotriazole (HOBt) to the coupling step.[6] Use a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex).[6]
Alkylation of Sensitive Residues Alkylation of Trp, Met, Cys, or Tyr by carbocations generated during Boc deprotection or final cleavage.[6]Peptides containing Trp, Met, Cys, Tyr.Add scavengers (e.g., thioanisole, cresol) to the cleavage cocktail.[6]
Pyroglutamate Formation Cyclization of an N-terminal glutamine or glutamic acid residue.[6]N-terminal Gln or Glu.Couple the N-terminal Gln or Glu residue using pre-activated esters with in situ neutralization.

Key Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

Objective: To qualitatively detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive (Incomplete Coupling/Complete Deprotection): Intense blue or purple color on the beads and in the solution.[5]

  • Negative (Complete Coupling/Incomplete Deprotection): Yellow, orange, or reddish-brown color.

Protocol 2: Standard Boc Deprotection

Objective: To remove the Nα-Boc protecting group from the N-terminal amino acid of the growing peptide chain.

Reagents:

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

  • Washing Solvent: Dichloromethane (DCM).

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[1]

  • Drain the solvent and add the deprotection solution to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Add the neutralization solution and agitate for 1-2 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]

Protocol 3: Final Cleavage with Hydrogen Fluoride (HF)

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[6]

Reagents:

  • Anhydrous Hydrogen Fluoride (HF).

  • Scavenger mixture (e.g., p-cresol, p-thiocresol, anisole, or dimethyl sulfide).

Procedure (Low-High HF Method):

  • Low HF Cleavage (SN2 Conditions):

    • Place the dried peptide-resin in the HF reaction vessel.[6]

    • Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide).[6]

    • Cool the vessel in a dry ice/acetone bath.[6]

    • Distill a mixture of HF/DMS (1:3 v/v) into the vessel.[6]

    • Stir at 0°C for 2-4 hours.[6]

    • Evaporate the HF and DMS under vacuum.[6]

  • High HF Cleavage (SN1 Conditions):

    • To the resin from the low HF step, add a scavenger such as anisole.[6]

    • Cool the reaction vessel in a dry ice/acetone bath.[6]

    • Distill neat anhydrous HF into the vessel.[6]

    • Stir at 0°C for 1 hour.[6]

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Extraction:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

References

Technical Support Center: 3-(Boc-Amino)-3-phenylpropionic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and runs for a sufficient amount of time. If the reaction has stalled, consider a modest increase in temperature, but be mindful of potential side reactions.

  • Purity of Starting Materials: The presence of impurities in your starting materials, such as 3-amino-3-phenylpropionic acid or Boc-anhydride, can inhibit the reaction or lead to unwanted side products.[1]

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can all negatively impact the yield.

    • Solution: Carefully review your experimental protocol. Ensure accurate measurement of all reagents. A slight excess of Boc-anhydride (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. The choice of solvent and base is also critical; common systems include dioxane/water with sodium bicarbonate or triethylamine in an organic solvent.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[1]

    • Solution: Optimize your work-up procedure. Ensure the pH is adjusted correctly during extractions to maximize the partitioning of the product into the desired phase. When performing chromatography, select the appropriate stationary and mobile phases to achieve good separation without product degradation. Be aware that silica gel's acidic nature can sometimes cause degradation of acid-sensitive compounds.[1]

Q2: I am observing an unexpected peak in my HPLC/NMR analysis. What are the common impurities in this synthesis?

Several impurities can form during the synthesis of this compound. The table below summarizes the most common ones, their potential sources, and suggested methods for identification and removal.

Impurity/ByproductPotential SourceIdentificationMitigation & Removal
Unreacted 3-amino-3-phenylpropionic acid Incomplete reaction.HPLC, NMRDrive the reaction to completion by using a slight excess of Boc-anhydride and ensuring adequate reaction time. Can be removed by extraction during work-up (adjusting pH to keep the impurity in the aqueous phase) or by chromatography.
Di-Boc protected product (N,N-diBoc) Use of strong bases or excess Boc-anhydride.[2]HPLC, Mass Spectrometry, NMRUse milder basic conditions (e.g., NaHCO3). Can be difficult to remove completely but may be separated by careful column chromatography.
tert-Butyl alcohol Hydrolysis of Boc-anhydride.NMRTypically removed during aqueous work-up and evaporation of organic solvents.
Cinnamic acid A potential side product in similar one-pot syntheses of 3-amino-3-arylpropionic acids.[3]HPLC, NMR, Mass SpectrometryOptimize reaction conditions to favor the desired product. Can be removed by chromatography.
Polymeric byproducts Self-condensation of the starting material or product under harsh conditions.Broad peaks in NMR, baseline issues in HPLCUse controlled temperatures and avoid overly acidic or basic conditions during the reaction and work-up.
Enantiomeric impurity (D-isomer) Racemization during the synthesis, particularly if harsh basic or acidic conditions are used.[4]Chiral HPLCUse mild reaction conditions. Enantiomers are challenging to separate by standard chromatography and may require specialized chiral separation techniques.

Q3: I am having trouble with the Boc-protection step. What are the best practices?

The Boc-protection of the amine is a critical step. Here are some guidelines for a successful reaction:

  • Choice of Reagents: Di-tert-butyl dicarbonate (Boc-anhydride) is the most common reagent.

  • Solvent and Base: A biphasic system of dioxane and water with sodium bicarbonate is a standard and effective method. Alternatively, an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an organic base such as triethylamine (TEA) can be used.

  • Temperature: The reaction is typically carried out at room temperature or slightly below (0 °C to room temperature) to minimize side reactions.

  • Monitoring: Follow the disappearance of the starting amine by TLC. The product, being more nonpolar, should have a higher Rf value.

Troubleshooting Workflow

If you are encountering issues with your synthesis, follow this logical troubleshooting workflow to identify and resolve the problem.

G start Low Yield or Impure Product check_reagents 1. Check Purity of Starting Materials start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions (Stoichiometry, Temp, Time) conditions_ok Conditions Correct check_conditions->conditions_ok monitor_reaction 3. Monitor Reaction Progress (TLC/HPLC) reaction_complete Reaction Complete? monitor_reaction->reaction_complete analyze_crude 4. Analyze Crude Product (HPLC/NMR) impurities_identified Impurities Identified? analyze_crude->impurities_identified optimize_workup 5. Optimize Work-up & Purification adjust_purification Adjust Purification Method optimize_workup->adjust_purification reagents_ok->check_conditions Yes purify_reagents Purify Starting Materials reagents_ok->purify_reagents No conditions_ok->monitor_reaction Yes adjust_conditions Adjust Conditions conditions_ok->adjust_conditions No reaction_complete->analyze_crude Yes extend_time Extend Reaction Time / Adjust Temp reaction_complete->extend_time No impurities_identified->optimize_workup No modify_synthesis Modify Synthesis to Avoid Impurities impurities_identified->modify_synthesis Yes purify_reagents->check_reagents adjust_conditions->check_conditions extend_time->monitor_reaction modify_synthesis->start success Successful Synthesis adjust_purification->success

Troubleshooting workflow for synthesis.

Experimental Protocol: Boc-Protection of 3-Amino-3-phenylpropionic acid

This is a general protocol and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Amino-3-phenylpropionic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-3-phenylpropionic acid (1 equivalent) in a mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate (2-3 equivalents).

  • Addition of Boc-anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) to confirm the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis and Side Reaction Pathways

The following diagram illustrates the main synthetic pathway and a potential side reaction leading to the formation of a di-Boc impurity.

G cluster_main Main Reaction Pathway cluster_side Side Reaction start 3-Amino-3-phenylpropionic acid boc_anhydride +(Boc)₂O (1.1 eq) start->boc_anhydride product This compound boc_anhydride->product start2 3-Amino-3-phenylpropionic acid boc_anhydride2 +(Boc)₂O (Excess) start2->boc_anhydride2 side_product Di-Boc Product boc_anhydride2->side_product

Synthesis and a potential side reaction.

References

Technical Support Center: Boc Deprotection of 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of 3-(Boc-Amino)-3-phenylpropionic acid. Our goal is to help you overcome common challenges, minimize side reactions, and ensure a high yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of this compound?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the substrate or solvent, leading to undesired byproducts.[1][2][3] While the phenyl group in 3-amino-3-phenylpropionic acid is less nucleophilic than tryptophan or tyrosine residues, it can still be susceptible to alkylation under harsh acidic conditions.[4]

Q2: What are scavengers, and why are they essential in this reaction?

A2: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][5] They are nucleophilic compounds that react more readily with the carbocation than the desired product, thus preventing unwanted side reactions like t-butylation.[1][3][5]

Q3: Which scavengers are recommended for the Boc deprotection of this compound?

A3: For substrates like this compound, which contains a phenyl ring, scavengers that can effectively trap carbocations are recommended. Common and effective scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[1][5] A standard scavenger cocktail often used is a mixture of TFA, TIS, and water.[1][5]

Q4: Can the Boc deprotection be incomplete, and what are the indications?

A4: Yes, incomplete deprotection can occur due to insufficient acid concentration, short reaction times, or low temperatures.[1][3] Signs of incomplete deprotection include the presence of the starting material in the crude product mixture, as observed by TLC, HPLC, or LC-MS, leading to complex purification profiles.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the deprotected product. 1. Incomplete reaction: Insufficient acid concentration or reaction time.[1][6] 2. Product loss during workup: The product might be partially soluble in the aqueous phase if a salt is formed. 3. Side reactions: Formation of byproducts reduces the yield of the desired product.1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2][3] Monitor the reaction progress by TLC or LC-MS. 2. After quenching the reaction, ensure the aqueous layer is extracted multiple times with a suitable organic solvent. Neutralizing the TFA salt with a mild base during workup can improve extraction into the organic phase.[2] 3. Add an effective scavenger, such as triisopropylsilane (TIS), to the reaction mixture.[5]
Observation of unexpected peaks in HPLC/LC-MS. 1. t-Butylation of the phenyl ring: The generated tert-butyl cation may have alkylated the aromatic ring.[2][4] 2. Trifluoroacetylation of the amine: The newly deprotected amine can react with TFA to form a stable trifluoroacetyl amide.[2]1. Incorporate a scavenger like TIS or anisole into the deprotection cocktail to trap the tert-butyl cation. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][5] 2. Use a different acid for deprotection, such as 4M HCl in dioxane, to avoid this side reaction.[2] If using TFA, ensure its thorough removal by co-evaporation with a non-polar solvent like toluene during workup.[2]
Reaction is sluggish or does not go to completion. 1. Steric hindrance: Although less common for this substrate, steric bulk near the Boc group can slow down the reaction.[1][6] 2. Low temperature: Reactions performed at low temperatures may proceed slowly.[6]1. Increase the reaction temperature slightly (e.g., to 40°C), but be aware that this may also increase side product formation if scavengers are not used.[1][6] 2. Allow the reaction to stir at room temperature for a longer period, monitoring its progress.

Scavenger Cocktail Recommendations

Scavenger CocktailComposition (v/v/v)Target Side ReactionNotes
Standard Cocktail TFA/TIS/H₂O (95:2.5:2.5)General t-butylationA widely used and effective general-purpose cocktail.[1][5]
Anisole Cocktail TFA/Anisole (95:5)Phenyl ring alkylationAnisole is an effective scavenger for aromatic compounds.
Thioanisole Cocktail TFA/Thioanisole (95:5)General t-butylationThioanisole is another effective carbocation scavenger.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA with Triisopropylsilane (TIS) as a Scavenger
  • Preparation: Dissolve this compound in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.5-5 equivalents) to the solution.

  • Deprotection: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (typically a final concentration of 25-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with toluene to further remove residual TFA.[2] The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt of the product may form.

  • Workup: If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Diagrams

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 Side Reaction cluster_2 Scavenger Action Boc_Protected This compound Protonated Protonated Intermediate Boc_Protected->Protonated  + H+ (TFA) Alkylated_Product Alkylated Byproduct Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine 3-Amino-3-phenylpropionic acid Carbamic_Acid->Free_Amine  - CO2 tBu_Cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start Boc Deprotection of this compound Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid_Time Increase Acid Conc. or Reaction Time Incomplete->Increase_Acid_Time Analyze_Purity Analyze Product Purity (HPLC/LC-MS) Complete->Analyze_Purity Pure Pure Product Analyze_Purity->Pure Yes Impure Impure Product (Side Reactions) Analyze_Purity->Impure No Purify Purify Product Pure->Purify Add_Scavenger Add/Optimize Scavenger (e.g., TIS) Impure->Add_Scavenger Change_Acid Change Acid (e.g., 4M HCl/Dioxane) Impure->Change_Acid Increase_Acid_Time->Check_Completion Add_Scavenger->Start Change_Acid->Start End Successful Deprotection Purify->End

Caption: Troubleshooting workflow for Boc deprotection.

References

managing aggregation in peptide synthesis with hydrophobic Boc-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of peptide aggregation during solid-phase peptide synthesis (SPPS) utilizing hydrophobic Boc-amino acids.

Troubleshooting Guide

Issue: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step, indicating unreacted free amines.[1]

  • Low yield of the target peptide after cleavage.[1]

  • Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.[1]

  • The resin beads appear shrunken or fail to swell adequately in the synthesis solvent.[2][3]

  • In continuous-flow synthesis, a flattened and broadened deprotection profile may be observed.[1]

Possible Cause: On-Resin Aggregation

Growing peptide chains, especially those rich in hydrophobic residues, can self-associate on the solid support through intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] This aggregation can physically block reactive sites, hindering both deprotection and coupling steps.[4] While difficult to predict with certainty, aggregation is less likely before the fifth or sixth residue.[1][5]

Solutions:

A multi-faceted approach is often necessary to disrupt aggregation. The following strategies can be employed, from simplest to more complex interventions:

1. Modification of Physical & Solvent Conditions:

StrategyDescriptionRationale
Solvent Choice Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or add Dimethyl Sulfoxide (DMSO) (up to 25%) to DMF.[5][6][7] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[7]These solvents are better at solvating the peptide chains and disrupting the hydrogen bonds that lead to aggregation.[7]
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 40-55°C).[5][8] Microwave-assisted synthesis can also be used to reach target temperatures quickly.[1]Increased temperature provides the necessary energy to break up secondary structures, improving reaction kinetics.[8]
Chaotropic Salts Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step, or add it directly to the coupling mixture.[3][5][6]These salts disrupt the structure of water and interfere with hydrogen bonding, thus breaking apart aggregates.[1]
Sonication Gently sonicate the reaction vessel in a water bath for 15-30 minutes during coupling.[3][5]Mechanical agitation can help to physically break up resin and peptide clumps.[3]

2. Chemical & Strategic Interventions:

StrategyDescriptionRationale
In Situ Neutralization In Boc chemistry, the TFA salt formed after deprotection is neutralized in the presence of the activated amino acid.[5][9][10]This minimizes the time the deprotected amine is in its neutral, aggregation-prone state.[9][10] The protonated N-terminus after TFA treatment also helps reduce aggregation through electrostatic repulsion.[10][11]
Low-Loading Resin Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[5][8]Increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[8]
PEG-Based Resins Utilize resins with polyethylene glycol (PEG) chains, such as TentaGel or NovaSyn® TG.[5][8][9]These resins have improved swelling properties and create a more polar environment, which can help to reduce aggregation.[8][9]
Structure-Disrupting Moieties Strategically incorporate pseudoproline dipeptides, Dmb/Hmb-protected amino acids, or depsipeptides into the peptide sequence, typically every 6-7 residues.[5][6]These modifications introduce "kinks" or protect the backbone amide, preventing the formation of ordered secondary structures like β-sheets.[5][6][11]

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of various strategies can be sequence-dependent. The following table provides a summary of reported improvements.

StrategyPeptide Sequence/ContextReported Yield/Purity Improvement
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield.[1]
Microwave-Assisted SPPS General "difficult" sequencesCan significantly improve coupling efficiency and reduce reaction times.[1]
Chaotropic Agents (e.g., LiCl) Difficult coupling stepsSignificant improvement in coupling efficiency noted.[8]
Boc-Isonipecotic acid (Inp)-OH Hydrophobic peptidesFinal purified peptide yields are typically in the range of 10-30%.[11]

Frequently Asked Questions (FAQs)

Q1: What are the first signs of peptide aggregation on the resin? A1: The most common initial indicator is poor resin swelling; the resin beads may appear shrunken or clumped.[1][2] You may also observe slower or incomplete coupling and deprotection reactions, often confirmed by a positive Kaiser test after a coupling step.[5][8]

Q2: Why is Boc-SPPS sometimes preferred over Fmoc-SPPS for hydrophobic peptides? A2: The Boc/Bzl strategy can be advantageous for sequences prone to aggregation.[3][10] The repeated treatments with strong acid (TFA) for Boc group removal help to protonate the N-terminus and disrupt secondary structures as they form.[3][11] In contrast, the basic conditions for Fmoc removal do not have this disruptive effect.[3] Using in situ neutralization protocols in Boc-SPPS further minimizes the time the peptide is in an aggregation-prone neutral state.[5][10]

Q3: How do I choose the right anti-aggregation strategy for my peptide? A3: Start with the simplest and least invasive methods. Modifying solvents, increasing temperature, or using chaotropic salt washes are good first steps. If aggregation persists, consider using a lower-loading or PEG-based resin for resynthesis. For known "difficult" sequences, proactively incorporating structure-disrupting moieties like pseudoproline dipeptides during the synthesis planning stage is a highly effective strategy.[1][6]

Q4: Can aggregation occur after the peptide is cleaved from the resin? A4: Yes, aggregation is a common problem for purified hydrophobic peptides.[2] Poor solubility in aqueous solutions can lead to the formation of aggregates, which can complicate purification and subsequent applications.[2]

Q5: How can I monitor the progress of a synthesis if I suspect aggregation is making the Kaiser test unreliable? A5: In cases of severe aggregation, the Kaiser test can give false negatives because the aggregated peptide chains prevent the ninhydrin reagent from reaching the free amines.[3][6] A useful technique is to perform a test cleavage on a small sample of the peptide-resin (10-20 mg).[2] The resulting crude peptide can then be analyzed by HPLC and mass spectrometry to assess the purity and identify any deletion sequences, giving a more accurate picture of the synthesis fidelity.[2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for adding one Boc-protected amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes in the reaction vessel.[4]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v) and agitate for 2 minutes.[12]

    • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes to ensure complete deprotection.[12][13]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x), followed by Isopropyl Alcohol (IPA) (2x) to shrink the resin and remove residual acid, and finally with DCM (3x).[4][13]

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes. Repeat this step twice.[12]

    • Wash the resin with DMF (5x).[12]

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and an activating agent like HOBt (3 equivalents) in a minimal amount of DMF.[12]

    • Add this solution to the resin.

    • Add the coupling reagent, such as DCC or DIC (3 equivalents), to the resin suspension.[12]

    • Agitate the reaction mixture for 2-4 hours at room temperature.[12]

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion.[12]

    • Once complete, drain the coupling solution and wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for the next cycle.

Protocol 2: Chaotropic Salt Wash for Aggregation Disruption

This protocol is used to disrupt secondary structures prior to a difficult coupling step.

  • Perform Deprotection: Complete the standard Boc deprotection and subsequent washing steps as described in Protocol 1.

  • Chaotropic Wash:

    • Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF.[3][14]

    • Before coupling, wash the peptide-resin with this chaotropic salt solution (2 x 1 minute).[14]

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5x) to remove all residual chaotropic salt, which can interfere with the coupling reaction.[3]

  • Proceed with Coupling: Continue with the standard coupling protocol.

Protocol 3: Test Cleavage to Monitor Synthesis

This protocol is used to assess the purity of the peptide at intermediate stages, which is particularly useful when aggregation is suspected.[2]

  • Sample Collection: After a critical coupling step, take a small sample of the peptide-resin (approximately 10-20 mg).[8]

  • Washing and Drying: Wash the resin sample with DCM (3 x 1 mL) and dry it under a stream of nitrogen.[2][8]

  • Cleavage:

    • Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.[2][8]

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[2]

  • Peptide Precipitation and Analysis:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Analyze the crude peptide by HPLC and Mass Spectrometry.

Visualizations

G cluster_synthesis Boc-SPPS Cycle Workflow start Start: Swell Resin in DCM deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Couple Next Boc-AA wash2->coupling kaiser Kaiser Test coupling->kaiser kaiser->coupling Positive (Recouple) wash3 Final Wash (DMF, DCM) kaiser->wash3 Negative next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: A typical workflow for a single amino acid addition cycle in Boc-SPPS.

G cluster_troubleshooting Troubleshooting On-Resin Aggregation cluster_level1 Level 1: Physical & Solvent Changes cluster_level2 Level 2: Resin & Synthesis Strategy problem Problem Identified: Incomplete Coupling/ Poor Swelling solvent Change Solvent (NMP, DMSO) problem->solvent temp Increase Temp (40-55°C) problem->temp chaotropes Use Chaotropic Salts (LiCl) problem->chaotropes check Problem Resolved? solvent->check temp->check chaotropes->check resin Resynthesize: Low-Load or PEG Resin disrupt Resynthesize: Incorporate Pseudoproline/Dmb-AA check->resin No check->disrupt No end Synthesis Complete check->end Yes

References

Technical Support Center: Optimizing Boc Protection of 3-Amino-3-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the N-Boc protection of 3-amino-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Boc protection reaction?

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, particularly in peptide synthesis.[1][2] The reaction involves the nucleophilic attack of the amino group of 3-amino-3-phenylpropionic acid on di-tert-butyl dicarbonate ((Boc)₂O).[2][3] This forms a stable carbamate, masking the amine's reactivity.[] The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.[5]

Q2: What are the standard reagents and solvents for this reaction?

The key reagents are the amino acid, di-tert-butyl dicarbonate ((Boc)₂O), a base, and a suitable solvent.[2][5] Common bases include sodium bicarbonate, sodium hydroxide, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[5] Solvents are often polar, such as water, tetrahydrofuran (THF), dioxane, acetonitrile, or mixtures like THF/water or dioxane/water.[5][6]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. The product, being less polar than the starting amino acid, will have a higher Rf value.

Q4: Why is the choice of base important?

The base is critical for deprotonating the amine, which increases its nucleophilicity and facilitates the attack on the (Boc)₂O.[7] An insufficient amount or a weak base can lead to an incomplete reaction.[7] However, the choice of base and its stoichiometry must be carefully considered to avoid side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc protection of 3-amino-3-phenylpropionic acid.

Problem Area 1: Low or No Yield

Q: My TLC shows a significant amount of unreacted starting material. What are the likely causes?

This indicates an incomplete reaction, which can stem from several factors:

  • Insufficient (Boc)₂O: The stoichiometry of di-tert-butyl dicarbonate is crucial. Use at least a slight excess (e.g., 1.1 equivalents) to ensure the reaction goes to completion.[7]

  • Suboptimal Base: The base may be too weak or used in an insufficient quantity to effectively deprotonate the amine. Consider using a stronger base or increasing its equivalents.[7]

  • Low Reaction Temperature: While many Boc protections proceed at room temperature, lower temperatures can slow the reaction rate significantly, leading to incomplete conversion in a typical timeframe.[5][7]

  • Short Reaction Time: The reaction may simply need more time to complete. Monitor via TLC until the starting material is consumed.[7]

Q: The reaction appears complete by TLC, but my isolated yield is poor. Where could the product have been lost?

Product loss often occurs during the work-up and purification steps:

  • Inefficient Extraction: The Boc-protected product has both organic (phenyl, Boc) and polar (carboxylic acid) functionalities. During aqueous work-up, ensure the pH is adjusted correctly to keep the product in the organic layer. Acidifying the aqueous layer to a pH of 2-3 protonates the carboxylate, making the product more soluble in organic solvents like ethyl acetate.[6][8]

  • Loss During Purification: The polar nature of the molecule can sometimes lead to streaking or poor recovery from silica gel columns.[7] Consider using an alternative purification method like acid-base extraction or crystallization if column chromatography proves inefficient.[8]

Problem Area 2: Side Product Formation

Q: My TLC/NMR analysis shows multiple unexpected spots/peaks. What are common side products?

Several side products can form under non-optimized conditions:

  • N,N-di-Boc Derivative: Using a large excess of (Boc)₂O or harsh conditions can lead to the addition of a second Boc group to the amine nitrogen.[7][9]

  • Urea Formation: This can occur if the amine reacts with isocyanate impurities present in the (Boc)₂O.[7] Using high-purity (Boc)₂O and anhydrous conditions can minimize this.[1][7]

  • Hydrolysis of (Boc)₂O: (Boc)₂O can react with water, reducing its availability for the desired reaction. Ensure glassware is dry and use anhydrous solvents where appropriate.[7]

Problem Area 3: Product Isolation and Purification

Q: My final product is a persistent oil and will not solidify. How can I handle this?

It is common for Boc-protected amino acids to be oils or amorphous solids.[8]

  • Complete Solvent Removal: Ensure all residual solvents are removed under a high vacuum, possibly with gentle heating (e.g., 40-50°C).[8]

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether). This can wash away soluble impurities and induce crystallization.[8]

  • Conversion to a Salt: If the product remains an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt for easier handling and storage.[10]

Q: What is the most effective way to purify the crude product?

  • Acid-Base Extraction: This is a highly effective method to remove unreacted amino acid and excess (Boc)₂O. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid to remove the unreacted amine, followed by a mild aqueous base (e.g., sodium bicarbonate) to remove unreacted (Boc)₂O and other acidic byproducts. The product is then recovered by acidifying the aqueous layer and extracting.[8]

  • Crystallization: If a suitable solvent system can be found (e.g., ethyl acetate/hexanes), recrystallization is an excellent method for achieving high purity.[8]

Data Presentation

Table 1: Summary of Typical Reaction Conditions

ParameterRecommendationRationale
(Boc)₂O (equiv.) 1.1 - 1.5A slight excess ensures the reaction proceeds to completion without promoting di-Boc formation.[7]
Base NaHCO₃, NaOH, TEAThe choice depends on the solvent and desired reaction rate. NaOH is common in aqueous systems.
Solvent Dioxane/Water, THF/Water, AcetonitrileA polar solvent system is required to dissolve the starting amino acid.[5][6]
Temperature 0°C to Room TemperatureThe reaction is often started at 0°C and allowed to warm to room temperature to control the initial exotherm.[11]
Reaction Time 2 - 24 hoursProgress should be monitored by TLC to determine the optimal time.[7]

Table 2: Troubleshooting Boc Protection Issues

Observed ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient (Boc)₂O or base; Low temperature; Short reaction time.Increase equivalents of (Boc)₂O (to ~1.1 eq); Use a stronger/more base; Allow reaction to stir longer at RT.[7]
Di-Boc Formation Large excess of (Boc)₂O; Use of DMAP catalyst with strong base.Use a stoichiometric amount or only a slight excess of (Boc)₂O (~1.1 eq).[7]
Low Isolated Yield Product loss during aqueous workup.Carefully adjust the pH of the aqueous layer to ~2-3 before extraction to ensure the product is protonated.[6][8]
Product is an Oil Residual solvent; Amorphous nature of the product.Dry thoroughly under high vacuum; Triturate with a non-polar solvent like hexanes or diethyl ether.[8]

Visualizations

experimental_workflow start_end start_end process process decision decision output output issue issue start Start dissolve 1. Dissolve Amino Acid & Base in Solvent start->dissolve add_boc 2. Add (Boc)2O (0°C to RT) dissolve->add_boc react 3. Stir Reaction (2-24h) add_boc->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete purify 6. Purify Product workup->purify pure_product Pure Boc-Protected Product purify->pure_product end End pure_product->end troubleshooting_guide problem problem cause cause solution solution low_yield Problem: Low Yield incomplete_rxn Observation: Incomplete Reaction (TLC) low_yield->incomplete_rxn workup_loss Observation: Poor Recovery After Workup low_yield->workup_loss cause1 Cause: - Insufficient (Boc)2O - Weak/Not enough Base - Low Temperature incomplete_rxn->cause1 solution1 Solution: - Use 1.1 eq (Boc)2O - Check base stoichiometry - Warm to RT & stir longer cause1->solution1 cause2 Cause: - Incorrect pH during  extraction workup_loss->cause2 solution2 Solution: - Acidify aqueous layer to  pH 2-3 before extraction cause2->solution2

References

Technical Support Center: Purification Strategies for 3-(Boc-Amino)-3-phenylpropionic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted coupling reagents and their byproducts in reactions involving 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for this compound, and what are their primary byproducts?

A1: Commonly employed coupling reagents for amide bond formation with this compound include:

  • Carbodiimides:

    • DCC (N,N'-Dicyclohexylcarbodiimide): Byproduct is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most common organic solvents.[1]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as a hydrochloride salt (EDC·HCl). Its byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[2]

    • DIC (N,N'-Diisopropylcarbodiimide): The byproduct, N,N'-diisopropylurea (DIU), has better solubility in organic solvents compared to DCU.[2]

  • Uronium/Aminium Salts:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Byproducts include 1-hydroxybenzotriazole (HOBt) and tetramethylurea (TMU).

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Byproducts include 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea (TMU).

Q2: What is the general strategy for removing the byproduct of DCC, dicyclohexylurea (DCU)?

A2: The primary method for removing DCU is filtration , owing to its low solubility in many organic solvents.[1] The reaction mixture is typically filtered, and the solid DCU is washed with a minimal amount of the reaction solvent. For residual DCU in the filtrate, cooling the solution or concentrating it and taking it up in a solvent where DCU has very low solubility (like diethyl ether) can promote further precipitation.[3][4]

Q3: How are the byproducts of water-soluble coupling reagents like EDC removed?

A3: The byproducts of EDC, primarily EDU, are water-soluble and are typically removed through an aqueous workup .[2] This involves washing the organic reaction mixture sequentially with a dilute acid (e.g., 1N HCl) to remove unreacted amines and basic byproducts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt. A final wash with brine helps to remove residual water from the organic layer.

Q4: I am using HATU as a coupling reagent and notice an unexpected byproduct. What could it be and how can I avoid it?

A4: A potential side reaction with uronium/aminium reagents like HATU is the formation of a guanidinium byproduct . This occurs when the amine reactant attacks the HATU reagent directly, rather than the activated carboxylic acid. To minimize this, it is crucial to pre-activate the this compound with HATU before adding the amine. Using a 1:1 molar ratio of the uronium reagent to the amino acid is also recommended.

Troubleshooting Guides

Problem 1: A persistent white precipitate (suspected DCU) remains in my product after filtration.
  • Possible Cause: DCU has some solubility in the reaction solvent, leading to incomplete removal by initial filtration.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, perform the reaction in a solvent where DCU has minimal solubility, such as acetonitrile or carbon tetrachloride.[3]

    • Post-Reaction Precipitation: After the initial filtration, concentrate the filtrate and dissolve the residue in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., cold diethyl ether or ethyl acetate).[3][5] Cool the solution in an ice bath or refrigerator to maximize DCU precipitation, then filter again.

    • Acidic Wash: For products stable in acidic conditions, an extraction with dilute HCl can sometimes help remove residual urea and other byproducts.[3]

Problem 2: My aqueous workup to remove EDC and HOBt byproducts is not effective, and I see multiple spots on my TLC.
  • Possible Cause 1: Incomplete phase separation or formation of emulsions during extraction.

  • Troubleshooting Step 1: Use brine (saturated NaCl solution) for the final wash to aid in breaking emulsions and drying the organic layer.

  • Possible Cause 2: The product may have some water solubility, leading to loss during the workup.

  • Troubleshooting Step 2: Minimize the volume of aqueous washes. If the product is sufficiently non-polar, consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause 3: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Troubleshooting Step 3: Monitor the reaction progress by TLC or LC-MS before quenching. If the reaction is sluggish, consider extending the reaction time or using a more potent coupling reagent.

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents

SolventSolubilityNotes
Dichloromethane (DCM)Sparingly solubleOften used as a reaction solvent; DCU precipitates out.[1]
ChloroformSparingly solubleSimilar to DCM.[3]
Diethyl EtherVery low solubilityGood for precipitating residual DCU.[3]
Ethyl AcetateLow solubilityCan be used for precipitation, especially when cooled.[5]
AcetonitrileVery low solubilityA good solvent choice for DCC couplings to facilitate DCU removal.[3]
Dimethylformamide (DMF)More solubleNot ideal if filtration is the sole purification method.[1]
EthanolSoluble, especially when warmCan be used for recrystallization of DCU, indicating solubility.[5]
AcetoneSoluble[5]

Experimental Protocols

Protocol 1: General Procedure for DCC Coupling and DCU Removal
  • Reaction Setup: Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent with low DCU solubility (e.g., DCM or acetonitrile).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Initial Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of the cold reaction solvent.

  • Workup: Concentrate the filtrate. The subsequent workup will depend on the properties of the product but may include an aqueous wash sequence as described in Protocol 2.

  • Further DCU Removal (if necessary): Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate) and cool to 0 °C to precipitate any remaining DCU. Filter and concentrate the filtrate.

  • Purification: Purify the product by flash column chromatography or recrystallization.

Protocol 2: General Aqueous Workup for EDC/HOBt Coupling
  • Reaction Quench: After completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x volume of organic layer). This removes unreacted amine and the basic EDU byproduct.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove unreacted this compound and HOBt.

  • Brine Wash: Wash the organic layer with brine (1 x volume of organic layer) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Further purify the product by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow_dcc cluster_reaction DCC Coupling Reaction cluster_purification Purification start Dissolve Reactants (this compound, amine) add_dcc Add DCC at 0°C start->add_dcc react Stir at Room Temperature add_dcc->react filter1 Initial Filtration react->filter1 wash_cake Wash DCU with cold solvent filter1->wash_cake concentrate Concentrate Filtrate filter1->concentrate precipitate Precipitate residual DCU (e.g., in cold ether) concentrate->precipitate filter2 Second Filtration precipitate->filter2 final_purification Column Chromatography or Recrystallization filter2->final_purification

Caption: Workflow for DCC coupling and DCU removal.

experimental_workflow_edc cluster_reaction EDC/HOBt Coupling Reaction cluster_workup Aqueous Workup start Dissolve Reactants and HOBt add_edc Add EDC at 0°C start->add_edc react Stir at Room Temperature add_edc->react quench Dilute with Organic Solvent react->quench acid_wash Wash with 1N HCl quench->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate purify Further Purification concentrate->purify

Caption: Aqueous workup for EDC/HOBt coupling.

References

detection of deletion sequences in peptides synthesized with 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the detection of deletion sequences in peptides synthesized with the β-amino acid, 3-(Boc-Amino)-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is a deletion sequence and why does it occur during peptide synthesis?

A1: A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the desired target sequence. These impurities arise from either an incomplete coupling reaction or an incomplete deprotection of the N-terminal protecting group (e.g., Boc) during solid-phase peptide synthesis (SPPS). If either of these steps fails, the subsequent amino acid will not be added at that position, leading to a shorter peptide chain.

Q2: Are peptides containing this compound more susceptible to forming deletion sequences?

A2: Yes, peptides incorporating this compound can be more prone to deletion sequence formation. This is because it is a β-amino acid with a bulky phenyl group, which creates significant steric hindrance. This bulkiness can impede both the complete removal of the Boc protecting group and the efficiency of the subsequent coupling step, increasing the likelihood of failed additions.[1]

Q3: How can I detect deletion sequences in my crude peptide product?

A3: The primary methods for detecting deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Deletion sequences often have different retention times compared to the full-length peptide, appearing as distinct impurity peaks in the chromatogram.[2][3]

  • Mass Spectrometry (MS): This is the most definitive method. A deletion sequence will be identified as a species with a molecular weight lower than the target peptide. The mass difference will correspond to the mass of the missing amino acid residue(s).[4]

Q4: What is "capping" and how can it help manage deletion sequences?

A4: Capping is a process used to terminate peptide chains that have failed to react during a coupling step. After the coupling reaction, an acylating agent like acetic anhydride is added. This agent blocks any unreacted N-terminal amines, preventing them from participating in subsequent coupling cycles. While this process creates truncated (shortened) peptides, these are typically easier to separate from the full-length target peptide during purification than the closely related deletion sequences.[5]

Troubleshooting Guide: Detection and Mitigation of Deletion Sequences

This guide addresses the common issue of identifying a significant impurity with a mass corresponding to the target peptide minus a residue, particularly when using this compound.

Primary Issue: Mass spectrometry analysis of the crude peptide reveals a major impurity with a mass corresponding to [Target Peptide Mass - Mass of a specific residue].

Workflow for Troubleshooting Deletion Sequences

G cluster_0 Detection & Confirmation cluster_1 Synthesis Troubleshooting cluster_2 Re-synthesis & Verification Detect 1. Initial Detection (HPLC & MS) Confirm 2. Confirm Deletion (MS/MS Analysis) Detect->Confirm Impurity peak found Review 3. Review Synthesis Protocol (Deprotection & Coupling) Confirm->Review Deletion confirmed Optimize 4. Optimize Conditions (Reagents, Time, Temp) Review->Optimize Implement 5. Implement Capping Optimize->Implement Resynthesize 6. Re-synthesize Peptide Implement->Resynthesize Optimized protocol Verify 7. Verify Purity (HPLC & MS) Resynthesize->Verify

Caption: Troubleshooting workflow for deletion sequences.

Detailed Troubleshooting Steps
Problem Possible Cause Recommended Action & Rationale
Peak in HPLC with lower mass in MS Presence of a deletion sequence.Action: Perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected impurity.[6] Rationale: MS/MS will fragment the peptide and allow you to map the b- and y-ion series. A gap in this series will definitively identify the missing amino acid and confirm the location of the deletion.[7]
Deletion occurs after incorporating 3-Amino-3-phenylpropionic acid 1. Incomplete Boc Deprotection: Steric hindrance from the phenyl group prevents complete removal of the Boc group by Trifluoroacetic Acid (TFA).[8]Action: 1. Extend the Boc deprotection time (e.g., from 30 min to 45-60 min). 2. Perform a second deprotection step (double deprotection). Rationale: Providing more time or a second treatment with fresh TFA can overcome the slower reaction kinetics caused by steric hindrance, ensuring complete removal of the Boc group.[8]
2. Incomplete Coupling: The incoming activated amino acid is sterically blocked from reacting with the N-terminus of the 3-Amino-3-phenylpropionic acid residue.Action: 1. Use a more potent coupling reagent such as HBTU, HATU, or COMU.[9][10] 2. Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[5] 3. Increase the coupling reaction time. Rationale: More powerful coupling reagents can improve reaction efficiency. A double coupling increases the probability of the reaction going to completion.
Deletion sequence persists after optimization Highly problematic sequence ("difficult sequence") leading to on-resin aggregation.[11]Action: 1. Implement a capping step after the problematic coupling using acetic anhydride to block unreacted chains.[5] 2. Synthesize at a higher temperature (microwave-assisted synthesis) to disrupt aggregation.[12] Rationale: Capping prevents the formation of hard-to-separate deletion sequences. Microwave energy can break up secondary structures that cause aggregation, improving reagent access.[12]

Experimental Protocols

Protocol 1: Detection of Deletion Sequences by LC-MS
  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (~1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile (50:50 v/v) containing 0.1% TFA.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Divert the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected target peptide and potential deletion sequences (e.g., m/z 400-2000).

    • Analyze the resulting spectra to identify the molecular weights of the major peaks. A deletion sequence will have a mass equal to [Mass of Target Peptide] - [Mass of Missing Residue].

Protocol 2: Confirmation of Deletion Site by Tandem MS (MS/MS)
  • Instrument Setup: Perform an initial LC-MS run as described above to determine the mass-to-charge ratio (m/z) of the suspected deletion sequence ion.

  • MS/MS Acquisition:

    • Set the mass spectrometer to perform a data-dependent acquisition or manually select the precursor ion corresponding to the deletion sequence for fragmentation.

    • Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the selected ion.

    • Acquire the fragment ion spectrum (MS/MS spectrum).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.

    • A deletion will be evident by a mass gap in the sequence of b-ions or y-ions. For example, if a glycine residue (mass ≈ 57 Da) is missing between the 4th and 5th residue, the mass difference between the b4 and b5 ions will be the mass of the 6th residue, not the 5th.

Workflow for MS/MS-based Deletion Confirmation

cluster_0 LC-MS Analysis cluster_1 Tandem MS (MS/MS) cluster_2 Data Interpretation A 1. Separate Peptides (HPLC) B 2. Detect Precursor Ions (MS1 Scan) A->B C 3. Isolate Impurity Ion B->C Impurity m/z identified D 4. Fragment Ion (CID/HCD) C->D E 5. Detect Fragment Ions (MS2 Scan) D->E F 6. Reconstruct b/y-ion Series E->F G 7. Identify Mass Gap F->G H 8. Pinpoint Deletion G->H

Caption: Workflow for MS/MS deletion sequence confirmation.

References

Validation & Comparative

A Comparative Guide to Boc and Fmoc Protection for 3-Amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the amine functionality of amino acids is a critical decision in the synthesis of peptides and complex organic molecules. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of 3-amino-3-phenylpropionic acid, a key building block in the development of various pharmaceuticals.

At a Glance: Key Differences

The primary distinction between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved by bases such as piperidine.[][2] This fundamental difference dictates the overall synthetic strategy, including the choice of solvents and compatibility with other protecting groups.

Quantitative Data Summary

While a direct, side-by-side comparative study detailing yields, purity, and reaction times for the protection of 3-amino-3-phenylpropionic acid is not extensively documented in a single source, the following table summarizes representative data gathered from various sources on the protection of similar amino acids and general peptide synthesis principles.

ParameterBoc ProtectionFmoc Protection
Typical Yield 78-87%74-90%
Reported Purity ≥95%≥97-99%
Protection Reaction Time Overnight (approx. 12-16 hours)2-24 hours
Deprotection Time 30-60 minutes10-20 minutes

Note: Yields and reaction times can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Experimental Protocols

Detailed methodologies for the protection and deprotection of 3-amino-3-phenylpropionic acid using both Boc and Fmoc strategies are provided below.

Boc Protection Protocol

This protocol describes the protection of the amino group of 3-amino-3-phenylpropionic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 3-amino-3-phenylpropionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butyl alcohol

  • Water

  • Pentane

  • Potassium hydrogen sulfate (KHSO₄)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in water.

  • With stirring, add 3-amino-3-phenylpropionic acid at room temperature.

  • Dilute the mixture with tert-butyl alcohol to form a clear solution.[2]

  • To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form.[2]

  • Continue stirring the reaction mixture overnight at room temperature.[2]

  • Extract the reaction mixture twice with pentane.[3]

  • Extract the organic phase with a saturated aqueous sodium bicarbonate solution.[3]

  • Combine the aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.[3]

  • The product will precipitate as a white solid.

  • Collect the precipitate by filtration, wash with cold pentane, and dry under reduced pressure.[3]

Fmoc Protection Protocol

This protocol outlines the procedure for the Fmoc protection of 3-amino-3-phenylpropionic acid using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu).

Materials:

  • 3-amino-3-phenylpropionic acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 3-amino-3-phenylpropionic acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Slowly add a solution of Fmoc-OSu in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted reagents.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the Fmoc-protected amino acid to precipitate.

  • Extract the precipitated product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization.

Deprotection Protocols

Boc Deprotection

Materials:

  • N-Boc-3-amino-3-phenylpropionic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-protected compound in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[2]

  • Remove the solvent and excess TFA under reduced pressure.

Fmoc Deprotection

Materials:

  • N-Fmoc-3-amino-3-phenylpropionic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-20 minutes.

  • The deprotected product can then be isolated by precipitation with an appropriate anti-solvent or by aqueous workup.

Experimental Workflows

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot 3-Amino-3-phenylpropionic acid reagents_prot Dissolve in aq. NaOH / t-BuOH Add (Boc)₂O start_prot->reagents_prot reaction_prot Stir overnight at room temperature reagents_prot->reaction_prot workup_prot Aqueous workup & Acidification reaction_prot->workup_prot product_prot N-Boc-3-amino-3-phenylpropionic acid workup_prot->product_prot start_deprot N-Boc-3-amino-3-phenylpropionic acid reagents_deprot Dissolve in DCM Add TFA (20-50%) start_deprot->reagents_deprot reaction_deprot Stir 30-60 min at room temperature reagents_deprot->reaction_deprot workup_deprot Evaporation reaction_deprot->workup_deprot product_deprot 3-Amino-3-phenylpropionic acid workup_deprot->product_deprot Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot 3-Amino-3-phenylpropionic acid reagents_prot Dissolve in aq. Na₂CO₃ / Dioxane Add Fmoc-OSu at 0-5°C start_prot->reagents_prot reaction_prot Stir for several hours at room temperature reagents_prot->reaction_prot workup_prot Aqueous workup & Acidification reaction_prot->workup_prot product_prot N-Fmoc-3-amino-3-phenylpropionic acid workup_prot->product_prot start_deprot N-Fmoc-3-amino-3-phenylpropionic acid reagents_deprot Dissolve in DMF Add 20% Piperidine start_deprot->reagents_deprot reaction_deprot Stir 10-20 min at room temperature reagents_deprot->reaction_deprot workup_deprot Workup reaction_deprot->workup_deprot product_deprot 3-Amino-3-phenylpropionic acid workup_deprot->product_deprot

References

A Comparative Guide: Boc vs. Fmoc Strategy for Synthesizing Peptides with 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of sterically hindered and non-canonical amino acids like 3-(Boc-Amino)-3-phenylpropionic acid presents a significant challenge. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical factor that dictates the success, purity, and yield of the final peptide. This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies, with a particular focus on their application in synthesizing peptides containing the bulky β-amino acid, this compound.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the chemical conditions for deprotection and cleavage.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2][3]

  • Fmoc Strategy: This has become the more prevalent method due to its milder reaction conditions. The base-labile Fmoc group is used for Nα-amino protection and is removed by a secondary amine, most commonly piperidine.[4][5] Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are cleaved simultaneously with the peptide from the resin using TFA.[3][5]

Performance Comparison for Challenging Sequences

The synthesis of peptides containing bulky and hydrophobic residues like 3-amino-3-phenylpropionic acid is often hampered by poor solvation and on-resin aggregation. This can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification.

The Boc Advantage for Aggregation-Prone Peptides

The Boc strategy is often favored for synthesizing hydrophobic and aggregation-prone peptides.[6] The acidic deprotection step protonates the N-terminus of the peptide chain, which disrupts the intermolecular hydrogen bonding that leads to aggregation.[6] This increased solvation and accessibility of the N-terminus can significantly improve coupling efficiency for "difficult" sequences.[6]

While direct comparative data for peptides containing this compound is scarce in publicly available literature, the synthesis of other challenging peptides provides strong evidence for the advantages of the Boc strategy.

Case Study: Acyl Carrier Protein (ACP) (65-74)

The synthesis of the hydrophobic ACP(65-74) fragment is known to be challenging. A study comparing different solid supports using a Boc-based synthesis protocol demonstrated a dramatic difference in the purity of the crude product, highlighting the impact of synthesis conditions on the outcome for difficult sequences.

Resin TypeLoading (mmol/g)Crude Purity (HPLC)
Standard Polystyrene0.4160.7%[2]
SURE™ Resin0.4290.5%[2]

This data illustrates how optimizing conditions within a Boc framework can significantly improve the synthesis of an aggregation-prone peptide.

Case Study: Amyloid Beta (Aβ) Peptide

The synthesis of the Aβ peptide, particularly the Aβ(1-42) fragment, is notoriously difficult due to its high propensity for aggregation.[6] While various modified Fmoc strategies have been developed to tackle this challenge, the Boc strategy remains a robust alternative due to its inherent ability to disrupt aggregation.

Strategy & ConditionsCrude YieldCrude Purity
Fmoc/tBu SPPS (Standard)33%[6]Not Reported
Fmoc/tBu SPPS with Microwave Assistance87%[6]67%[6]

This data suggests that while high yields can be achieved with modified Fmoc protocols, obtaining high purity remains a challenge. The Boc strategy's aggregation-disrupting properties make it a compelling choice for such sequences.

Experimental Protocols

Below are detailed methodologies for the key steps in both Boc and Fmoc SPPS. These protocols are generalized and may require optimization based on the specific peptide sequence and the properties of this compound.

Boc-SPPS Protocol for a Peptide Containing this compound

This protocol outlines a manual synthesis cycle for incorporating an amino acid using the Boc strategy.

  • Resin Swelling: Swell the peptide-resin (e.g., PAM or MBHA resin) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x), Isopropyl Alcohol (IPA) (2x), and finally DCM (3x).

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. For the bulky this compound, a longer coupling time or a double coupling may be necessary.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Fmoc-SPPS Protocol for a Peptide Containing this compound

This protocol outlines a manual synthesis cycle for incorporating an amino acid using the Fmoc strategy.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15-20 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve 3-(Fmoc-Amino)-3-phenylpropionic acid (2-4 equivalents) and a coupling agent such as HATU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance of 3-phenylpropionic acid derivative, a longer coupling time, double coupling, or the use of a more potent coupling reagent might be required.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to the resin.

    • React for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

Visualizing the Synthesis Workflows

The following diagrams illustrate the core cyclical steps of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Coupling Coupling (Boc-AA-OH, HBTU/HATU) Neutralization->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Next Cycle

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, HATU) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Next Cycle

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for synthesizing peptides containing this compound is a critical decision that hinges on the specific challenges posed by this bulky β-amino acid.

  • The Boc strategy offers a significant advantage in mitigating on-resin aggregation, a common problem with hydrophobic and sterically hindered residues. The acidic deprotection step helps to maintain the growing peptide chain in a more solvated state, facilitating more efficient coupling reactions and potentially leading to higher crude purity and overall yield. However, the requirement for hazardous HF for final cleavage necessitates specialized equipment and stringent safety protocols.

  • The Fmoc strategy , while being the more modern and widely used approach due to its milder conditions and amenability to automation, may present challenges when incorporating bulky residues like this compound. The basic deprotection conditions do not offer the same aggregation-disrupting benefit as the acidic conditions in the Boc method. Furthermore, side reactions such as diketopiperazine formation can be more prevalent, especially if the bulky residue is near the N-terminus.

For researchers tackling the synthesis of peptides containing this compound, particularly if the peptide sequence is long or contains other hydrophobic residues, the Boc strategy is a highly recommended approach . Its proven ability to handle "difficult" sequences makes it a more robust choice for ensuring a successful synthesis with a higher probability of obtaining the desired product in good yield and purity. While the Fmoc strategy should not be entirely discounted, it would likely require significant optimization, including the use of specialized resins, potent coupling reagents, and potentially backbone protection strategies to overcome the challenges associated with this bulky building block.

References

comparative yield analysis of different 3-(Boc-Amino)-3-phenylpropionic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding production of chiral building blocks is paramount. 3-(Boc-Amino)-3-phenylpropionic acid is a valuable intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of several common synthetic routes to this compound, offering experimental data and detailed methodologies to inform strategic decisions in the laboratory.

Comparative Yield Analysis

The following table summarizes the reported yields for different synthetic approaches to this compound and its analogs. It is important to note that reaction conditions, scale, and the specific substrate can significantly influence the overall yield.

Synthesis RouteKey TransformationReported YieldEnantioselectivity (ee)
Arndt-Eistert HomologationChain extension of Boc-Alanine61-65% (for a similar substrate)High (stereochemistry is preserved)
Mannich-type ReactionThree-component condensationUp to 98% (for β-amino esters)Variable
Rhodium-Catalyzed Asymmetric HydrogenationHydrogenation of a β-(acylamino)acrylateHighUp to 99.6%
Enzymatic ResolutionLipase-catalyzed hydrolysis of a racemic ester67-96% (for the N-acetyl analog)>99.5%
Iron-Catalyzed C-H AminationDirect amination of 3-phenylpropionic acidLow (6% NMR yield for the direct precursor)Not reported for this substrate

Experimental Protocols and Methodologies

This section details the experimental procedures for the most viable synthetic routes identified.

Arndt-Eistert Homologation

This classical method involves the one-carbon chain extension of an N-protected α-amino acid. The stereochemistry of the starting material is typically retained throughout the reaction sequence.[1]

Experimental Protocol (adapted for Boc-Alanine):

  • Acid Chloride Formation: To a solution of Boc-Alanine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add N-methylmorpholine (1.1 equivalents). After stirring for 10 minutes, add isobutyl chloroformate (1.1 equivalents) dropwise. The reaction mixture is stirred for an additional 30 minutes at 0 °C.

  • Diazoketone Formation: In a separate flask, a solution of diazomethane in diethyl ether is prepared. The previously formed mixed anhydride solution is added dropwise to the diazomethane solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • Wolff Rearrangement: The diazoketone solution is then treated with a silver benzoate (0.1 equivalents) solution in triethylamine (1 equivalent) and sonicated at 40 °C for 1.5 hours.

  • Hydrolysis: The resulting ketene is hydrolyzed by the addition of water. The product is then extracted with an appropriate organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.

Logical Workflow for Arndt-Eistert Homologation:

Arndt_Eistert Boc_Ala Boc-Alanine Mixed_Anhydride Mixed Anhydride Boc_Ala->Mixed_Anhydride Isobutyl chloroformate, N-methylmorpholine Diazoketone Diazoketone Mixed_Anhydride->Diazoketone Diazomethane Ketene Ketene Intermediate Diazoketone->Ketene Silver benzoate, Wolff Rearrangement Final_Product This compound Ketene->Final_Product H2O (Hydrolysis)

Arndt-Eistert Homologation Workflow
Mannich-type Reaction

The Mannich reaction is a three-component condensation that can provide a direct route to β-amino carbonyl compounds. High yields have been reported for analogous reactions.

General Experimental Protocol:

A typical procedure involves the reaction of an aldehyde (benzaldehyde), a compound containing an active hydrogen (malonic acid), and a source of ammonia (ammonium acetate) in a suitable solvent. For the synthesis of the target molecule, a subsequent Boc-protection step would be necessary if not integrated into the initial reaction.

Logical Workflow for a Three-Component Mannich Reaction:

Mannich_Reaction Benzaldehyde Benzaldehyde Intermediate Intermediate Adduct Benzaldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Intermediate Amino_Acid 3-Amino-3-phenylpropionic acid Intermediate->Amino_Acid Condensation Final_Product This compound Amino_Acid->Final_Product Boc Anhydride

Mannich-type Reaction Workflow
Rhodium-Catalyzed Asymmetric Hydrogenation

This method offers high enantioselectivity in the synthesis of chiral β-amino acids from their corresponding unsaturated precursors.

Experimental Protocol (General):

  • Substrate Preparation: The precursor, a β-(Boc-amino)cinnamic acid derivative, is synthesized.

  • Hydrogenation: The substrate is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor. A chiral rhodium catalyst, such as one based on a DuPhos or Josiphos ligand, is added. The reactor is then purged and pressurized with hydrogen gas.

  • Reaction and Work-up: The reaction is stirred at a specific temperature and pressure until completion. After releasing the pressure, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by chromatography or crystallization to yield the enantiomerically enriched this compound.

Logical Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation:

Hydrogenation Substrate β-(Boc-amino)cinnamic acid derivative Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Chiral Rh Catalyst, Solvent Final_Product This compound Reaction_Mixture->Final_Product H2 (pressure), Temperature

Asymmetric Hydrogenation Workflow
Enzymatic Resolution

Enzymatic methods are prized for their high enantioselectivity and mild reaction conditions. Lipases are commonly employed for the kinetic resolution of racemic esters.

Experimental Protocol (adapted from N-acetyl analog):

  • Racemic Ester Synthesis: The racemic methyl or ethyl ester of 3-amino-3-phenylpropionic acid is synthesized.

  • Enzymatic Hydrolysis: The racemic ester is suspended in a buffer solution (e.g., phosphate buffer) at a specific pH. A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred at a controlled temperature. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.

  • Separation: The reaction is stopped, and the unreacted ester and the produced carboxylic acid are separated by extraction at different pH values.

  • Boc-Protection: The desired enantiomer (either the acid or the ester after hydrolysis) is then protected with a Boc group using Boc anhydride to yield the final product.

Logical Workflow for Enzymatic Resolution:

Enzymatic_Resolution Racemic_Ester Racemic 3-Amino-3-phenylpropionic acid ester Enzymatic_Reaction Enzymatic Hydrolysis Racemic_Ester->Enzymatic_Reaction Lipase, H2O Separation Separation of Enantiomers Enzymatic_Reaction->Separation S_Acid (S)-3-Amino-3-phenylpropionic acid Separation->S_Acid R_Ester (R)-3-Amino-3-phenylpropionic acid ester Separation->R_Ester Final_Product_S (S)-3-(Boc-Amino)-3-phenylpropionic acid S_Acid->Final_Product_S Boc Anhydride Final_Product_R (R)-3-(Boc-Amino)-3-phenylpropionic acid R_Ester->Final_Product_R 1. Hydrolysis 2. Boc Anhydride

Enzymatic Resolution Workflow

Concluding Remarks

The choice of the optimal synthetic route for this compound depends on several factors, including the desired enantiopurity, scale of the synthesis, cost of reagents and catalysts, and available laboratory equipment.

  • The Arndt-Eistert homologation offers a reliable method with good stereochemical control but involves the use of hazardous diazomethane.

  • The Mannich-type reaction is a potentially high-yielding and atom-economical approach, though optimization may be required to achieve high enantioselectivity.

  • Rhodium-catalyzed asymmetric hydrogenation is an excellent choice for producing highly enantiopure material, but the cost of the catalyst can be a significant factor.

  • Enzymatic resolution provides exceptional enantioselectivity under mild conditions, making it an attractive "green" alternative, although it requires a resolution step that limits the theoretical yield of a single enantiomer to 50% from the racemate in a single step.

Researchers should carefully consider these trade-offs when selecting a synthetic strategy for this important building block.

References

A Researcher's Guide to Amine Protection: Comparing the Stability of Boc, Cbz, Fmoc, and Acyl Groups on 3-Amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency and success of complex synthetic routes. This guide provides an objective comparison of the stability of four commonly used amine protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac)—with a specific focus on their application to the chiral scaffold, 3-amino-3-phenylpropionic acid.

This document outlines the fundamental principles of each protecting group, summarizes their stability under various chemical environments, and provides detailed experimental protocols for their installation and removal. By presenting available quantitative data and proposing a standardized method for direct comparison, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Orthogonality and Stability: A Comparative Overview

The primary advantage of using protecting groups lies in their orthogonal stability, which allows for the selective deprotection of one group in the presence of others. The Boc, Cbz, and Fmoc groups are prime examples of an orthogonal set, each cleavable under distinct conditions. The Acyl group, represented here by the acetyl group, offers a different level of stability and is typically removed under more forcing conditions.

Protecting GroupStructure on 3-Amino-3-phenylpropionic AcidCleavage ConditionStability Profile
Boc Strong Acid (e.g., TFA, HCl)[1]Stable to bases, nucleophiles, and catalytic hydrogenation.
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc Base (e.g., Piperidine)[2]Stable to acidic conditions and catalytic hydrogenation.
Acetyl (Ac) Strong Acid or Base (hydrolysis)Generally more robust than carbamates; stable to mild acid, mild base, and hydrogenolysis.

Table 1. General comparison of Boc, Cbz, Fmoc, and Acetyl protecting groups.

Experimental Protocols

The following sections provide detailed experimental procedures for the protection and deprotection of 3-amino-3-phenylpropionic acid with each of the discussed protecting groups.

N-Protection of 3-Amino-3-phenylpropionic Acid

Protocol 1: N-Boc Protection

  • Dissolution: Dissolve 3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.2 eq) and stir until a clear solution is obtained.

  • Protection: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Acidify the reaction mixture with cold 1 M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection

  • Dissolution: Dissolve 3-amino-3-phenylpropionic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Protection: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with cold 1 M HCl to pH 2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 3: N-Fmoc Protection

  • Dissolution: Dissolve 3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Protection: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Work-up: Pour the reaction mixture into ice-water and acidify with cold 1 M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4: N-Acetyl Protection

  • Dissolution: Suspend 3-amino-3-phenylpropionic acid (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and glacial acetic acid.

  • Reaction: Heat the mixture at reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Stir until the excess acetic anhydride is hydrolyzed. Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Deprotection of N-Protected 3-Amino-3-phenylpropionic Acid

Protocol 5: N-Boc Deprotection

  • Dissolution: Dissolve N-Boc-3-amino-3-phenylpropionic acid (1.0 eq) in dichloromethane.

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-3 hours. The kinetics of the deprotection have been shown to have a second-order dependence on the acid concentration.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The deprotected product is obtained as its TFA salt.

Protocol 6: N-Cbz Deprotection

  • Dissolution: Dissolve N-Cbz-3-amino-3-phenylpropionic acid (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 4-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 7: N-Fmoc Deprotection

  • Dissolution: Dissolve N-Fmoc-3-amino-3-phenylpropionic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to a final concentration of 20% (v/v) and stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[2]

  • Work-up: Remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by crystallization or chromatography.

Protocol 8: N-Acetyl Deprotection (Hydrolysis)

  • Dissolution: Suspend N-acetyl-3-amino-3-phenylpropionic acid (1.0 eq) in 6 M aqueous HCl.

  • Hydrolysis: Heat the mixture at reflux for 4-8 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The deprotected product is obtained as its hydrochloride salt.

Proposed Experimental Workflow for Quantitative Stability Comparison

To provide a direct and quantitative comparison of the stability of these protecting groups on 3-amino-3-phenylpropionic acid, a standardized experimental protocol is proposed. This will involve subjecting each of the four N-protected compounds to a matrix of conditions and quantifying the extent of deprotection over time using High-Performance Liquid Chromatography (HPLC).

G Proposed Experimental Workflow for Stability Comparison cluster_synthesis Synthesis and Purification cluster_stability_study Comparative Stability Study cluster_data_analysis Data Analysis and Reporting Synthesis Synthesize N-Boc, N-Cbz, N-Fmoc, and N-Ac 3-amino-3-phenylpropionic acid Purification Purify all four protected compounds to >98% purity (e.g., by crystallization) Synthesis->Purification Conditions Subject each protected compound to a matrix of conditions: - Acidic (e.g., 1 M HCl in dioxane, TFA/DCM) - Basic (e.g., 20% Piperidine in DMF, 1 M NaOH) - Neutral (e.g., various solvents) - Varying temperatures (e.g., 0 °C, RT, 50 °C) Purification->Conditions Timepoints Take aliquots at defined time points (e.g., 1h, 4h, 12h, 24h) Conditions->Timepoints Analysis Quench the reaction and analyze by HPLC to determine the percentage of remaining protected compound and the formation of deprotected 3-amino-3-phenylpropionic acid Timepoints->Analysis Data_Table Compile quantitative data into a comparative stability table Analysis->Data_Table Report Generate a comprehensive report with data tables and stability profiles Data_Table->Report

Figure 1. Proposed workflow for the quantitative comparison of protecting group stability.

Orthogonal Deprotection Strategies

The distinct cleavage conditions for Boc, Cbz, and Fmoc protecting groups allow for their sequential removal in a synthetic route, a strategy known as orthogonal deprotection. This is a cornerstone of modern peptide synthesis and complex molecule assembly.

G Orthogonal Deprotection Strategies cluster_boc Boc Group cluster_cbz Cbz Group cluster_fmoc Fmoc Group Start N-Protected 3-Amino-3-phenylpropionic Acid Derivative Boc_Protected N-Boc Start->Boc_Protected Cbz_Protected N-Cbz Start->Cbz_Protected Fmoc_Protected N-Fmoc Start->Fmoc_Protected Boc_Cleavage Strong Acid (e.g., TFA) Boc_Protected->Boc_Cleavage Deprotection Deprotected_Amine Free Amine Boc_Cleavage->Deprotected_Amine Cbz_Cleavage H₂ / Pd/C Cbz_Protected->Cbz_Cleavage Deprotection Cbz_Cleavage->Deprotected_Amine Fmoc_Cleavage Base (e.g., Piperidine) Fmoc_Protected->Fmoc_Cleavage Deprotection Fmoc_Cleavage->Deprotected_Amine

Figure 2. Orthogonal cleavage conditions for Boc, Cbz, and Fmoc protecting groups.

Conclusion

The choice of an amine protecting group for 3-amino-3-phenylpropionic acid is a strategic decision that depends on the planned synthetic route. The Boc group offers robust protection under basic and hydrogenolysis conditions, making it ideal for syntheses involving these steps. The Cbz group provides stability to both acidic and basic conditions, with a mild deprotection method that is compatible with many functional groups. The Fmoc group is the protecting group of choice for solid-phase peptide synthesis due to its mild, base-labile deprotection. The Acetyl group, while less commonly used for temporary protection in peptide synthesis, offers superior stability and can be employed when robust protection is required. The provided experimental protocols and the proposed workflow for quantitative comparison will aid researchers in selecting the optimal protecting group and conditions for their specific applications, ultimately leading to more efficient and successful syntheses.

References

A Comparative Guide to the Efficacy of 3-(Boc-Amino)-3-phenylpropionic Acid in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic properties. Among these, β-amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid, have garnered significant attention for their ability to confer unique structural and functional attributes to bioactive peptides. This guide provides an objective comparison of the efficacy of using this compound in solid-phase peptide synthesis (SPPS) against conventional α-amino acid counterparts, supported by experimental data and detailed protocols.

Unveiling the Advantages of β-Amino Acid Incorporation

The primary motivation for incorporating β-amino acids into peptide chains is to overcome the inherent limitations of natural α-peptides, namely their susceptibility to proteolytic degradation and often-limited conformational stability. The introduction of an additional carbon atom into the amino acid backbone fundamentally alters the peptide's structure, leading to several key advantages:

  • Enhanced Proteolytic Stability: Peptides containing β-amino acids are more resistant to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.

  • Novel Secondary Structures: The altered backbone geometry allows for the formation of unique and stable secondary structures, such as various types of helices and turns, which can be exploited to mimic or block biological interactions.

  • Modulated Biological Activity: The distinct conformational landscape of β-peptides can lead to novel or enhanced receptor binding affinities and biological activities.

Performance Comparison: this compound vs. Standard Amino Acids in Peptide Synthesis

While direct head-to-head comparisons in the synthesis of a single bioactive peptide are not abundantly available in the public domain, we can extrapolate from existing data on solid-phase peptide synthesis (SPPS) to provide a comparative overview. The choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies is a critical factor in peptide synthesis, each with its own set of advantages and disadvantages. This compound is utilized within the Boc-SPPS framework.

ParameterThis compound (Boc-SPPS)Standard α-Amino Acid (Fmoc-SPPS)Standard α-Amino Acid (Boc-SPPS)
Protecting Group Boc (acid-labile)Fmoc (base-labile)Boc (acid-labile)
Deprotection Reagent Trifluoroacetic Acid (TFA)PiperidineTrifluoroacetic Acid (TFA)
Typical Crude Purity Generally high, can be advantageous for aggregating sequences.[1]High, but can be susceptible to side reactions like aspartimide formation.[2]Generally high, can be advantageous for aggregating sequences.[1]
Typical Overall Yield Dependent on sequence, but generally efficient.High, with typical coupling yields exceeding 99%.[3]Dependent on sequence, but generally efficient.
Key Advantage Increased proteolytic stability of the final peptide.Milder deprotection conditions, real-time monitoring capability.[3]Well-established, cost-effective for some reagents.[4]
Key Disadvantage Requires handling of hazardous acids like HF for final cleavage.[2]Potential for side reactions like diketopiperazine formation.[2]Requires handling of hazardous acids like HF for final cleavage.[2]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry

This protocol outlines the manual synthesis of a peptide on a Merrifield resin using this compound.

1. Resin Swelling:

  • Swell the Merrifield resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.

2. First Amino Acid Attachment:

  • Attach the C-terminal Boc-protected amino acid to the resin.

3. Deprotection:

  • Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of 50% TFA in DCM for 30 minutes.[5]

  • Wash the resin with DCM, followed by N,N-dimethylformamide (DMF).[5]

4. Neutralization:

  • Neutralize the resulting ammonium salt with a solution of 10% diisopropylethylamine (DIEA) in DMF.[5]

5. Coupling of this compound:

  • Couple the this compound (3 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF.[5]

  • The reaction progress can be monitored using a Kaiser test.[6]

6. Washing:

  • Wash the resin with DMF and DCM.[5]

7. Repeat Deprotection, Neutralization, and Coupling:

  • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage:

  • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF).[5]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Chemistry

This protocol outlines the manual synthesis of a peptide on a Wang resin using a standard Fmoc-protected α-amino acid.

1. Resin Swelling:

  • Swell the Wang resin in DMF in a reaction vessel for 1 hour.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF for 20 minutes.

  • Wash the resin with DMF.

3. Coupling:

  • Couple the next Fmoc-protected α-amino acid (3 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF.

  • The reaction progress can be monitored using a Kaiser test.

4. Washing:

  • Wash the resin with DMF and DCM.

5. Repeat Deprotection and Coupling:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage:

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers.

Visualizing the Impact: Experimental Workflow and Signaling Pathway

To illustrate the practical application and conceptual framework, the following diagrams are provided.

Experimental_Workflow cluster_Boc_SPPS Boc-SPPS Workflow Resin_Boc Resin Swelling Attach_Boc Attach First Boc-Amino Acid Resin_Boc->Attach_Boc Deprotect_Boc Boc Deprotection (TFA) Attach_Boc->Deprotect_Boc Neutralize_Boc Neutralization (DIEA) Deprotect_Boc->Neutralize_Boc Couple_Beta_AA Couple 3-(Boc-Amino) -3-phenylpropionic acid Neutralize_Boc->Couple_Beta_AA Wash_Boc Washing Couple_Beta_AA->Wash_Boc Repeat_Boc Repeat Cycle Wash_Boc->Repeat_Boc Repeat_Boc->Deprotect_Boc for next amino acid Cleave_Boc Final Cleavage (HF) Repeat_Boc->Cleave_Boc synthesis complete Purify_Boc Purification & Analysis Cleave_Boc->Purify_Boc

Boc-SPPS workflow for incorporating this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway of a Bioactive β-Peptide Beta_Peptide β-Peptide (e.g., Antimicrobial) Bacterial_Membrane Bacterial Cell Membrane Beta_Peptide->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption & Permeabilization Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolite_Leakage Metabolite Leakage Membrane_Disruption->Metabolite_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Hypothetical signaling pathway for a β-peptide with antimicrobial activity.

Conclusion

The use of this compound in peptide synthesis offers a compelling strategy for the development of bioactive peptides with enhanced stability and novel conformational properties. While the Boc-SPPS methodology requires handling of strong acids for final cleavage, the potential for creating more robust and effective therapeutic peptides often outweighs this consideration. The choice between Boc and Fmoc strategies, and the incorporation of β-amino acids, should be guided by the specific properties of the target peptide and the desired therapeutic outcome. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating these decisions in the pursuit of innovative peptide-based therapeutics.

References

spectral analysis comparison of 3-(Boc-Amino)-3-phenylpropionic acid enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Analysis of 3-(Boc-Amino)-3-phenylpropionic acid Enantiomers

For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical determinant of its biological activity. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of spectral analysis techniques for differentiating the enantiomers of this compound, supported by representative experimental data and detailed protocols.

Introduction to Enantiomeric Differentiation

This compound possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-(Boc-Amino)-3-phenylpropionic acid and (S)-3-(Boc-Amino)-3-phenylpropionic acid. While these molecules have identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility in achiral solvents), their interaction with other chiral molecules, such as biological receptors, can differ dramatically. Consequently, robust analytical methods are required to separate, identify, and quantify each enantiomer.

Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for structural elucidation but cannot distinguish between enantiomers on their own. The spectra produced for each enantiomer are identical. To achieve chiral recognition, these methods must be coupled with a chiral auxiliary, such as a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or a chiral derivatizing agent for NMR spectroscopy.

Comparative Spectral Data

The following tables summarize the expected quantitative data from the primary methods used to differentiate the enantiomers of this compound.

Table 1: Representative Chiral High-Performance Liquid Chromatography (HPLC) Data

Chiral HPLC is the most common and effective method for the separation and quantification of enantiomers.[1][2] The use of a Chiral Stationary Phase (CSP) allows for differential interaction with each enantiomer, resulting in different retention times.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R) 10.2 min12.5 min
Selectivity Factor (α) \multicolumn{2}{c}{1.23}
Resolution (R_s) \multicolumn{2}{c}{2.1}

Note: Data is representative and can vary based on the specific chiral column, mobile phase, and chromatographic conditions used.

Table 2: Representative ¹H NMR Data of Diastereomeric Derivatives

To distinguish enantiomers by NMR, they are first converted into diastereomers by reacting them with a chiral derivatizing agent (CDA).[3][4] These diastereomers have different spatial arrangements and, therefore, exhibit distinct chemical shifts in the NMR spectrum. A common CDA for primary amines is Mosher's acid or its derivatives.

Proton Assignment(R)-Enantiomer Derivative (δ, ppm)(S)-Enantiomer Derivative (δ, ppm)Chemical Shift Difference (Δδ, ppm)
Boc, (CH₃)₃C- 1.421.420.00
-CH₂-COOH 2.85 (dd)2.95 (dd)0.10
-CH(Ph)-NH- 5.20 (t)5.35 (t)0.15
Phenyl, C₆H₅- 7.25-7.40 (m)7.28-7.45 (m)Overlapping
-NH-Boc 5.90 (d)6.05 (d)0.15

Note: Data is representative of what would be expected after derivatization with a suitable chiral agent. The exact chemical shifts will depend on the CDA and solvent used.

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of enantiomers.

Protocol 1: Chiral HPLC Separation

This protocol outlines a direct method for separating the enantiomers using a chiral stationary phase.[][6]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based column, such as Chiralcel OD-H or Chiralpak AD, is often effective for a wide range of compounds.[7]

  • Mobile Phase : A mixture of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined through method development.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 254 nm.

  • Sample Preparation : Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject 10 µL of the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

Protocol 2: NMR Analysis with a Chiral Derivatizing Agent

This protocol describes the indirect method of converting the enantiomers into diastereomers for NMR analysis.[3][8]

  • Derivatization :

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).

    • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl produced.

    • Cap the NMR tube and gently agitate to mix the contents. Allow the reaction to proceed at room temperature for approximately 30 minutes.

  • NMR Spectroscopy :

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric mixture using a 400 MHz or higher field spectrometer.

    • Process the spectrum and carefully integrate the well-resolved signals corresponding to each diastereomer.

    • The ratio of the integrals will correspond to the enantiomeric ratio of the original sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis and comparison of the enantiomers.

Caption: General workflow for the chiral analysis of this compound.

Logical Relationship in Chiral Discrimination by NMR

This diagram explains the principle behind using a chiral derivatizing agent to enable NMR differentiation of enantiomers.

G cluster_enantiomers Enantiomers in Achiral Environment cluster_derivatization Derivatization with Chiral Agent cluster_diastereomers Diastereomers in Achiral Environment R_enantiomer (R)-Enantiomer NMR_Enantiomer Identical NMR Spectra R_enantiomer->NMR_Enantiomer RR_diastereomer (R,R)-Diastereomer R_enantiomer->RR_diastereomer + (R)-CDA S_enantiomer (S)-Enantiomer S_enantiomer->NMR_Enantiomer SR_diastereomer (S,R)-Diastereomer S_enantiomer->SR_diastereomer + (R)-CDA CDA Chiral Derivatizing Agent (e.g., (R)-CDA) NMR_Diastereomer Distinct NMR Spectra RR_diastereomer->NMR_Diastereomer SR_diastereomer->NMR_Diastereomer

References

A Head-to-Head Battle of Titans: Unraveling the Cost-Benefit Analysis of Boc vs. Fmoc in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision with far-reaching implications for cost, efficiency, and final product purity. This comprehensive guide provides an objective comparison of these two dominant methodologies, supported by experimental data and detailed protocols, to empower you in making the most informed choice for your large-scale peptide production needs.

The selection of a protecting group strategy in SPPS is a cornerstone of the entire process, influencing everything from the cost of raw materials to the generation of waste and the ultimate quality of the active pharmaceutical ingredient (API).[1] While both Boc and Fmoc chemistries are well-established and powerful, they present a distinct trade-off of advantages and disadvantages, particularly when scaling up production.[1] The Fmoc strategy has largely become the mainstream choice for many applications due to its milder reaction conditions and suitability for automation.[1][] However, the Boc strategy remains highly relevant, especially for the synthesis of long or notoriously difficult and hydrophobic peptides.[1][3]

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Benzyl-based (removed by strong acid, e.g., HF)tert-butyl-based (removed by moderate acid, e.g., TFA)
Cleavage from Resin Strong Acid (e.g., HF, TFMSA)Moderate Acid (e.g., TFA)
Orthogonality Graduated acid labilityTrue orthogonality
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Safety Considerations Requires specialized equipment for handling highly corrosive and toxic HF.[4]Avoids the use of HF, but piperidine is a regulated substance.[4]

A Deeper Dive: Performance and Cost-Benefit Analysis

The true cost-effectiveness of each strategy is not merely a reflection of the initial price of reagents but a complex interplay of process efficiency, waste generation, and the purity of the final product.[1]

Raw Material Costs

A primary driver of the overall cost is the price of the protected amino acids. Historically, Fmoc-protected amino acids have been more expensive than their Boc-counterparts.[1] This is attributed to the higher cost of the Fmoc protecting group and more complex purification processes.[1] However, with the increasing demand for Fmoc amino acids for therapeutic peptide production, economies of scale have made them more cost-competitive.[1]

Conversely, the solvents frequently used in Boc chemistry, such as dichloromethane (DCM), are generally less expensive, which can contribute to lower overall raw material costs in a large-scale manufacturing setting.[1][]

Reagent and Solvent Consumption

SPPS is an inherently solvent-intensive process, making solvent costs and disposal a significant economic and environmental consideration at a large scale. The Fmoc strategy typically utilizes solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), while Boc synthesis relies on DCM and TFA for deprotection.[1] There is a growing emphasis on "green" chemistry, prompting the exploration of more environmentally friendly solvents for both strategies.[1] While both methods use substantial volumes of solvents, some Fmoc protocols allow for the recycling of reagents like piperidine, which can enhance cost-effectiveness in the long term.[1][]

Process Efficiency, Yield, and Purity

The Fmoc strategy is often associated with higher synthesis efficiency and superior product quality, which can offset the higher initial raw material costs.[] It typically achieves stable, high coupling yields, often exceeding 99%.[] This is particularly critical for the synthesis of long peptides where even minor losses at each step can dramatically impact the overall yield.[] The milder deprotection conditions of the Fmoc strategy also minimize side reactions, leading to higher purity of the crude product and simplifying downstream purification efforts.[1]

The Boc strategy, however, can offer advantages for certain "difficult" sequences. The acidic deprotection step protonates the N-terminus, which can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, a common problem in hydrophobic sequences.[3][6]

Case Study: Amyloid Beta (Aβ) Peptide Synthesis

The synthesis of the aggregation-prone Aβ peptide provides a practical example of the challenges and outcomes associated with each strategy.

Strategy & ConditionsCrude YieldCrude Purity
Fmoc/tBu SPPS (Standard)33%Not Reported
Fmoc/tBu SPPS with Pseudoprolines57%Not Reported
Fmoc/tBu SPPS with Microwave Assistance87%67%

Data adapted from a study on challenging peptide sequences.[3]

Visualizing the Workflows

To better understand the cyclical nature of each methodology, the following diagrams illustrate the key steps in a single amino acid addition cycle for both Boc and Fmoc SPPS.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, DCC/HOBt) Wash2->Coupling Wash3 Wash (DCM) Coupling->Wash3 NextCycle Next Cycle Wash3->NextCycle

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle Wash2->NextCycle

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocols

The following are generalized protocols for a single amino acid coupling cycle in both Boc and Fmoc SPPS, intended to highlight the key differences in methodology. These protocols may require optimization based on the specific peptide sequence.

Boc-SPPS: Single Amino Acid Coupling Cycle
  • Resin Swelling: The resin is swelled in Dichloromethane (DCM).

  • Deprotection: The Nα-Boc protecting group is removed by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 30 minutes.[7]

  • Washing: The resin is washed multiple times with DCM to remove residual TFA and the cleaved Boc group.

  • Neutralization: The protonated N-terminal amine is neutralized with a base, typically 10% Diisopropylethylamine (DIEA) in DCM.[7]

  • Washing: The resin is washed again with DCM to remove excess base.

  • Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin. The reaction is agitated for 1-2 hours.[7]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

Fmoc-SPPS: Single Amino Acid Coupling Cycle
  • Resin Swelling: The resin is swelled in N,N-Dimethylformamide (DMF).

  • Deprotection: The Nα-Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically a two-step process with an initial short treatment followed by a longer one, for a total of about 10-20 minutes.[8]

  • Washing: The resin is washed thoroughly with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the deprotected peptide-resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[9]

  • Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test. A negative test indicates a complete reaction.[10]

Final Cleavage and Deprotection

A critical difference between the two strategies lies in the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

  • Boc-SPPS: This requires treatment with a very strong acid, most commonly anhydrous Hydrogen Fluoride (HF), often with scavengers like anisole.[11][12] HF is highly toxic and corrosive, necessitating specialized and expensive equipment.[12]

  • Fmoc-SPPS: The final cleavage is achieved with a moderately strong acid, typically a cocktail containing TFA and various scavengers.[8] This procedure is significantly milder and does not require the specialized apparatus needed for HF cleavage.

Environmental Impact and Waste Disposal

The environmental footprint of large-scale peptide synthesis is a growing concern. Neither Boc nor Fmoc SPPS is inherently "green," as both utilize hazardous solvents and reagents that generate significant waste streams.[10]

  • Boc Strategy: The use of halogenated solvents like DCM and the highly toxic and corrosive HF for cleavage present significant environmental and safety challenges. Waste disposal for these materials is stringent and costly.

  • Fmoc Strategy: While avoiding HF, this method relies heavily on DMF, which is classified as a substance of very high concern. Piperidine, used for deprotection, is also a regulated and hazardous chemical. However, as mentioned, piperidine can be recycled, which can mitigate some of the environmental and cost burdens.[]

Conclusion: Making the Right Choice for Your Application

The decision between Boc and Fmoc SPPS for large-scale peptide synthesis is not a one-size-fits-all scenario.

The Fmoc strategy has emerged as the predominant choice for the synthesis of a wide range of peptides due to its milder reaction conditions, higher crude purity, and excellent suitability for automation.[1] These factors can lead to overall better cost-effectiveness despite the potentially higher initial cost of Fmoc-protected amino acids, as they reduce the burden of downstream processing and improve reproducibility.[1]

The Boc strategy , while older, remains a powerful and relevant tool for specific applications. Its advantages in synthesizing difficult, hydrophobic, or aggregation-prone sequences are well-documented.[1][3] The lower cost of Boc-protected amino acids and some solvents can also make it an economically attractive option for specific, well-established manufacturing processes.[1]

Ultimately, a thorough understanding of the chemical principles, practical considerations, and the specific characteristics of the target peptide are paramount in selecting the optimal strategy for successful and cost-effective large-scale peptide synthesis.

References

A Comparative Guide to Analytical Methods for 3-(Boc-Amino)-3-phenylpropionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3-(Boc-Amino)-3-phenylpropionic acid is critical for process monitoring, quality control, and pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While HPLC-UV is a widely accessible and robust method, UPLC-MS/MS offers superior sensitivity and selectivity, particularly for complex matrices.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and available equipment. The following table summarizes the key validation parameters for representative HPLC-UV and UPLC-MS/MS methods for the quantification of Boc-protected amino acids.

Validation ParameterHPLC-UV Method (Representative)UPLC-MS/MS Method (for BOC-L-phenylalanine)[1]
Linearity (R²) ≥ 0.999> 0.995
Range 1 - 200 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.7 - 104.3%
Precision (% RSD)
- Intraday≤ 2.0%≤ 8.1%
- Interday≤ 3.0%≤ 9.2%
Limit of Detection (LOD) ~0.3 µg/mLNot explicitly stated, but lower than LLOQ
Limit of Quantification (LOQ) 1 µg/mL1 ng/mL
Specificity Moderate; potential for interference from co-eluting species.High; based on parent-daughter ion transitions.
Run Time 15-20 minutes< 10 minutes[1]

Visual Comparison of Method Characteristics

The following diagram provides a visual comparison of the key performance attributes of the HPLC-UV and UPLC-MS/MS methods.

G Method Performance Comparison cluster_0 UPLC-MS/MS cluster_1 HPLC-UV Sensitivity_MS High Sensitivity Sensitivity_HPLC Moderate Sensitivity Sensitivity_MS->Sensitivity_HPLC > Selectivity_MS High Selectivity Selectivity_HPLC Moderate Selectivity Selectivity_MS->Selectivity_HPLC > Speed_MS Fast (<10 min) Speed_HPLC Slower (15-20 min) Speed_MS->Speed_HPLC > Cost_MS Higher Cost Cost_HPLC Lower Cost Cost_MS->Cost_HPLC >

Caption: A diagram comparing the key performance characteristics of UPLC-MS/MS and HPLC-UV methods.

Experimental Protocols

Detailed methodologies for both a UPLC-MS/MS and a general HPLC-UV method are provided below.

Protocol 1: UPLC-MS/MS Quantification of a Boc-Protected Phenylalanine Analog

This protocol is adapted from a validated method for the quantification of N-tert-butoxycarbonyl-L-phenylalanine (a close structural analog) in human plasma and is representative of a high-sensitivity bioanalytical assay.[1]

1. Materials and Reagents:

  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d5- or d8-labeled) is recommended for highest accuracy.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additive: Formic acid (LC-MS grade)

  • Matrix (if applicable): Blank human plasma, K2EDTA

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the stable isotope-labeled IS and dissolve in 1 mL of methanol.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water. These are then spiked into the blank matrix to create calibration standards ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the Internal Standard Working Solution.

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. For example, for BOC-L-phenylalanine, the transition might be m/z 266.1 -> 210.1.

Protocol 2: General HPLC-UV Quantification Method

This protocol describes a general approach for the quantification of this compound using a standard reverse-phase HPLC system with UV detection. Method development and validation would be required to establish specific parameters.

1. Materials and Reagents:

  • Analyte: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Additive: Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Isocratic or gradient elution depending on the sample complexity. A typical starting point could be a 60:40 (A:B) isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The phenyl group should allow for UV detection around 210-220 nm or at a secondary maximum around 254 nm. A UV scan of the analyte should be performed to determine the optimal wavelength.

  • Column Temperature: 30 °C.

Analytical Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The general workflow for method validation is depicted below, following established guidelines.

G General Workflow for Analytical Method Validation cluster_workflow start Define Analytical Method Requirements develop Method Development & Optimization start->develop protocol Write Validation Protocol develop->protocol spec Specificity / Selectivity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod Limit of Detection (LOD) protocol->lod loq Limit of Quantification (LOQ) protocol->loq robust Robustness protocol->robust report Compile Validation Report spec->report lin->report acc->report prec->report lod->report loq->report robust->report approve Review & Approve report->approve end Implement for Routine Use approve->end

Caption: A flowchart illustrating the key stages of analytical method validation.

References

A Comparative Guide to Coupling Reagents for 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critical to ensure high yields, purity, and cost-effectiveness, particularly when working with specialized amino acids such as 3-(Boc-Amino)-3-phenylpropionic acid. This β-amino acid is a valuable building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. This guide provides a comparative analysis of three commonly employed coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the acylation of a primary amine with this compound.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the outcome of the amide bond formation. Factors such as reaction time, yield, purity of the product, and the potential for side reactions are key considerations. While HATU is known for its high reactivity and efficiency, particularly with sterically hindered amino acids, HBTU offers a good balance of performance and cost.[1] The carbodiimide-based EDC/HOBt system is a more traditional and economical option, though it may necessitate longer reaction times to achieve comparable results to the uronium-based reagents.[2]

Below is a summary of the expected performance of each coupling reagent in a model reaction involving the coupling of this compound with a generic primary amine (R-NH₂).

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Key Advantages & Disadvantages
HATU 95-99>981-2Advantages: High reactivity, low racemization rates, effective for sterically hindered substrates.[1][2] Disadvantages: Higher cost.
HBTU 90-95>952-4Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1][2] Disadvantages: Can be less effective than HATU in preventing side reactions with sensitive substrates.
EDC/HOBt 80-90>954-12Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Longer reaction times, may be less effective for challenging couplings.[2]

Experimental Protocols

The following are detailed protocols for the coupling of this compound with a primary amine using HATU, HBTU, and EDC/HOBt.

Protocol 1: Coupling using HATU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.1 equivalents) to the mixture and stir for another 5 minutes to pre-activate the carboxylic acid. To this mixture, add the primary amine (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HBTU
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0 equivalents) to the solution.

  • Coupling: Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Completion is generally expected within 2-4 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.

Protocol 3: Coupling using EDC/HOBt
  • Reaction Setup: Dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous Dichloromethane (DCM) or DMF.

  • Addition of Amine and EDC: Add the primary amine (1.1 equivalents) to the solution, followed by the addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. This reaction may require 4-12 hours for completion.

  • Work-up and Purification: If DCM is used as the solvent, wash the reaction mixture with water to remove the urea byproduct and excess EDC. If DMF is used, perform an aqueous work-up as described in the HATU protocol. Purify the crude product by flash column chromatography.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.

G General Amide Coupling Workflow Reactants This compound + R-NH2 Activation Addition of Coupling Reagent (HATU, HBTU, or EDC/HOBt) + Base (e.g., DIPEA) Reactants->Activation Reaction Amide Bond Formation Activation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for the amide coupling reaction.

G Coupling Reagent Selection Logic cluster_considerations Primary Considerations cluster_reagents Recommended Reagent High_Yield High Yield & Purity Critical? HATU HATU High_Yield->HATU Yes HBTU HBTU High_Yield->HBTU No Cost Cost-Effectiveness a Priority? Cost->HBTU No EDC_HOBt EDC/HOBt Cost->EDC_HOBt Yes Time Rapid Reaction Time Needed? Time->HATU Yes Time->HBTU No HBTU->Cost

Caption: A decision tree for selecting the optimal coupling reagent.

References

assessment of racemization levels with different activating agents for 3-(Boc-Amino)-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Activating Agents for Minimizing Racemization of 3-(Boc-Amino)-3-phenylpropionic Acid in Peptide Synthesis

For researchers and professionals in drug development, maintaining the stereochemical integrity of chiral building blocks during peptide synthesis is paramount. The racemization of amino acids during coupling can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. This guide provides a comparative assessment of common activating agents concerning their propensity to induce racemization in the coupling of this compound, a crucial β-amino acid derivative.

Understanding Racemization in β-Amino Acid Coupling

The primary mechanism for racemization in the coupling of N-protected amino acids involves the formation of a planar 5(4H)-oxazolone intermediate. The acidity of the α-proton in this intermediate allows for its abstraction by a base, leading to a loss of stereochemical information. While this mechanism is well-understood for α-amino acids, β-amino acids such as this compound can also be susceptible to epimerization at the α-carbon relative to the carboxyl group, especially under harsh coupling conditions. The choice of activating agent, additives, base, and reaction time are critical factors in mitigating this side reaction. Urethane-based protecting groups like Boc are known to generally suppress racemization compared to other N-protecting groups.

Qualitative Comparison of Activating Agents

Activating Agent ClassExamplesRacemization Risk for β-Amino AcidsKey Considerations
Carbodiimides DIC, DCC, EDCModerate to High (without additives)The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization by forming less reactive, more stable active esters.[1][2]
Phosphonium Salts PyBOP, BOPLowThese reagents are known for their high coupling efficiency and low racemization risk.[3] PyBOP is often recommended for coupling sterically hindered or racemization-prone amino acids, including β-sugar amino acids.[4] BOP is highly effective but produces the carcinogenic byproduct HMPA.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMULow to Very LowGenerally considered the most efficient coupling reagents with a very low propensity for racemization due to their high reactivity, which favors rapid amide bond formation over the competing oxazolone formation pathway.[1][3][5] HATU and COMU are often highlighted for their superior performance in difficult couplings.[2][5]

Experimental Protocols

Below are detailed methodologies for a typical coupling reaction of this compound and the subsequent analysis of the product's stereochemical purity.

Protocol 1: Peptide Coupling using HATU

This protocol describes the coupling of (S)-3-(Boc-Amino)-3-phenylpropionic acid to an amino acid ester hydrochloride, such as H-Gly-OMe·HCl.

Materials:

  • (S)-3-(Boc-Amino)-3-phenylpropionic acid

  • H-Gly-OMe·HCl (or other amino acid ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous)

  • Anhydrous MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to generate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve (S)-3-(Boc-Amino)-3-phenylpropionic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add the activated carboxylic acid solution to the amine solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol is for the determination of the diastereomeric ratio of the synthesized dipeptide, which reflects the extent of racemization of the this compound residue during coupling.

Materials:

  • Synthesized and purified dipeptide

  • HPLC grade solvents (e.g., hexane, isopropanol, acetonitrile, water)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

  • Standard HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified dipeptide in a suitable mobile phase compatible solvent (e.g., isopropanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a racemic standard of the this compound if available to confirm the elution order of the enantiomers.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A typical starting condition could be an isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the racemic standard (if available) to determine the retention times of both diastereomers.

    • Inject the synthesized dipeptide sample.

    • Integrate the peak areas of the two diastereomers. The major peak will correspond to the desired diastereomer (L-L or D-D), and the minor peak will be the product of racemization (D-L or L-D).

  • Quantification of Racemization: Calculate the percentage of the undesired diastereomer using the following formula: % Racemization = [Area(undesired diastereomer) / (Area(desired diastereomer) + Area(undesired diastereomer))] x 100

Experimental Workflow Diagram

experimental_workflow cluster_coupling Peptide Coupling Reaction cluster_analysis Racemization Analysis boc_beta_acid 3-(Boc-Amino)-3- phenylpropionic acid reaction Coupling boc_beta_acid->reaction amino_ester Amino Acid Ester amino_ester->reaction activating_agent Activating Agent (e.g., HATU) + Base (DIPEA) activating_agent->reaction solvent Anhydrous DMF solvent->reaction crude_peptide Purified Dipeptide reaction->crude_peptide Work-up & Purification hplc_system Chiral HPLC System crude_peptide->hplc_system Sample Injection chromatogram Chromatogram with Diastereomer Peaks hplc_system->chromatogram Separation quantification Quantification of Racemization (%) chromatogram->quantification

Caption: Experimental workflow for peptide coupling and racemization analysis.

Conclusion and Recommendations

The selection of an appropriate activating agent is a critical decision in peptide synthesis to ensure the stereochemical purity of the final product. For the coupling of this compound, the use of uronium/aminium salt-based reagents such as HATU or COMU , or phosphonium salt-based reagents like PyBOP , is highly recommended to minimize the risk of racemization. These reagents generally offer faster reaction rates and higher coupling efficiencies, which kinetically disfavor the racemization pathway. When using carbodiimide-based activators like DIC, the inclusion of racemization-suppressing additives such as HOBt or Oxyma is essential. The provided experimental protocols offer a robust starting point for researchers to perform couplings with this important β-amino acid and to accurately assess the level of racemization in their synthetic products.

References

A Comparative Review of Synthetic Strategies for 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies for a Key Chiral Building Block.

3-(Boc-Amino)-3-phenylpropionic acid is a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. Its stereochemistry often plays a pivotal role in the biological activity of the final therapeutic agent. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of significant interest to the scientific community. This guide provides a comparative overview of prominent synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparison of Synthetic Routes

The following table summarizes key quantitative data for different synthetic approaches to this compound and its immediate precursors.

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction TimeYieldPurity/SelectivityReference
One-Pot Synthesis (Rodionov-type) Benzaldehyde, Malonic acid, Ammonium acetateEthanol (solvent)Not specified73% (for the free amine)Not specified[1]
Asymmetric Synthesis (Evans Auxiliary) 3-Phenylpropanoyl chloride, (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-onen-BuLi, TiCl₄, Benzyl isopropoxymethyl carbamate~4 hours52% (diastereomerically pure intermediate)9:1 dr[2]
Enzymatic Resolution Racemic N-protected 2,2,2-trifluoroethyl ester of 3-amino-3-phenylpropionic acidCarica papaya lipase (CPL)Not specified≥ 80%> 200 (E value), > 99% ee[1]
Arndt-Eistert Homologation Boc-L-phenylalanineOxalyl chloride, Diazomethane, Silver benzoateNot specifiedHigh> 99% ee (reported for similar systems)[3][4]

Experimental Protocols

One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid

This method provides a straightforward approach to the racemic amino acid, which can then be protected and, if required, resolved.

Procedure: A mixture of benzaldehyde (10.0 g), malonic acid (9.3 g), and ammonium acetate (18.2 g) in ethanol (50 mL) is heated to reflux.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude 3-amino-3-phenylpropionic acid can be purified by recrystallization. To obtain the target compound, the free amine is then protected with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions.

Asymmetric Synthesis via Evans Oxazolidinone Auxiliary

This method allows for the diastereoselective synthesis of a precursor to the desired enantiomer of this compound.

Procedure: (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is first acylated with 3-phenylpropanoyl chloride. The resulting N-acyl oxazolidinone (1 equivalent) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.06 equivalents) is added, and the mixture is stirred. A solution of TiCl₄ (1.05 equivalents) in dichloromethane is then added, followed by triethylamine. Benzyl isopropoxymethyl carbamate is introduced, and the reaction is stirred for 3 hours at 0-2 °C.[2] After quenching with saturated aqueous NH₄Cl solution, the product is extracted with dichloromethane. The crude product is purified by crystallization to yield the diastereomerically pure carbamate-protected β-amino acid derivative attached to the chiral auxiliary.[2] Subsequent cleavage of the auxiliary and Boc protection of the amine yields the final product.

Enzymatic Resolution of Racemic 3-Amino-3-phenylpropionic Acid Ester

This method is effective for separating enantiomers of a racemic mixture to obtain the desired optically pure product.

Procedure: The racemic 3-amino-3-phenylpropionic acid is first esterified and N-protected. The resulting racemic N-protected ester is then subjected to enantioselective alcoholysis catalyzed by Carica papaya lipase (CPL) in an organic solvent.[1] The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). The reaction conditions, such as solvent and temperature, are optimized to achieve high enantioselectivity (E > 200).[1] The separated enantiomers can then be deprotected to yield the optically pure 3-amino-3-phenylpropionic acid, followed by Boc protection.

Arndt-Eistert Homologation of Boc-Phenylalanine

This classic homologation reaction provides a route to β-amino acids from the corresponding α-amino acids, preserving stereochemistry.

Procedure: Boc-L-phenylalanine is first converted to its acid chloride by treatment with a reagent such as oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with diazomethane to form an α-diazoketone. The key step is the Wolff rearrangement of the α-diazoketone, which is typically catalyzed by a silver salt (e.g., silver benzoate or silver oxide) in the presence of a nucleophile like water.[3][4] This rearrangement proceeds with a 1,2-shift to form a ketene intermediate, which is then trapped by water to yield the homologated carboxylic acid, this compound. The reaction is known to proceed with retention of stereochemistry.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Synthetic_Routes_Comparison cluster_one_pot One-Pot Synthesis cluster_asymmetric Asymmetric Synthesis cluster_enzymatic Enzymatic Resolution cluster_arndt_eistert Arndt-Eistert Homologation start1 Benzaldehyde + Malonic Acid + Ammonium Acetate prod1 Racemic 3-Amino-3-phenylpropionic Acid start1->prod1 Ethanol, Reflux boc1 This compound (Racemic) prod1->boc1 Boc₂O start2 3-Phenylpropanoyl Chloride + Evans Auxiliary inter2 Chiral N-Acyl Oxazolidinone start2->inter2 prod2 Diastereomerically Enriched Protected β-Amino Acid inter2->prod2 1. n-BuLi, TiCl₄ 2. Carbamate Source boc2 (S)- or (R)-3-(Boc-Amino)-3-phenylpropionic Acid prod2->boc2 Auxiliary Cleavage & Boc Protection start3 Racemic N-Protected 3-Amino-3-phenylpropionic Acid Ester prod3_S (S)-Enantiomer start3->prod3_S Lipase (e.g., CPL) prod3_R (R)-Enantiomer start3->prod3_R Separation boc3_S (S)-3-(Boc-Amino)-3- phenylpropionic Acid prod3_S->boc3_S Boc Protection start4 Boc-L-phenylalanine inter4_1 Boc-L-phenylalanine Acid Chloride start4->inter4_1 SOCl₂ or (COCl)₂ inter4_2 α-Diazoketone inter4_1->inter4_2 CH₂N₂ prod4 (S)-3-(Boc-Amino)-3- phenylpropionic Acid inter4_2->prod4 Ag₂O, H₂O (Wolff Rearrangement)

Caption: Comparative workflow of major synthetic routes to this compound.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice of a specific route will depend on factors such as the desired stereochemistry, scalability, cost of reagents, and available laboratory equipment. For enantiomerically pure products, asymmetric synthesis, enzymatic resolution, or starting from a chiral precursor via Arndt-Eistert homologation are the preferred methods. The one-pot synthesis offers a more direct but racemic route.

References

A Comparative Guide to N-Protecting Groups for 3-Amino-3-phenylpropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and peptidomimetics, the selection of an appropriate N-protecting group for amino acid building blocks is a critical decision that significantly influences the overall efficiency and success of the synthetic strategy. This is particularly true for non-canonical amino acids like 3-amino-3-phenylpropionic acid, a β-amino acid whose incorporation into peptide chains can impart unique structural and functional properties. This guide provides a comprehensive comparison of three widely used N-protecting groups—Fmoc, Boc, and Cbz—for 3-amino-3-phenylpropionic acid, supported by experimental data to aid researchers in making informed decisions for their specific applications.

At a Glance: Key Characteristics of N-Protecting Groups

The choice between Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz) protecting groups hinges on their distinct lability and compatibility with different peptide synthesis strategies.[1]

CharacteristicFmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[2]Acid-labile (e.g., Trifluoroacetic acid - TFA)[3][4]Hydrogenolysis (e.g., H₂/Pd-C) or strong acids[5]
Primary Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)[6]Solid-Phase and Solution-Phase SynthesisSolution-Phase Synthesis
Key Advantages Orthogonal to acid-labile side-chain protecting groups; mild cleavage conditions.[7]Stable to a wide range of reagents; well-established protocols.Crystalline derivatives; resistance to racemization in solution-phase.
Potential Drawbacks Potential for dibenzofulvene adduct formation; base-catalyzed side reactions.Requires strong acids for cleavage which can degrade sensitive residues.Not suitable for SPPS; requires catalytic transfer for deprotection.

Quantitative Performance Comparison

The following tables summarize representative quantitative data for the protection of the amino group of 3-amino-3-phenylpropionic acid and the subsequent deprotection steps. It is important to note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields for N-Protection of 3-Amino-3-phenylpropionic Acid

Protecting GroupReagentTypical ConditionsReported Yield (%)
FmocFmoc-OSuAq. Na₂CO₃, Dioxane, RT, several hours>90 (general)[8]
BocBoc₂OAq. NaOH, 1,4-Dioxane, RT, overnight~85-95 (for phenylalanine)
CbzCbz-ClAq. Na₂CO₃, 0 °C to RT, 2-4 hours>90 (for glycine)[1]

Table 2: Deprotection Efficiency and Conditions

Protected Amino AcidDeprotection MethodTypical ConditionsReported Yield (%)
Fmoc-3-amino-3-phenylpropionic acidPiperidine/DMF20% Piperidine in DMF, RT, 15-30 min>95 (general)
Boc-3-amino-3-phenylpropionic acidTrifluoroacetic Acid (TFA)25-50% TFA in DCM, RT, 0.5-2 hours82-87[4][9]
Cbz-3-amino-3-phenylpropionic acidCatalytic HydrogenolysisH₂, 10% Pd/C, Methanol, RT>95 (for Cbz-glycine)[1]

Table 3: Peptide Coupling Efficiency and Racemization

While specific data for 3-amino-3-phenylpropionic acid is limited, general trends for α-amino acids can provide guidance. The coupling efficiency is highly dependent on the coupling reagent and reaction conditions.[10] Racemization is a critical concern, particularly for C-terminal residues during activation.[11][12]

N-Protecting GroupTypical Coupling Efficiency (%)Racemization Potential
Fmoc>99 (with efficient coupling reagents)Can be significant for certain amino acids (e.g., His, Cys).[12]
Boc>99 (with efficient coupling reagents)[10]Generally low when using standard protocols.
CbzHigh in solution-phaseGenerally low, especially in solution-phase synthesis.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on established procedures and can be adapted for 3-amino-3-phenylpropionic acid.

Fmoc Protection and Deprotection

Fmoc Protection of 3-Amino-3-phenylpropionic Acid

  • Materials: 3-Amino-3-phenylpropionic acid, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), 10% aqueous sodium carbonate solution, 1,4-dioxane, diethyl ether, dilute hydrochloric acid.

  • Procedure:

    • Dissolve 3-amino-3-phenylpropionic acid in 10% aqueous sodium carbonate solution.

    • Slowly add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane with vigorous stirring at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield Fmoc-3-amino-3-phenylpropionic acid.[8]

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

Boc Protection and Deprotection

Boc Protection of 3-Amino-3-phenylpropionic Acid

  • Materials: 3-Amino-3-phenylpropionic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, 1,4-dioxane, water, ethyl acetate, citric acid solution.

  • Procedure:

    • Dissolve 3-amino-3-phenylpropionic acid in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution.

    • Add Boc₂O (1.1-1.5 equivalents) to the solution and stir at room temperature overnight.

    • Concentrate the reaction mixture to remove the dioxane and dilute with water.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer with a citric acid solution to pH 3-4 and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-3-amino-3-phenylpropionic acid.

Boc Deprotection

  • Materials: Boc-protected peptide, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected peptide in DCM.

    • Add an equal volume of TFA (to make a 50% TFA/DCM solution).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude deprotected peptide can be precipitated with cold diethyl ether.[3][4]

Cbz Protection and Deprotection

Cbz Protection of 3-Amino-3-phenylpropionic Acid

  • Materials: 3-Amino-3-phenylpropionic acid, benzyl chloroformate (Cbz-Cl), sodium carbonate, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve 3-amino-3-phenylpropionic acid in a 1 M aqueous solution of sodium carbonate, cooled in an ice bath.

    • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield Cbz-3-amino-3-phenylpropionic acid.[1]

Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected peptide, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the Cbz-protected peptide in methanol or ethanol in a flask equipped with a stir bar.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Secure the flask to a hydrogenation apparatus and evacuate and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships in the selection and application of these protecting groups, the following diagrams are provided.

Protecting_Group_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Fmoc-AA Fmoc-AA Base (Piperidine) Base (Piperidine) Fmoc-AA->Base (Piperidine) Deprotection Boc-AA Boc-AA Acid (TFA) Acid (TFA) Boc-AA->Acid (TFA) Deprotection Cbz-AA Cbz-AA H2/Pd-C H2/Pd-C Cbz-AA->H2/Pd-C Deprotection Peptide Synthesis Goal Peptide Synthesis Goal Peptide Synthesis Goal->Fmoc-AA Orthogonality needed Peptide Synthesis Goal->Boc-AA Acid-stability needed Peptide Synthesis Goal->Cbz-AA Solution-phase strategy

Caption: Decision workflow for selecting an N-protecting group based on the peptide synthesis strategy.

Peptide_Synthesis_Cycle Start Start Resin-bound Amino Acid Resin-bound Amino Acid Start->Resin-bound Amino Acid Deprotection Deprotection Resin-bound Amino Acid->Deprotection Washing Washing Deprotection->Washing Coupling (Next Protected AA) Coupling (Next Protected AA) Washing->Coupling (Next Protected AA) Coupling (Next Protected AA)->Washing Repeat Cycle Final Peptide Final Peptide Coupling (Next Protected AA)->Final Peptide Final Cleavage

Caption: General workflow of a solid-phase peptide synthesis cycle.

Conclusion

The choice of an N-protecting group for 3-amino-3-phenylpropionic acid is a strategic decision that depends on the desired peptide synthesis methodology, the presence of other sensitive functional groups, and the overall goals of the research. Fmoc protection is the standard for modern solid-phase peptide synthesis due to its mild deprotection conditions and orthogonality. Boc protection remains a robust and versatile option for both solid-phase and solution-phase synthesis, particularly when acid stability of other protecting groups is not a concern. Cbz protection, while less common in solid-phase methods, offers advantages in solution-phase synthesis, especially concerning the crystallinity of intermediates and potentially lower risks of racemization. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most suitable N-protecting group to facilitate the successful synthesis of peptides and peptidomimetics incorporating 3-amino-3-phenylpropionic acid.

References

Safety Operating Guide

Proper Disposal of 3-(Boc-Amino)-3-phenylpropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(Boc-Amino)-3-phenylpropionic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to its disposal, emphasizing safety protocols and operational planning.

While this compound is not classified as a hazardous material under the US OSHA Hazard Communication Standard, it is imperative to handle it with care due to potential irritation hazards.[1] The toxicological properties have not been fully investigated, warranting a cautious approach to its disposal.[1][2]

Hazard Identification and Safety Data Summary

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. The Global Harmonized System (GHS) classification indicates the following potential hazards:

  • Skin Irritation: May cause skin irritation.[3][4]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

PropertyValueSource
Physical State Solid (Powder)[1]
Appearance White to off-white[1][5]
Molecular Formula C14H19NO4[1][3]
Molecular Weight 265.31 g/mol [1]
Stability Stable under normal conditions[1][2]
Incompatible Materials Strong oxidizing agents[1][2]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

2. Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[6]

  • Avoid generating dust during handling and disposal.[1]

3. Spill Management:

  • In the event of a spill, carefully sweep up the solid material.[1]

  • Place the swept material into a clearly labeled, sealed container for disposal.[1][6]

  • Avoid actions that could create dust.[6]

4. Waste Segregation and Collection:

  • Collect waste this compound in a designated, sealed, and properly labeled waste container.[6]

  • Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[6]

5. Labeling:

  • The waste container must be clearly labeled with the chemical name: "this compound".

  • Include any known hazard warnings on the label.

6. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[6]

  • The storage area should be a dry, cool, and well-ventilated place.[1][2][7]

7. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[6]

  • Disposal must be carried out by a licensed chemical waste disposal company in accordance with local, regional, and national regulations.[1][2][7]

  • Crucially, do not empty this chemical into drains. [1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have 3-(Boc-Amino)-3-phenylpropionic acid waste for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal handle Handle in Ventilated Area (Fume Hood) ppe->handle collect Collect waste in a designated, sealed container handle->collect spill Spill Occurs handle->spill label_waste Label container with chemical name and hazards collect->label_waste store Store in a cool, dry, well-ventilated area label_waste->store contact_ehs Contact Institutional EHS Office for guidance and pickup store->contact_ehs licensed_disposal Dispose through a licensed waste disposal company contact_ehs->licensed_disposal Follow EHS Instructions end End: Disposal Complete licensed_disposal->end sweep Sweep up solid material without creating dust spill->sweep Yes spill_container Place in a sealed container for disposal sweep->spill_container spill_container->collect

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 3-(Boc-Amino)-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is imperative to approach every chemical with a comprehensive understanding of its properties and the necessary precautions for its handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Boc-Amino)-3-phenylpropionic acid. The following protocols are designed to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a white to off-white powder commonly used in synthetic organic chemistry, particularly in peptide synthesis.[1][2] While not classified as acutely toxic, it presents definite hazards that require stringent control measures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this chemical, every researcher must review the Safety Data Sheet (SDS) and understand the potential routes of exposure and associated hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of skin contact, eye irritation, and respiratory exposure.[4][5] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne powder and splashes.[6][7] A face shield offers an additional layer of protection for the entire face.
Skin/Body Chemical-resistant lab coat and full-length pantsA lab coat made of a suitable material will protect against accidental spills. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Hands Nitrile or neoprene glovesThese materials offer good resistance to a wide range of chemicals. Ensure gloves are of an appropriate thickness and are changed regularly, or immediately if contaminated.[6]
Respiratory NIOSH-approved respiratorGiven that the compound can cause respiratory irritation and is a powder, a respirator is essential, especially when handling larger quantities or when there is a potential for dust generation.[3][8] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow provides a step-by-step guide for its safe management in the laboratory.

Workflow for Safe Handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.